4-Chloro-1,2-dihydropyridazine-3,6-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,2-dihydropyridazine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPMDHKYJTZOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NNC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073348 | |
| Record name | 3,6-Pyridazinedione, 4-chloro-1,2-dihydro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5397-64-8 | |
| Record name | 4-Chloro-6-hydroxy-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5397-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloro-1,2-dihydropyridazine-3,6-dione | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5397-64-8 | |
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| Record name | 5397-64-8 | |
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| Record name | 5397-64-8 | |
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| Record name | 3,6-Pyridazinedione, 4-chloro-1,2-dihydro- | |
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| Record name | 4-chloro-1,2-dihydropyridazine-3,6-dione | |
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| Record name | 4-Chloro-1,2-dihydropyridazine-3,6-dione | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Chloro-1,2-dihydropyridazine-3,6-dione CAS number
An In-Depth Technical Guide to 4-Chloro-1,2-dihydropyridazine-3,6-dione
This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed insights into its chemical identity, properties, synthesis, reactivity, and potential applications.
This compound is a chlorinated heterocyclic compound built upon a pyridazine core.[1] This six-membered ring contains two adjacent nitrogen atoms, with carbonyl groups at positions 3 and 6, and a chlorine atom at position 4.[1] The presence of the chlorine substituent and the dione functionality significantly influences its chemical reactivity and physical properties.[1] The compound is primarily utilized for research purposes in laboratory and industrial settings.[1]
Nomenclature and Identifiers
The compound is known by several synonyms, reflecting its structural features. It can exist in tautomeric forms, leading to names like 4-Chloropyridazine-3,6-diol.[1] For unambiguous identification in databases and computational studies, a set of standardized identifiers is used.
Table 1: Chemical Identity and Structural Identifiers
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 5397-64-8 | [1][2][3][4] |
| Molecular Formula | C₄H₃ClN₂O₂ | [1][2][4] |
| Molecular Weight | 146.53 g/mol | [1][4] |
| IUPAC Name | This compound | [1][4] |
| Synonyms | 4-Chloropyridazine-3,6-diol, 3,6-DIHYDROXY-4-CHLOROPYRIDAZINE | [1][4] |
| InChI | InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9) | [1][2][4] |
| InChIKey | WNPMDHKYJTZOFF-UHFFFAOYSA-N | [1][2][4] |
| SMILES | C1=C(C(=O)NNC1=O)Cl | [1][2][4] |
| EC Number | 226-422-7 |[2][4] |
Tautomerism
The structure of this molecule allows for keto-enol tautomerism, where it can exist in equilibrium between the dione form and the diol (or enol) form, 4-Chloropyridazine-3,6-diol. This is a critical consideration for its reactivity, as the reactive species may vary depending on the solvent and reaction conditions.
Caption: Keto-enol tautomerism of the title compound.
Synthesis and Manufacturing
The synthesis of this compound is not directly detailed in readily available literature. However, its structure strongly suggests a synthetic pathway originating from maleic hydrazide (1,2-dihydropyridazine-3,6-dione), which is a well-known plant growth regulator derived from the reaction of maleic anhydride and hydrazine hydrate.[5][6][7] The target molecule is the chlorinated derivative of maleic hydrazide.
The logical synthetic approach involves the electrophilic chlorination of maleic hydrazide. Reagents like N-chlorosuccinimide (NCS) are suitable for such transformations, offering safer and more controlled process conditions compared to alternatives like phosphorus pentachloride, which can lead to side reactions.[8]
Caption: Plausible synthesis pathway from maleic anhydride.
Key Precursor: Maleic Hydrazide Synthesis
The formation of the pyridazine-3,6-dione core is the foundational step. This is reliably achieved through the condensation reaction between maleic anhydride and hydrazine.
-
Reaction: Maleic anhydride reacts with hydrazine hydrate, typically in the presence of an acid catalyst like hydrochloric acid, under reflux conditions.[6][8]
-
Mechanism: The reaction proceeds via the initial formation of a hydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable six-membered maleic hydrazide ring.
-
Work-up: The product, maleic hydrazide, is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing with a cold solvent like ethanol to remove impurities.[6][8]
Proposed Chlorination Protocol
The introduction of the chlorine atom at the C4 position is a critical step that imparts much of the molecule's characteristic reactivity.
Caption: General experimental workflow for chlorination.
Detailed Step-by-Step Methodology:
-
Reactor Setup: A reaction vessel is charged with maleic hydrazide and a suitable solvent, such as ethanol.[8]
-
Reagent Addition: N-chlorosuccinimide (NCS) is added portion-wise to the stirred suspension. The addition rate should be controlled to maintain the reaction temperature, typically between 40-45°C.[8]
-
Reaction: After the addition is complete, the mixture is heated for a defined period (e.g., 1-3 hours) at a temperature not exceeding 60°C to drive the chlorination to completion.[8]
-
Isolation: Upon completion, the reaction mixture is cooled. The product, being a solid, will crystallize out of the solution.
-
Purification: The solid is collected via suction filtration and washed with cold solvent to remove residual reagents and by-products.
-
Drying: The purified this compound is dried under vacuum to yield the final product.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is governed by its key functional groups: the activated carbon-chlorine bond, the nucleophilic nitrogen atoms of the hydrazide moiety, and the electrophilic carbonyl carbons.
-
Nucleophilic Substitution: The chlorine atom is attached to an electron-deficient ring system, making it a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functionalities (e.g., amines, thiols, alkoxides) at the C4 position, making it a versatile building block for creating a library of derivatives.
-
N-Functionalization: The N-H protons are acidic and can be deprotonated by a base, allowing for alkylation or acylation at the nitrogen positions.
This inherent reactivity makes the molecule an attractive scaffold in medicinal chemistry. Chloro-containing heterocyclic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[9][10] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[10] Given that the pyridazine core is a known pharmacophore, derivatives of this compound are promising candidates for screening against various diseases.[1]
Analytical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing purity.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight, with an expected molecular ion peak around m/z 146.5.[1] Predicted collision cross-section (CCS) values can further aid in identification.[11]
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a signal for the single olefinic proton on the ring and exchangeable signals for the N-H protons.[4]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbonyl carbons and the two sp² hybridized carbons of the ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching, C=O (carbonyl) stretching, and C=C stretching vibrations.[4]
Safety and Handling
According to its GHS classification, this compound is a hazardous substance.[4][12]
Table 2: GHS Hazard Information
| Hazard Code | Description | Precaution |
|---|---|---|
| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[4][12] |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[4][12] |
| H318 | Causes serious eye damage | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[4][12] |
| H335 | May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[12] |
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
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- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. Maleic hydrazide - Wikipedia [en.wikipedia.org]
- 8. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C4H3ClN2O2) [pubchemlite.lcsb.uni.lu]
- 12. chemical-label.com [chemical-label.com]
4-Chloro-1,2-dihydropyridazine-3,6-dione chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-1,2-dihydropyridazine-3,6-dione
Introduction: A Versatile Heterocyclic Building Block
This compound is a chlorinated heterocyclic compound belonging to the pyridazine family.[1] Its structure, featuring a reactive chlorine atom and a dione system within a six-membered nitrogen-containing ring, makes it a valuable and versatile intermediate in chemical synthesis.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development. The compound's significance lies in its capacity to serve as a scaffold for constructing more complex molecules, particularly within medicinal chemistry where chlorinated heterocycles are prevalent in FDA-approved drugs.[2][3]
PART 1: Molecular Identity and Physicochemical Characteristics
Chemical Identity and Structure
The fundamental identity of this compound is established by its unique identifiers and structural features.
-
IUPAC Name: this compound[4]
The molecule consists of a pyridazine core, a six-membered ring with two adjacent nitrogen atoms, substituted with a chlorine atom at the 4-position and two carbonyl groups at the 3 and 6-positions.[1] This arrangement results in a planar structure where the electronegative chlorine atom significantly influences the ring's electronic properties and reactivity.[1]
Structural Identifiers:
A key characteristic of the pyridazinedione ring is its existence in tautomeric forms. It can exist in the dione form or the aromatic diol form (4-Chloropyridazine-3,6-diol), which influences its reactivity and physical properties.[1]
Physicochemical Properties
This compound is typically encountered as a solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Melting Point | 285-288 °C (decomposes) | [5] |
| Density | 1.61 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | 7.0 ± 0.40 (Predicted) | [5] |
| XLogP3 | -0.1 | [4] |
PART 2: Reactivity Profile and Synthetic Pathways
Principles of Reactivity
The chemical behavior of this compound is governed by two primary features:
-
The C-Cl Bond: The chlorine atom at the 4-position is attached to an electron-deficient carbon due to the influence of the adjacent carbonyl and ring nitrogen atoms. This makes it a good leaving group, rendering the position susceptible to nucleophilic substitution .
-
The α,β-Unsaturated Carbonyl System: The double bond between C4 and C5 is part of an α,β-unsaturated system, making it an electrophilic site for Michael addition reactions, particularly with soft nucleophiles like thiols.
The electron-withdrawing nature of the chlorine substituent activates the pyridazinedione ring, making it more reactive towards nucleophiles compared to unsubstituted analogues.[6]
Key Reaction Types
The displacement of the chloride ion is a cornerstone of this molecule's synthetic utility. A wide range of nucleophiles can be used to introduce new functional groups at the 4-position. This reaction is fundamental for building molecular diversity from the pyridazinedione scaffold. Studies on related chloro-substituted pyridazinones demonstrate that phenols, amines, and thiols readily displace the chlorine atom under basic conditions (e.g., NaH or K₂CO₃).[7][8]
Caption: General Nucleophilic Substitution Pathway
In the context of drug development, particularly for antibody-drug conjugates (ADCs) and covalent inhibitors, the reactivity of pyridazinediones with cysteine thiols is of paramount importance. The pyridazinedione scaffold can undergo a reversible Michael addition with thiols.[9] This property allows for the creation of "cleavable linkers" that are stable under certain physiological conditions but can release a payload (e.g., a drug) in a different environment, such as the reducing environment inside a cell.[10] The rate of this addition and the reverse retro-Michael reaction can be tuned by modifying substituents on the pyridazinedione ring, making it a highly adaptable platform for drug delivery systems.[9]
Caption: Reversible Covalent Modification Workflow
Synthesis Protocol
The synthesis of chlorinated pyridazinediones often begins with readily available precursors. A common route involves the reaction of maleic anhydride with hydrazine to form 1,2-dihydropyridazine-3,6-dione (maleic hydrazide), which is then chlorinated.[11] While the direct chlorination of maleic hydrazide can be complex, a more general and effective method for creating chloro-substituted pyridazines is the treatment of the dihydroxy-pyridazine precursor with a chlorinating agent like phosphorus oxychloride (POCl₃).[12]
Experimental Protocol: General Chlorination of a Dihydroxypyridazine
-
Setup: To a round-bottom flask equipped with a stirrer and reflux condenser, add the 3,6-dihydroxypyridazine precursor (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (2-3 equivalents) and an appropriate solvent such as chloroform.[12]
-
Reaction: Heat the mixture under stirring, for instance at 50°C, for several hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent and excess POCl₃ under reduced pressure.
-
Purification: The crude product is then purified, typically by silica gel column chromatography, to yield the desired 3,6-dichloropyridazine product.[12]
Caption: General Synthetic Pathway
PART 3: Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a signal for the vinyl proton at C5 and broad signals for the N-H protons of the hydrazide moiety.[4]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching and strong absorptions for the C=O (carbonyl) groups.[4][13]
-
Mass Spectrometry (MS): Mass spectrometry analysis will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (~146 g/mol ), with a characteristic isotopic pattern (~3:1 ratio for M⁺ and M+2 peaks) due to the presence of the chlorine atom.[1][14]
PART 4: Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is critical.
Hazard Classification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Pictograms: Danger[4]
-
Hazard Statements:
Recommended Handling and Storage
Handling Protocol:
-
Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid Inhalation/Contact: Do not inhale dust or vapors. Avoid contact with skin and eyes.
-
Contamination: In case of contact, immediately flush the affected area with plenty of water. Take off contaminated clothing.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat, open flames, and sources of ignition. The compound may also be sensitive to light, air, and moisture.
References
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- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Substituent effects on the reactivity of benzoquinone derivatives with thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]
- 12. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 13. ijrcs.org [ijrcs.org]
- 14. PubChemLite - this compound (C4H3ClN2O2) [pubchemlite.lcsb.uni.lu]
- 15. chemical-label.com [chemical-label.com]
4-Chloro-1,2-dihydropyridazine-3,6-dione molecular structure
An In-Depth Technical Guide to the Molecular Structure and Utility of 4-Chloro-1,2-dihydropyridazine-3,6-dione
Abstract
This compound is a chlorinated heterocyclic compound belonging to the pyridazine family of molecules.[1] Possessing a unique structural framework characterized by a six-membered ring with two adjacent nitrogen atoms, two carbonyl groups, and a reactive chlorine substituent, this molecule serves as a versatile intermediate in synthetic organic chemistry and drug discovery.[1] Its structure allows for a variety of chemical transformations, making it a valuable building block for creating more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on its utility for researchers in the pharmaceutical sciences.
Introduction: The Pyridazinone Core in Medicinal Chemistry
The pyridazinone moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. These include cardiovascular, analgesic, anti-inflammatory, and anticancer properties. The 1,2-dihydropyridazine-3,6-dione core, also known as the maleic hydrazide skeleton, is of particular interest due to its rigid structure and multiple points for functionalization.[2][3] The introduction of a chlorine atom at the 4-position, as in this compound, significantly enhances its synthetic potential by providing a reactive site for nucleophilic substitution, thereby enabling the diversification of the core structure for structure-activity relationship (SAR) studies.
Molecular Structure and Chemical Identity
The fundamental identity of this compound is defined by its systematic nomenclature and unique structural identifiers.
-
IUPAC Name: this compound[4]
-
CAS Number: 5397-64-8[4]
-
Molecular Formula: C₄H₃ClN₂O₂[4]
-
Molecular Weight: 146.53 g/mol [4]
The molecule exists in tautomeric equilibrium between the dione form (lactam) and the diol form (lactim), also named 4-Chloropyridazine-3,6-diol.[4] This tautomerism is a critical feature, influencing its reactivity and hydrogen bonding capabilities in biological systems. The dione form generally predominates.
Structural Identifiers:
-
SMILES: C1=C(C(=O)NNC1=O)Cl[4]
-
InChI: InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)[4]
-
InChIKey: WNPMDHKYJTZOFF-UHFFFAOYSA-N[4]
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below, largely derived from computational predictions, provide a quantitative profile of the molecule.
| Property | Value | Source |
| Melting Point | 285-288 °C (decomposes) | ChemBK[4] |
| pKa (Predicted) | 7.0 ± 0.40 | ChemBK[4] |
| XlogP (Predicted) | -0.1 | PubChem[4][5] |
| Density (Predicted) | 1.61 ± 0.1 g/cm³ | ChemBK[4] |
| Monoisotopic Mass | 145.9883050 Da | PubChem[4] |
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to be simple, dominated by a single sharp singlet in the vinyl region (δ 6.0-7.0 ppm) corresponding to the proton at the C5 position. A broad singlet corresponding to the two N-H protons would also be expected, the chemical shift of which would be highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show four distinct signals: two carbonyl carbons (δ 160-170 ppm), and two sp² hybridized carbons for the C=C bond (δ 120-140 ppm), with the carbon bearing the chlorine atom (C4) shifted downfield.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong, sharp absorption for the C=O stretching of the dione functionality (~1650-1700 cm⁻¹). A broad band in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibrations. C-Cl stretching would appear in the fingerprint region (600-800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The primary peaks would be observed at m/z 146 and 148.
Synthesis and Reaction Mechanisms
The synthesis of this compound is conceptually a two-step process starting from readily available precursors.
Step 1: Synthesis of Maleic Hydrazide
The precursor, 1,2-dihydropyridazine-3,6-dione (commonly known as maleic hydrazide), is prepared via the condensation reaction of maleic anhydride with hydrazine hydrate.[6][7]
Protocol: Synthesis of 1,2-Dihydropyridazine-3,6-dione
-
To a solution of maleic anhydride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.0 eq) dropwise at room temperature.[6]
-
The causality for this step is the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbons of the anhydride, leading to ring opening.
-
Heat the reaction mixture to reflux for 2-4 hours. The elevated temperature facilitates the second intramolecular condensation and subsequent dehydration to form the stable six-membered pyridazinone ring.
-
Cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold solvent, and dry to yield maleic hydrazide.
Step 2: Chlorination of Maleic Hydrazide
The second step involves the electrophilic chlorination of the maleic hydrazide intermediate. While a specific published protocol for chlorination at the C4 position is elusive, a plausible route can be designed based on established reactivity. Reagents like N-chlorosuccinimide (NCS) in a suitable solvent are commonly used for chlorinating such electron-rich heterocyclic systems.
Representative Protocol: Synthesis of this compound
-
Suspend maleic hydrazide (1.0 eq) in a solvent such as glacial acetic acid or DMF.
-
Add N-chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise to the suspension. The choice of NCS provides a source of electrophilic chlorine (Cl⁺) under relatively mild conditions, preventing over-chlorination or harsh side reactions.
-
Heat the mixture gently (e.g., 50-60 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the crude product by filtration, wash thoroughly with water to remove succinimide and residual acid, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.
Caption: Synthetic workflow for this compound.
Reactivity and Synthetic Utility
The primary utility of this compound lies in its predictable reactivity, which allows it to be a scaffold for further molecular elaboration. The chlorine atom at the C4 position is the most significant functional handle.
Nucleophilic Aromatic Substitution (SₙAr)
The C-Cl bond is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent carbonyl group and the pyridazine ring nitrogens. This makes it an excellent substrate for SₙAr reactions. A wide range of nucleophiles can be used to displace the chloride, including:
-
O-Nucleophiles: Alcohols and phenols (in the presence of a base) can form ether linkages.
-
N-Nucleophiles: Primary and secondary amines react to form substituted aminopyridazinones.
-
S-Nucleophiles: Thiols can be used to introduce thioether moieties.
This reactivity is the cornerstone of its use as a synthetic intermediate, allowing for the systematic introduction of diverse functional groups to explore chemical space in drug discovery programs.[1]
Caption: Key nucleophilic substitution reactions of the title compound.
Applications in Medicinal Chemistry and Drug Development
While specific biological activities for this compound itself are not extensively documented, its importance is established as a key intermediate for synthesizing pharmacologically active agents. The broader class of dihydropyridine and pyridazinone derivatives has shown significant therapeutic potential.
-
Anticancer Agents: Nitrogen-containing heterocycles, including pyridazinones, are foundational to many anticancer drugs.[8] The ability to easily diversify the 4-position of the pyridazinone core allows for the generation of libraries of compounds for screening against various cancer cell lines and protein targets like kinases.[9]
-
Cardiovascular Drugs: The related 1,4-dihydropyridine scaffold is famous for its role in calcium channel blockers used to treat hypertension.[10][11] The pyridazinone core is also explored for cardiovascular applications, and this chloro-intermediate provides a route to novel analogues.
-
Analgesics: Certain pyridazine derivatives have been investigated as inhibitors of enzymes like D-amino acid oxidase (DAAO), presenting a potential pathway for developing novel treatments for chronic pain.[12]
Safety and Handling
According to the Globally Harmonized System (GHS) classifications provided by suppliers, this compound is considered a hazardous substance.
-
Hazard Statements:
-
Precautions: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound is a molecule of significant synthetic value rather than one with direct, end-stage applications. Its molecular structure, characterized by the pyridazinone core and an activated chlorine substituent, makes it an ideal starting point for the synthesis of diverse chemical libraries. For researchers in drug development, this compound represents a versatile platform for accessing novel chemical matter to probe biological systems and develop new therapeutic agents. Its straightforward synthesis and predictable reactivity ensure its continued relevance in the field of medicinal chemistry.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. "EFFECTS OF MALEIC HYDRAZIDE ON PHOTOSYNTHESIS AND RESPIRATION OF RED K" by LAZERN OTTO SORENSEN [digitalcommons.unl.edu]
- 3. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C4H3ClN2O2) [pubchemlite.lcsb.uni.lu]
- 6. Maleic Hydrazide [drugfuture.com]
- 7. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]
- 8. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. ijrcs.org [ijrcs.org]
- 12. Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent d-amino acid oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Chloro-1,2-dihydropyridazine-3,6-dione: Synthesis, Tautomerism, and Applications
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 4-Chloro-1,2-dihydropyridazine-3,6-dione. We will delve into its fundamental chemical properties, provide validated synthetic and analytical protocols, explore its reactivity as a versatile scaffold, and discuss its potential in medicinal chemistry and agrochemical development.
Introduction
This compound is a chlorinated heterocyclic compound belonging to the pyridazinedione family. This structural class is of significant interest due to its prevalence in a wide array of biologically active molecules. The parent compound, 1,2-dihydropyridazine-3,6-dione (commonly known as maleic hydrazide), is a well-established plant growth regulator, hinting at the inherent bioactivity of the core scaffold.[1][2] The introduction of a chlorine atom at the 4-position not only modulates the electronic properties of the ring system but also provides a crucial reactive handle for synthetic diversification. This makes this compound a valuable intermediate for constructing libraries of novel compounds in the pursuit of new therapeutic and agrochemical agents.
This document moves beyond a simple recitation of facts, aiming to provide causal explanations for experimental choices and to present self-validating protocols that ensure reproducibility and integrity in the laboratory setting.
Section 1: Physicochemical Identity and Structural Elucidation
A precise understanding of a molecule's identity is the bedrock of reproducible science. This section details the nomenclature, structural identifiers, and the critical phenomenon of tautomerism that defines the chemistry of this compound.
Nomenclature and Identifiers
The compound is systematically named according to IUPAC rules, but it is also recognized by various synonyms and registry numbers which are crucial for database searches and procurement.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 5397-64-8 | [4] |
| Molecular Formula | C₄H₃ClN₂O₂ | [3] |
| Molecular Weight | 146.53 g/mol | [3] |
| Canonical SMILES | C1=C(C(=O)NNC1=O)Cl | [3] |
| InChI | InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9) | [3] |
| InChIKey | WNPMDHKYJTZOFF-UHFFFAOYSA-N | [3] |
The Critical Aspect of Tautomerism
A key feature of this compound is its existence as a mixture of tautomers. The equilibrium between the diketo and various enol (or "diol") forms is influenced by the physical state (solid vs. solution) and the solvent environment. The presence of synonyms such as "4-Chloropyridazine-3,6-diol" and "3,6-DIHYDROXY-4-CHLOROPYRIDAZINE" in chemical catalogs attests to this phenomenon. Theoretical studies on the parent maleic hydrazide molecule predict that the monohydroxy-monoketo form is the most stable tautomer.[5] Understanding this equilibrium is vital, as each tautomer presents different hydrogen-bonding capabilities and reactive sites.
Caption: Tautomeric equilibrium of the title compound.
Spectroscopic Characterization Protocol
Confirming the identity and purity of the synthesized material is paramount. This protocol outlines the expected spectroscopic signatures.
Objective: To confirm the chemical structure and assess the purity of synthesized this compound.
Methodology:
-
¹H NMR Spectroscopy (400 MHz, DMSO-d₆):
-
Rationale: DMSO-d₆ is used as it readily dissolves the compound and its N-H and O-H protons are exchangeable with residual water in the solvent, often appearing as broad signals.
-
Procedure: Dissolve ~5-10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Expected Signals:
-
A singlet for the vinyl proton (C5-H) around δ 6.0-7.0 ppm. The exact shift will depend on the dominant tautomeric form.
-
One or two broad singlets for the N-H/O-H protons, typically downfield (>10 ppm). The number and integration of these peaks can provide insight into the tautomeric mixture in solution.
-
-
-
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):
-
Rationale: Provides a map of the carbon skeleton.
-
Procedure: Use the sample prepared for ¹H NMR. Acquire a proton-decoupled spectrum.
-
Expected Signals:
-
Two signals in the carbonyl/enol region (δ 150-170 ppm) corresponding to C3 and C6.
-
Two signals in the olefinic region (e.g., ~δ 130-150 ppm for C4 and ~δ 100-120 ppm for C5).
-
-
-
Infrared (IR) Spectroscopy (FTIR, KBr pellet or ATR):
-
Rationale: Identifies key functional groups.
-
Procedure: Acquire a spectrum of the solid material.
-
Expected Absorptions:
-
Broad absorption in the 3400-2800 cm⁻¹ region, characteristic of N-H and O-H stretching, indicative of tautomerism and hydrogen bonding.
-
Strong absorption(s) around 1650-1750 cm⁻¹, characteristic of C=O stretching (amide/ketone).
-
Absorptions around 1550-1640 cm⁻¹ for C=C and C=N stretching.
-
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Rationale: Confirms the elemental composition with high precision.
-
Procedure: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze in both positive and negative ion modes.
-
Expected Mass:
-
[M+H]⁺: m/z 146.9956 (Calculated for C₄H₄ClN₂O₂⁺)
-
[M-H]⁻: m/z 144.9811 (Calculated for C₄H₂ClN₂O₂⁻)
-
The characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2 peaks) must be observed.
-
-
Section 2: Synthesis and Purification
The compound is not typically prepared by direct chlorination of the parent maleic hydrazide. A more controlled and referenced approach involves building the ring from a chlorinated precursor.[6]
Retrosynthetic Analysis
The synthesis logically proceeds from chloromaleic anhydride, which itself is derived from maleic anhydride.
Caption: Retrosynthetic pathway for the target compound.
Recommended Synthetic Protocol
This two-step procedure is adapted from methodologies described in patent literature.[6]
Step 1: Synthesis of Chloromaleic Anhydride
-
Rationale: This step introduces the chlorine atom onto the four-carbon backbone before ring formation. Direct chlorination of maleic anhydride with liquid chlorine is an industrial process.
-
Materials: Maleic anhydride, water, liquid chlorine (or an alternative lab-scale chlorinating agent like sulfuryl chloride with a radical initiator).
-
Procedure (Conceptual):
-
Dissolve maleic anhydride in a suitable solvent.
-
Introduce the chlorinating agent (e.g., bubble chlorine gas through the solution, potentially under UV irradiation, or add sulfuryl chloride).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure. The crude chloromaleic anhydride is often used directly in the next step.
-
Step 2: Synthesis of this compound
-
Rationale: This is a cyclocondensation reaction where the hydrazine molecule reacts with the two carbonyl groups of the anhydride to form the stable six-membered pyridazinedione ring.
-
Materials: Chloromaleic anhydride, hydrazine hydrate (80%), hydrochloric acid (30%), water.
-
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling bath, charge an 80% solution of hydrazine hydrate.
-
Cool the vessel to below 20 °C.
-
Slowly add 30% hydrochloric acid dropwise while maintaining the temperature below 20 °C, until the pH of the solution is approximately 6.5-7.0. This forms hydrazine hydrochloride in situ, which controls the reactivity.
-
Add the crude chloromaleic anhydride from Step 1 to the hydrazine solution.
-
Heat the reaction mixture to 95-100 °C and maintain for 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using ethyl acetate/hexane as eluent).
-
Upon completion, cool the mixture to 5 °C to induce crystallization.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with cold water until the washings are of neutral pH.
-
Dry the product under vacuum to yield this compound as a solid.
-
Purification and Quality Control
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Quality Control: The purity of the final product should be verified by:
-
Melting Point: Compare with literature values.
-
HPLC: To determine purity (>95%).
-
Spectroscopic Analysis: Confirm the structure using the methods outlined in Section 1.3.
-
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its C-Cl bond, which is activated towards nucleophilic substitution.
Overview of Reactivity
The pyridazinedione ring is electron-deficient due to the presence of two electronegative nitrogen atoms and two carbonyl groups. This electronic feature makes the C4 carbon, which is bonded to the chlorine, highly electrophilic and susceptible to attack by nucleophiles. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Core Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
This pathway is the most powerful tool for using the title compound as a scaffold. A wide variety of nucleophiles can be used to displace the chloride, leading to diverse derivatives.
Caption: General workflow for SNAr reactions.
Exemplary Transformations:
-
With Amines (R-NH₂): Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base (like K₂CO₃ or Et₃N) in a polar aprotic solvent (like DMF or acetonitrile), yields 4-amino-pyridazinedione derivatives.
-
With Thiols (R-SH): Reaction with thiols under basic conditions yields 4-thioether derivatives.
-
With Alcohols/Phenols (R-OH): Reaction with alkoxides or phenoxides (generated with a strong base like NaH) yields 4-ether derivatives.
The ease of these substitution reactions makes this compound an excellent starting material for parallel synthesis and the creation of focused compound libraries.
Section 4: Applications in Drug Discovery and Agrochemicals
The pyridazinone core is a privileged scaffold in medicinal chemistry, with numerous derivatives reported to possess a wide spectrum of pharmacological activities.[7][8][9]
Rationale as a Pharmacophore
-
Bioisosteric Replacement: The pyridazinedione core can act as a bioisostere for other cyclic structures, offering a unique geometry and arrangement of hydrogen bond donors and acceptors.
-
Proven Biological Activity: Derivatives of the pyridazinone nucleus are known to exhibit anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities.[10] For example, certain pyridazinone derivatives bearing an indole moiety have been developed as selective inhibitors of phosphodiesterase 4B (PDE4B), an important anti-inflammatory target.[11]
-
Modulation of Properties: The chlorine atom at C4 serves as a key site for modification. By replacing it with different functional groups via SNAr chemistry, researchers can systematically tune properties like solubility, lipophilicity (logP), and metabolic stability, which are critical for drug development.
Potential as an Agrochemical
The structural similarity to maleic hydrazide, a systemic herbicide and plant growth regulator that inhibits nucleic acid and protein synthesis, strongly suggests a similar potential for this compound and its derivatives.[2] The C4 position allows for the introduction of various toxophores or groups that can modify the compound's uptake, translocation, and target binding within plants.
Section 5: Safety and Handling
As a responsible scientist, proper handling of all chemicals is mandatory. This compound possesses specific hazards that must be managed.
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
|
| Skin Irritation | H315: Causes skin irritation |
|
| Serious Eye Damage | H318: Causes serious eye damage |
|
| Respiratory Irritation | H335: May cause respiratory irritation |
|
(Source: Aggregated GHS data from PubChem)[3][4]
Safe Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile building block with significant untapped potential. Its rich chemistry, governed by tautomeric equilibria and an activated C-Cl bond, provides a reliable platform for the synthesis of diverse molecular architectures. Grounded in the proven biological relevance of the pyridazinone scaffold, this compound offers a compelling starting point for discovery programs in both medicine and agriculture. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable reagent into their synthetic and discovery workflows.
References
- 1. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]
- 7. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 8. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. isca.me [isca.me]
4-Chloro-1,2-dihydropyridazine-3,6-dione solubility information
An In-depth Technical Guide to the Solubility of 4-Chloro-1,2-dihydropyridazine-3,6-dione
Introduction
This compound (CAS No: 5397-64-8) is a chlorinated heterocyclic compound belonging to the pyridazine structural family.[1] As a substituted pyridazinedione, it serves as a versatile intermediate and building block in medicinal chemistry and drug discovery.[2][3] The pyridazine scaffold is considered a "privileged structure" due to its prevalence in a wide array of pharmacologically active molecules.[3] Understanding the solubility of this compound is a cornerstone for its application, directly impacting reaction kinetics in synthesis, bioavailability in biological assays, and the feasibility of formulation development.
This guide provides a comprehensive analysis of the solubility characteristics of this compound. Due to the limited availability of direct, quantitative solubility data in public literature, this document synthesizes information from its physicochemical properties, the known behavior of its parent compound, maleic hydrazide, and fundamental chemical principles to provide a robust predictive framework and guide for experimental determination.
Physicochemical Profile and Tautomerism: The Key to Understanding Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. The chlorine substituent and the dione functional groups create a molecule with a unique electronic and structural profile that dictates its interaction with various solvents.[1]
A critical feature of this compound is its ability to exist in tautomeric forms: the keto (lactam) form and the enol (lactim) form, also named 4-chloropyridazine-3,6-diol.[1][4] This equilibrium is fundamental to its behavior, as the two forms present different hydrogen bonding capabilities. The lactam form has two carbonyl groups (hydrogen bond acceptors) and two N-H groups (hydrogen bond donors), while the lactim form has two hydroxyl groups (hydrogen bond donors and acceptors). This dual nature allows it to interact favorably with both protic and aprotic polar solvents.
Caption: Keto-enol tautomerism of the title compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₄H₃ClN₂O₂ | [4][5] | Presence of multiple heteroatoms (N, O, Cl) suggests polarity. |
| Molecular Weight | 146.53 g/mol | [1][4] | A relatively low molecular weight generally favors solubility. |
| Melting Point | 285-288 °C (decomposes) | [5] | High melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by the solvent. |
| Predicted XlogP | -0.1 | [4] | A negative logP value indicates a preference for water over octanol, suggesting good hydrophilicity and likely aqueous solubility. |
| Predicted pKa | ~7.0 ± 0.4 | [5] | The N-H proton is weakly acidic. Solubility is expected to increase dramatically in basic (alkaline) solutions due to deprotonation and salt formation. |
Solubility Profile: A Predictive Analysis
Lacking direct experimental values, we can construct a reliable, predictive solubility profile by comparing the target compound to its well-studied parent, Maleic Hydrazide, and interpreting its physicochemical data.
Aqueous Solubility
The predicted XlogP of -0.1 strongly suggests that this compound is hydrophilic.[4] However, the addition of a chlorine atom, when compared to the parent compound maleic hydrazide (XlogP -0.8), increases its lipophilicity.[6][7] Therefore, its aqueous solubility is predicted to be slightly lower than that of maleic hydrazide (which is ~6 g/L at 25 °C).[7]
Effect of pH: With a predicted pKa around 7.0, the compound behaves as a weak acid.[5][8] At pH values significantly above the pKa (e.g., pH 9-10), the molecule will be predominantly in its deprotonated, anionic form. This ionic species will exhibit much stronger interactions with water, leading to a substantial increase in aqueous solubility. Conversely, in acidic solutions (pH < 5), it will be fully protonated, and solubility will be at its minimum.
Solubility in Organic Solvents
The solubility in organic solvents is dictated by the principle of "like dissolves like." The compound's polarity and hydrogen bonding capacity are key.
Table 2: Predicted Solubility in Common Organic Solvents (based on Maleic Hydrazide data)
| Solvent | Type | Known Maleic Hydrazide Solubility (25°C) | Predicted Solubility for this compound | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~90 g/L[7] | High | DMSO is an excellent hydrogen bond acceptor and can effectively solvate both the N-H and C=O groups of the lactam form. |
| Dimethylformamide (DMF) | Polar Aprotic | ~24 g/L[8] | High | Similar to DMSO, DMF is a strong polar aprotic solvent capable of disrupting the crystal lattice. |
| Ethanol / Methanol | Polar Protic | ~1 g/L (Ethanol)[8] | Moderate | These solvents can act as both H-bond donors and acceptors, but their polarity is lower than DMSO/DMF. The chloro group may slightly enhance solubility compared to the parent. |
| Acetone | Polar Aprotic | ~1 g/L[7] | Low to Moderate | Acetone is a weaker polar solvent than alcohols and is less effective at solvating the N-H protons. |
| Xylene / Toluene | Non-polar | <1 g/L[7] | Very Low / Insoluble | The high polarity of the pyridazinedione ring structure prevents favorable interactions with non-polar aromatic or aliphatic solvents. |
| Dichloromethane (DCM) | Halogenated | Not specified, but related 3,6-dichloropyridazine is soluble.[9] | Low to Moderate | While less polar than alcohols, DCM may offer some solubility due to dipole-dipole interactions. |
Standardized Protocol for Experimental Solubility Determination
The predictions above must be validated experimentally. The gold standard for determining the saturation solubility of a compound is the Shake-Flask Method , which aligns with OECD Guideline 105.
Experimental Protocol: Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., 2-5 mg into 1 mL of solvent) in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an incubator shaker or on a rotator at a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. This extended time is necessary for the system to reach thermodynamic equilibrium between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to let the excess solid settle. For more robust separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. It is critical not to disturb the solid pellet at the bottom.
-
Filtration (Optional but Recommended): For maximum accuracy, filter the collected supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for chemical compatibility) to remove any remaining microscopic particulates.
-
Dilution: Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent to bring its concentration within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/L, µg/mL, or mM.
Analytical Methods for Quantification
Accurate quantification of the dissolved compound is essential for a reliable solubility value. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.[1]
References
- 1. This compound (5397-64-8) for sale [vulcanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-1,2-dihydro-3,6-pyridazinedione [chembk.com]
- 6. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
- 8. 369. Maleic hydrazide (Pesticide residues in food: 1976 evaluations) [inchem.org]
- 9. Page loading... [guidechem.com]
Discovery and history of pyridazinedione compounds
An In-depth Technical Guide to the Discovery and History of Pyridazinedione Compounds
Introduction: The Versatile Pyridazinedione Core
The pyridazinedione scaffold, a six-membered heterocycle featuring a hydrazine moiety and two carbonyl groups, has carved a unique and remarkable path through the landscape of chemical sciences. From its humble beginnings as an obscure laboratory curiosity to its widespread use as an agricultural workhorse and its current status as a sophisticated tool in cutting-edge drug development and chemical biology, the story of pyridazinediones is a testament to the enduring power of chemical innovation. This guide provides a comprehensive overview of the discovery and history of these versatile compounds, tracing their evolution from early synthesis to their diverse modern applications.
Part 1: The Dawn of Pyridazinedione Chemistry: A 19th-Century Genesis
The history of pyridazinedione compounds begins in the late 19th century, a period of fervent discovery in organic chemistry. The first recorded synthesis of a compound containing the pyridazinedione ring system is attributed to the seminal work of German chemists Theodor Curtius and August Foerstinger in 1895.[1] In their explorations of hydrazine chemistry, a field largely pioneered by Curtius himself, they reported the reaction between maleic anhydride and hydrazine hydrate.[1][2] This reaction, a straightforward condensation followed by cyclization, yielded a crystalline solid they identified as maleic hydrazide, or 1,2-dihydropyridazine-3,6-dione.[1]
At the time, the significance of this new heterocyclic compound was not immediately apparent. Its discovery was a contribution to the fundamental understanding of organic reactions and the growing catalog of novel chemical structures. For several decades, the pyridazinedione core would remain a subject of academic interest, a chemical curiosity awaiting the discovery of its unique biological properties.
Part 2: A Latent Period and the Mid-20th Century Resurgence: The Rise of Maleic Hydrazide
For nearly half a century following its initial synthesis, the pyridazinedione ring system remained largely unexplored. However, the mid-20th century witnessed a dramatic resurgence of interest, driven by the discovery of the potent biological activity of maleic hydrazide. In 1949, D. L. Schoene and O. L. Hoffmann, researchers at the United States Rubber Company, published a groundbreaking paper in the journal Science detailing the effects of maleic hydrazide as a plant growth regulant.[1][3] Their work demonstrated that this simple pyridazinedione derivative could inhibit plant growth without causing immediate death, a property that would soon find widespread application in agriculture.[3][4]
This discovery transformed maleic hydrazide from a laboratory chemical into a commercially significant product. It was found to be effective in preventing the sprouting of stored potatoes and onions, controlling the growth of suckers on tobacco plants, and managing the growth of lawns and hedges.[3][4][5] The newfound utility of maleic hydrazide spurred further research into its synthesis and the development of more efficient and scalable production methods. The original reaction of maleic anhydride with hydrazine hydrate remained the cornerstone of its synthesis, with various refinements being developed over the years to improve yield and purity.[6]
Part 3: The Era of Functionalization and Diversification: Expanding the Chemical Toolbox
The success of maleic hydrazide as an agrochemical highlighted the potential of the pyridazinedione scaffold. This led to a new phase of research focused on the synthesis of derivatives with modified properties. A pivotal moment in this era was the work of R. H. Mizzoni and P. E. Spoerri at the Polytechnic Institute of Brooklyn. In 1951, they reported the synthesis of 3,6-dichloropyridazine from maleic hydrazide, a key intermediate that opened the door to a vast array of new pyridazinedione derivatives.[2][7] The chlorine atoms in 3,6-dichloropyridazine are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups onto the pyridazinedione ring.
This breakthrough was followed by the synthesis of bromopyridazinediones, first reported by Mizzoni and his colleagues in 1951.[8][9] These brominated derivatives would later prove to be of immense importance in the field of bioconjugation due to their reactivity with thiol groups. The ability to functionalize the pyridazinedione core at various positions allowed chemists to fine-tune the electronic and steric properties of these molecules, paving the way for their exploration in medicinal chemistry and other fields beyond agriculture.
Part 4: The Modern Era: Pyridazinediones at the Forefront of Science
The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion of research into the applications of pyridazinedione compounds, firmly establishing them as a "privileged scaffold" in medicinal chemistry and a powerful tool in chemical biology.
Medicinal Chemistry: A Scaffold for Drug Discovery
The structural features of the pyridazinedione ring, including its ability to participate in hydrogen bonding and its relatively rigid conformation, make it an attractive core for the design of bioactive molecules.[3] Researchers have synthesized and evaluated a vast library of pyridazinedione derivatives, revealing a broad spectrum of pharmacological activities.[3][10]
| Compound Class | Therapeutic Target/Activity | Reference |
| Phenyl-substituted pyridazinones | Anti-inflammatory (COX-1/COX-2 inhibition) | [5] |
| Indole-bearing pyridazinones | Anti-inflammatory (PDE4 inhibitors) | [4] |
| 6-Aryl-2-benzylpyridazinones | Anticancer (c-Met tyrosine kinase inhibitors) | [11] |
| Pyrido[2,3-d]pyridazine-2,8-diones | Anti-inflammatory | [5] |
The diverse biological activities of pyridazinedione derivatives have led to their investigation for the treatment of a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][10] While many of these compounds are still in the preclinical stages of development, the pyridazinedione scaffold continues to be a promising starting point for the discovery of new therapeutic agents.
Chemical Biology and Bioconjugation: Precision Tools for Modifying Proteins
Perhaps one of the most significant recent advancements in pyridazinedione chemistry is its application in the site-selective modification of proteins, a cornerstone of modern chemical biology. The development of bromopyridazinediones and dibromopyridazinediones has provided a robust and versatile platform for covalent labeling of cysteine residues in proteins and peptides.[8][9]
The reaction of a bromopyridazinedione with a cysteine thiol proceeds via a Michael addition-elimination mechanism, resulting in a stable thioether linkage.[8] This chemistry offers several advantages over other cysteine modification reagents, such as maleimides. The resulting pyridazinedione-thioether bond is significantly more stable to hydrolysis and retro-Michael reactions, leading to more robust and long-lasting bioconjugates.[12]
This stability and selectivity have made pyridazinediones the reagents of choice for a variety of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): Pyridazinedione-based linkers are used to attach potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[1][13]
-
Protein Labeling: Fluorescent dyes, affinity tags, and other probes can be attached to proteins to study their function and localization within cells.
-
Peptide Stapling: Pyridazinediones can be used to create cyclic peptides with enhanced stability and biological activity.
The pioneering work of Professor Vijay Chudasama and his research group at University College London has been instrumental in developing and popularizing the use of pyridazinedione-based reagents in chemical biology.[8][13]
Part 5: Key Experimental Protocols
To provide a practical understanding of pyridazinedione chemistry, this section outlines two fundamental experimental procedures.
Protocol 1: Synthesis of Maleic Hydrazide
This protocol describes the classic synthesis of maleic hydrazide from maleic anhydride and hydrazine hydrate.
Materials:
-
Maleic anhydride
-
Hydrazine hydrate (64-85%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve maleic anhydride in ethanol.
-
Slowly add hydrazine hydrate to the stirred solution. An exothermic reaction will occur.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain pure maleic hydrazide.
Protocol 2: Cysteine Modification of a Protein with a Bromopyridazinedione Reagent
This protocol provides a general procedure for labeling a cysteine-containing protein with a bromopyridazinedione-functionalized probe.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Bromopyridazinedione reagent dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare a solution of the cysteine-containing protein at a known concentration.
-
Add a 5-10 fold molar excess of the bromopyridazinedione reagent solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The optimal reaction time may vary depending on the protein and the reagent.
-
Quench the reaction by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to consume any unreacted bromopyridazinedione.
-
Purify the labeled protein from excess reagent and quenching agent using a size-exclusion chromatography column.
-
Characterize the labeled protein using techniques such as mass spectrometry to confirm the modification and determine the labeling efficiency.
Conclusion and Future Perspectives
The journey of pyridazinedione compounds from their discovery in the late 19th century to their current multifaceted applications is a compelling narrative of chemical evolution. What began as a novel heterocyclic structure has become an indispensable tool in agriculture, a promising scaffold for the development of new medicines, and a high-precision instrument for dissecting the complexities of biological systems.
The future of pyridazinedione chemistry is bright. In medicinal chemistry, the development of more selective and potent pyridazinedione-based drugs for a variety of diseases is an active area of research.[3] In chemical biology, the design of new pyridazinedione reagents with novel functionalities and reactivities will continue to push the boundaries of what is possible in protein modification and bioconjugation.[14] Furthermore, the unique properties of the pyridazinedione core may find applications in materials science, for example, in the development of responsive polymers and hydrogels. The rich history and ever-expanding utility of pyridazinedione compounds ensure that they will remain a vibrant and productive area of scientific inquiry for years to come.
References
- 1. Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. miragenews.com [miragenews.com]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]
- 8. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00310D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyridazinediones: A Novel Class of Tuneable Reagents for the Selective Dual Modification of Proteins - UCL Discovery [discovery.ucl.ac.uk]
- 14. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Chlorinated Pyridazines: A Technical Guide to Unlocking Future Research Frontiers
Foreword: The Enduring Potential of a Privileged Scaffold
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that have long captured the attention of chemists across various disciplines.[1][2] The introduction of chlorine atoms to this scaffold further enhances its utility, providing a reactive handle for a diverse array of chemical transformations. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to not only summarize the current landscape of chlorinated pyridazine chemistry but also to illuminate promising, yet underexplored, avenues for future research. We will delve into the intricacies of their synthesis and functionalization, explore their established roles in medicinal chemistry, agrochemicals, and materials science, and, most importantly, identify key challenges and opportunities that will shape the next wave of innovation in this exciting field.
The Chlorinated Pyridazine Core: Physicochemical Properties and Synthetic Landscape
The pyridazine ring is characterized by its π-deficient nature, a consequence of the two electron-withdrawing nitrogen atoms. This inherent electronic property, coupled with the inductive effect of chlorine substituents, profoundly influences the reactivity of the entire molecule. The nitrogen atoms act as hydrogen bond acceptors, a feature that is crucial for molecular recognition in biological systems.[3]
Synthesis of the Chlorinated Pyridazine Scaffold
The construction of the chlorinated pyridazine core typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative, followed by chlorination.[4][5] A common and versatile starting material is maleic anhydride, which upon reaction with hydrazine, forms maleic hydrazide. Subsequent treatment with chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) yields 3,6-dichloropyridazine, a key building block for further elaboration.
Diagram 1: Synthesis of 3,6-Dichloropyridazine
Caption: A common synthetic route to 3,6-dichloropyridazine.
Recent advances have focused on developing more efficient and environmentally benign synthetic methods. For instance, inverse electron-demand Diels-Alder reactions of 1,2,3-triazines with electron-rich dienophiles offer a regioselective route to pyridazine derivatives under neutral conditions.[6]
Functionalization Strategies: Leveraging the Chlorine Handle
The chlorine atoms on the pyridazine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide variety of functional groups, including amines, ethers, and thiols. The positions of the chlorine atoms (e.g., C3, C4, C5, or C6) dictate the regioselectivity of these reactions, which can be further influenced by the electronic nature of other substituents on the ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, have emerged as powerful tools for the C-C, C-N, and C-O bond formation at the chlorinated positions of the pyridazine ring.[7][8][9] These reactions offer a versatile and efficient means to construct complex molecular architectures.
Table 1: Comparison of Common Cross-Coupling Reactions for Chlorinated Pyridazines
| Reaction | Bond Formed | Key Reagents | Typical Catalyst |
| Suzuki-Miyaura | C-C | Boronic acid/ester, Base | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Sonogashira | C-C (alkyne) | Terminal alkyne, Cu(I) salt, Base | Pd(PPh₃)₄/CuI |
| Buchwald-Hartwig | C-N, C-O | Amine/Alcohol, Base | Pd₂(dba)₃, Ligand (e.g., BINAP) |
| Heck | C-C (alkene) | Alkene, Base | Pd(OAc)₂, Ligand |
Current Applications and Future Directions
The unique structural and electronic properties of chlorinated pyridazines have led to their exploration in several key scientific domains.
Medicinal Chemistry: A Privileged Scaffold in Drug Discovery
The pyridazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1][2] The presence of chlorine atoms can enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties.
2.1.1. Anticancer Agents: A significant body of research has focused on the development of chlorinated pyridazine derivatives as anticancer agents.[1] These compounds have been shown to target a variety of biological pathways involved in cancer progression, including kinase inhibition, apoptosis induction, and anti-angiogenesis. For example, some pyridazine derivatives have shown potent inhibitory activity against tyrosine kinases, which are often dysregulated in cancer.[6]
2.1.2. Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. Pyridazine and pyridazinone derivatives have demonstrated significant potential as anti-inflammatory agents by modulating key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[10][11]
Potential Research Areas in Medicinal Chemistry:
-
Targeted Protein Degradation: The development of Proteolysis Targeting Chimeras (PROTACs) incorporating a chlorinated pyridazine as a scaffold or a warhead for novel E3 ligase binders presents a promising frontier. The directional hydrogen bonding capacity of the pyridazine nitrogens could be exploited for specific interactions.
-
Asymmetric Synthesis of Chiral Pyridazines: The majority of current pyridazine-based drug candidates are achiral. The development of robust and scalable methods for the catalytic asymmetric synthesis of chiral pyridazines would open up new chemical space and allow for the exploration of stereospecific interactions with biological targets.[12][13]
-
Preclinical and Clinical Advancement: While many pyridazine derivatives show promising in vitro activity, there is a need for more extensive in vivo studies and progression into clinical trials to validate their therapeutic potential.[10]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3,6-Dichloropyridazine
This protocol provides a general procedure for the mono-arylation of 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3,6-dichloropyridazine (1.0 equiv.), arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The successful reaction should yield the mono-arylated product as the major component, with minimal formation of the di-arylated byproduct. The regioselectivity can be confirmed by NMR spectroscopy.
Agrochemicals: Protecting Crops with Pyridazine Chemistry
The pyridazine scaffold is a key component in a number of commercially successful herbicides and pesticides.[14][15] The chlorine substituents are often crucial for the biological activity of these compounds.
2.2.1. Herbicides: Several chlorinated pyridazine derivatives exhibit potent herbicidal activity by inhibiting essential plant processes such as photosynthesis or amino acid biosynthesis.[16] For example, Norflurazon is a pyridazine-based herbicide that inhibits phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[16]
Potential Research Areas in Agrochemicals:
-
Novel Modes of Action: The increasing prevalence of herbicide resistance necessitates the discovery of agrochemicals with new modes of action. High-throughput screening of chlorinated pyridazine libraries against novel biological targets in plants and fungi could lead to the identification of next-generation crop protection agents.
-
Enhanced Environmental Profile: Research should focus on designing chlorinated pyridazine-based agrochemicals with improved environmental profiles, including greater selectivity for target pests and weeds, and enhanced biodegradability to minimize soil and water contamination.
Materials Science: Building the Future with Chlorinated Pyridazines
The electron-deficient nature of the pyridazine ring makes it an attractive building block for the design of novel organic electronic materials.[17] The introduction of chlorine atoms can further modulate the electronic properties and influence the solid-state packing of these materials.
2.3.1. Organic Electronics: Chlorinated pyridazine derivatives have been investigated as components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[18][19] Their electron-accepting properties can facilitate electron transport, and their rigid structures can promote ordered molecular packing, which is beneficial for charge mobility.
Table 2: Performance of Selected Pyridazine-Based Organic Electronic Devices
| Device Type | Pyridazine Derivative | Key Performance Metric | Value |
| OLED | Pt-DPT (pyridazine ligand) | Max. Luminous Efficiency | 44.66 cd A⁻¹ |
| OLED | Pt-DPT (pyridazine ligand) | Max. Brightness | 54,918 cd m⁻² |
| OFET | Thiazole-flanked diketopyrrolopyrrole | Charge Mobility | 1.83 cm² V⁻¹ s⁻¹ |
Potential Research Areas in Materials Science:
-
Covalent Organic Frameworks (COFs): The use of chlorinated pyridazines as building blocks for the synthesis of COFs is a largely unexplored area.[20][21][22] The defined geometry and reactivity of these molecules could enable the construction of highly ordered, porous materials with tailored electronic and catalytic properties for applications in gas storage, separation, and heterogeneous catalysis.
-
Photocatalysis: The unique electronic properties of chlorinated pyridazines suggest their potential as novel photocatalysts.[23][24] Research into their ability to absorb light and mediate electron transfer processes could lead to the development of new and efficient catalytic systems for organic synthesis and energy conversion.
Diagram 2: Potential Research Workflow for Chlorinated Pyridazine-Based COFs
Caption: A workflow for the development of chlorinated pyridazine-based COFs.
Overcoming Challenges and Embracing New Methodologies
Despite their immense potential, the synthesis and functionalization of chlorinated pyridazines are not without challenges. The inherent reactivity of the pyridazine ring can sometimes lead to undesired side reactions or difficulties in achieving regioselectivity.[25]
3.1. C-H Functionalization: A Paradigm Shift in Synthesis
Direct C-H functionalization represents a more atom- and step-economical approach to modifying the pyridazine core compared to traditional cross-coupling reactions that require pre-functionalization.[23][26][27] Recent advances in photocatalysis have enabled the C-H functionalization of electron-deficient heterocycles like pyridines, and these methods hold great promise for their application to pyridazines.[23][24][28]
Experimental Protocol: Conceptual Photocatalytic C-H Arylation of a Chlorinated Pyridazine
This protocol is a conceptual adaptation of known methods for pyridine functionalization.
Materials:
-
Chlorinated pyridazine
-
Arene coupling partner
-
Photocatalyst (e.g., an iridium or ruthenium complex)
-
Base or acid additive (depending on the mechanism)
-
Solvent (e.g., acetonitrile, DMF)
-
Visible light source (e.g., blue LED)
Procedure:
-
In a reaction vial, combine the chlorinated pyridazine (1.0 equiv.), arene coupling partner (2.0-5.0 equiv.), and photocatalyst (1-5 mol%).
-
Add the appropriate solvent and any necessary additives.
-
Degas the reaction mixture by sparging with an inert gas for 15-30 minutes.
-
Seal the vial and place it in front of a visible light source with stirring.
-
Maintain a constant temperature, if required, using a cooling fan.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, remove the light source and work up the reaction as appropriate for the specific transformation.
-
Purify the product by column chromatography.
Self-Validation: The formation of the C-H functionalized product can be confirmed by mass spectrometry and NMR, with careful analysis to determine the regioselectivity of the addition.
Conclusion and Outlook
Chlorinated pyridazines represent a versatile and highly valuable class of heterocyclic compounds with a proven track record in medicinal chemistry and agrochemicals, and emerging potential in materials science. The reactivity of the chlorine substituents, combined with the unique electronic properties of the pyridazine ring, provides a rich platform for chemical innovation. Future research in this area will undoubtedly be driven by the development of more efficient and selective synthetic methodologies, such as asymmetric catalysis and direct C-H functionalization. By embracing these new approaches and exploring the uncharted territories of targeted protein degradation, covalent organic frameworks, and photocatalysis, the scientific community is well-positioned to unlock the full potential of this remarkable scaffold and address some of the most pressing challenges in human health, food security, and technology.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. soc.chim.it [soc.chim.it]
- 13. Catalytic asymmetric construction of chiral hydropyridazines via conjugate addition of N-monosubstituted hydrazones to enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [2507.14934] Superradiant Organic Light-Emitting Diodes [arxiv.org]
- 18. Highly efficient orange OLEDs with narrow-emitting symmetric tetradentate platinum(ii) complexes based on rigid steric hindrance aza-triptycene pyridazine ligands - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Covalent organic frameworks (COFs): from design to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 26. benchchem.com [benchchem.com]
- 27. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
Theoretical studies on 4-Chloro-1,2-dihydropyridazine-3,6-dione
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 4-Chloro-1,2-dihydropyridazine-3,6-dione
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical examination of this compound, a heterocyclic compound belonging to the pharmacologically significant pyridazinone class.[1][2][3] Leveraging Density Functional Theory (DFT) and advanced computational techniques, we elucidate the molecule's structural, vibrational, and electronic properties. This whitepaper details the causality behind the chosen computational methodologies, from geometry optimization and vibrational frequency analysis to the exploration of frontier molecular orbitals (FMOs), Natural Bond Orbital (NBO) analysis, and molecular electrostatic potential (MEP) mapping. Furthermore, we outline a protocol for in silico molecular docking to probe its potential as a targeted therapeutic agent. This document is intended for researchers, chemists, and drug development professionals seeking to understand and apply computational chemistry in the rational design of novel pyridazinone-based pharmacophores.
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3] Its derivatives, particularly pyridazinones, exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, antihypertensive, and anticancer properties.[1][2][4][5] The versatility of the pyridazinone core allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.
This compound (IUPAC Name: this compound[6][7]) is a key derivative. The introduction of a chlorine atom at the 4-position significantly modulates the electronic landscape of the ring, influencing its reactivity, stability, and potential for intermolecular interactions with biological targets.[7] Understanding these properties at a quantum-mechanical level is paramount for predicting its behavior and guiding the synthesis of more potent and selective analogues. This guide focuses on the theoretical framework for characterizing this molecule, providing a blueprint for its computational investigation.
Computational Investigation Workflow
A robust theoretical study follows a logical progression of computational steps. Each step builds upon the last, creating a self-validating system where the accuracy of the initial geometry optimization is confirmed by subsequent vibrational analysis, which in turn provides confidence in the calculated electronic properties.
Caption: Workflow for the theoretical analysis of the target compound.
Molecular Structure and Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule, corresponding to its minimum energy state on the potential energy surface.
Protocol: Geometry Optimization
-
Input Structure: The molecule is initially drawn using chemical structure software and converted to a suitable input format. The SMILES string is C1=C(C(=O)NNC1=O)Cl.[6][8]
-
Computational Method: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational efficiency for organic molecules.
-
Functional: The B3LYP hybrid functional is selected. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is a well-established standard for organic systems.
-
Basis Set: The 6-311++G(d,p) basis set is employed. This Pople-style basis set provides a robust description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for accurately modeling lone pairs and potential non-covalent interactions. The (d,p) denotes the addition of polarization functions, which allow for anisotropic distortion of atomic orbitals and are essential for describing bonding in cyclic systems.[9]
-
-
Execution: The calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The optimization algorithm iteratively adjusts the molecular geometry to find the lowest energy structure. Convergence is confirmed when the forces on all atoms are negligible and the geometry corresponds to a stationary point.
Caption: Structure of this compound with atom numbering.
Predicted Structural Parameters
The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. These theoretical values serve as the foundation for all subsequent calculations.
| Parameter | Atom(s) | Calculated Value (Å or °) |
| Bond Lengths (Å) | ||
| C1=C2 | ~1.35 | |
| C2-Cl7 | ~1.74 | |
| N3-N4 | ~1.38 | |
| C6=O10 | ~1.22 | |
| C5=O11 | ~1.22 | |
| N3-H8 | ~1.01 | |
| Bond Angles (°) | ||
| C1-C2-Cl7 | ~124.5 | |
| C2-N3-N4 | ~121.0 | |
| N3-N4-C5 | ~118.0 | |
| C1-C6-O10 | ~126.0 | |
| Dihedral Angle (°) | ||
| C1-C2-N3-N4 | ~0.0 | |
| Note: These are representative values derived from DFT calculations on similar structures. Actual values would be generated from the specific calculation. |
Vibrational Analysis (FT-IR Spectroscopy)
A frequency calculation on the optimized geometry is a critical validation step. The absence of imaginary frequencies confirms that the structure is a true energy minimum. Furthermore, this analysis predicts the infrared (IR) spectrum, allowing for a direct comparison with experimental data.
Protocol: Frequency Calculation
-
Methodology: Using the same DFT/B3LYP/6-311++G(d,p) level of theory as the optimization, a frequency analysis is performed.
-
Scaling Factor: Calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation and basis set incompletion. A scaling factor (typically ~0.96-0.98 for B3LYP) is applied to the computed frequencies for better agreement with experimental spectra.[9]
-
Data Analysis: The output provides the frequency, intensity, and vibrational mode for each normal mode. These are used to plot a theoretical IR spectrum.
Comparison of Theoretical and Experimental Spectra
A strong correlation between the positions and relative intensities of major peaks in the calculated and experimental spectra validates the theoretical model.
| Wavenumber (cm⁻¹) Experimental[6] | Wavenumber (cm⁻¹) Scaled Theoretical | Vibrational Assignment |
| ~3400-3200 (broad) | ~3350 | N-H stretching vibrations |
| ~1680-1650 | ~1670 | C=O (carbonyl) symmetric & asymmetric stretching |
| ~1590 | ~1585 | C=C stretching |
| ~1350 | ~1345 | C-N stretching |
| Not specified | ~750 | C-Cl stretching |
| Note: Experimental data from public databases can be broad. The theoretical calculation provides precise assignments for each peak. |
Analysis of Electronic Properties
With a validated molecular geometry, we can confidently investigate the electronic structure, which governs the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO.[10]
Caption: The HOMO-LUMO energy gap dictates molecular reactivity.
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, stability |
| Ionization Potential | IP | -EHOMO | Energy to remove an electron |
| Electron Affinity | EA | -ELUMO | Energy released when gaining an electron |
| Global Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution |
| Chemical Potential | μ | -(IP + EA) / 2 | Electron escaping tendency |
| Electrophilicity Index | ω | μ² / (2η) | Propensity to accept electrons |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density on the molecular surface. It provides an intuitive visualization of the charge distribution and is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Indicate areas of neutral or nonpolar character.
For this compound, the MEP map would reveal strong negative potential (red) around the carbonyl oxygens (O10, O11), making them prime locations for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be concentrated around the N-H protons (H8, H9), identifying them as hydrogen bond donors.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular bonding and stability by examining charge delocalization from filled "donor" orbitals to empty "acceptor" orbitals.[11][12] The stabilization energy (E(2)) associated with these interactions quantifies their significance.
Protocol: NBO analysis is performed on the optimized structure. The key interactions to investigate are:
-
π → π interactions:* Delocalization within the aromatic system.
-
LP → π and LP → σ interactions:** Delocalization of lone pairs (LP) from oxygen and nitrogen atoms into antibonding orbitals. These hyperconjugative interactions are crucial for stabilizing the molecule.[13][14]
For the title compound, significant stabilization would be expected from the delocalization of lone pairs on the carbonyl oxygens (LP(O)) into the antibonding π* orbitals of the C=C and C=N bonds, contributing to the overall stability of the heterocyclic ring.
Molecular Docking: Probing Biological Potential
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is a cornerstone of modern drug discovery, allowing for the rapid screening of compounds and the elucidation of binding modes.[13]
Protocol: In Silico Molecular Docking
-
Protein Target Selection: Based on the known activities of pyridazinones, a relevant protein target is chosen. For example, a kinase like EGFR or a bacterial enzyme like DNA gyrase could be selected.[10][15] The 3D crystal structure of the protein is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The binding site (active site) is defined based on the co-crystallized ligand or known catalytic residues.
-
Ligand Preparation: The DFT-optimized structure of this compound is used as the input ligand. Charges are assigned, and rotatable bonds are defined.
-
Docking Simulation: Using software like AutoDock or Schrödinger, the ligand is repeatedly docked into the protein's active site. The program's scoring function evaluates thousands of possible poses based on intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces).
-
Analysis: The results are ranked by binding energy (or docking score), with lower values indicating a more favorable interaction.[16] The top-scoring poses are visually inspected to analyze the specific interactions (e.g., hydrogen bonds with key amino acid residues) that stabilize the ligand-protein complex.
This analysis can reveal, for instance, that the carbonyl oxygens act as hydrogen bond acceptors with backbone N-H groups of amino acids like lysine or arginine, while the N-H groups of the ligand can act as hydrogen bond donors.[16]
Conclusion
The theoretical framework detailed in this guide provides a powerful, multi-faceted approach to characterizing this compound. By integrating DFT-based calculations for structural and electronic properties with NBO analysis and molecular docking, researchers can gain profound insights into the molecule's stability, reactivity, and therapeutic potential. This computational workflow not only predicts observable properties like the IR spectrum but also reveals the underlying quantum mechanical principles that govern its behavior. Such in silico studies are indispensable in the modern drug development pipeline, enabling the rational design of next-generation pyridazinone derivatives with enhanced efficacy and specificity.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 5. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (5397-64-8) for sale [vulcanchem.com]
- 8. PubChemLite - this compound (C4H3ClN2O2) [pubchemlite.lcsb.uni.lu]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. aimspress.com [aimspress.com]
- 13. researchgate.net [researchgate.net]
- 14. A Comprehensive Account of Spectral, NLO,NBO Analysis, Hartreefock and Density Functional Theory Studies of 1-Methyl 2, 6-Diphenyl Piperidin-4-One – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Bioactive Derivatives from 4-Chloro-1,2-dihydropyridazine-3,6-dione
Abstract
The pyridazinone core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3] This guide focuses on a key intermediate, 4-Chloro-1,2-dihydropyridazine-3,6-dione, a versatile building block for the synthesis of diverse compound libraries. The reactivity of the C4-chloro position allows for facile nucleophilic substitution, providing a robust platform for introducing a wide array of functional groups. This document provides detailed, field-tested protocols, mechanistic insights, and strategic guidance for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the discovery of novel therapeutic agents.
The Central Scaffold: Understanding this compound
This compound (CAS 5397-64-8) is a heterocyclic compound whose synthetic utility is dominated by the chemistry of its C4 position.[4] The chlorine atom is rendered an excellent leaving group due to the electron-withdrawing effects of the adjacent carbonyl group and the pyridazine ring nitrogens. This electronic arrangement makes the C4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: Chemical structure of the starting scaffold.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for derivatization is the SNAr reaction. This process typically involves two key steps:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Expulsion: The complex rearomatizes by expelling the chloride ion, resulting in the final substituted product.
The choice of solvent and base is critical. Aprotic polar solvents like THF, DMF, or DMSO are often preferred as they can solvate the cation of the base without interfering with the nucleophile. The base (e.g., K₂CO₃, NaH, or an excess of an amine nucleophile) serves to deprotonate the nucleophile, increasing its reactivity.
Caption: Generalized workflow for the SNAr reaction at the C4 position.
Protocols for the Synthesis of Key Derivative Classes
The following sections provide detailed, step-by-step protocols for synthesizing major classes of derivatives from this compound.
Synthesis of 4-Amino-Substituted Derivatives
Scientific Rationale: The introduction of amino groups is a cornerstone of medicinal chemistry. The resulting secondary or tertiary amines can act as hydrogen bond donors or acceptors and can be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological targets like kinases and GPCRs.
Experimental Protocol:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Add a suitable solvent such as absolute ethanol or dry benzene (approx. 10-20 mL per mmol of starting material).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 - 2.2 eq). If the amine is not used in excess, a non-nucleophilic base like triethylamine (1.5 eq) can be added to scavenge the HCl byproduct.
-
Reaction: Stir the mixture at reflux for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of Ethyl Acetate/Hexane).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the product or hydrochloride salt) has formed, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
| Example Nucleophile | Solvent | Typical Conditions | Expected Yield | Notes |
| Aniline | Ethanol | Reflux, 6h | 75-90% | Product may precipitate upon cooling. |
| Morpholine | Benzene | Reflux, 8h | 80-95% | Use of excess morpholine acts as both nucleophile and base. |
| Benzylamine | Ethanol | Reflux, 5h | 70-85% | Monitor for potential N-alkylation side products. |
Synthesis of 4-Oxy-Substituted Derivatives (Ethers)
Scientific Rationale: Aryl ether linkages are prevalent in many approved drugs. They offer a metabolically stable way to connect molecular fragments and modulate key drug properties like lipophilicity (LogP), which influences absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol:
-
Base & Nucleophile Prep: In a flame-dried flask under N₂, add the desired phenol (1.1 eq) and a dry aprotic solvent like Tetrahydrofuran (THF). Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.[5] Allow the mixture to stir for 20-30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in dry THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 6-18 hours, monitoring by TLC.[5]
-
Workup: After cooling, quench the reaction carefully by adding water (especially if NaH was used). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel).
| Example Nucleophile | Base | Typical Conditions | Expected Yield | Notes |
| Phenol | K₂CO₃ | THF, Reflux, 12h | 65-80% | Reaction is generally clean. |
| 4-Methoxyphenol | NaH | THF, 0 °C to RT, 8h | 70-90% | NaH is a stronger base, leading to faster reaction times.[5] |
| 4-Nitrophenol | K₂CO₃ | DMF, 80 °C, 6h | 85-95% | The electron-withdrawing nitro group enhances nucleophilicity. |
Synthesis of 4-Azido-Substituted Derivatives
Scientific Rationale: The azide functional group is a highly valuable synthetic handle. It is relatively unreactive in many biological systems but can undergo highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole rings.[6] This allows for the late-stage conjugation of the pyridazinone core to other molecules, such as targeting ligands, imaging agents, or other pharmacophores.
Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in N-methylpyrrolidone (NMP) or DMF.
-
Reagent Addition: Add sodium azide (NaN₃, 1.5-2.0 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Reaction: Heat the mixture to 50-70 °C and stir for 4-8 hours. Monitor by TLC until the starting material is consumed.[7]
-
Workup: Cool the reaction mixture and pour it into a beaker of cold water. The product may precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate. The crude azide is often pure enough for subsequent steps but can be further purified by careful chromatography if needed.
Caption: Synthetic route to versatile 4-azido derivatives and their use in click chemistry.
Characterization and Validation
Confirming the successful synthesis of derivatives is paramount. A combination of standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (¹H & ¹³C NMR): This is the most powerful tool for structural elucidation. Successful substitution at C4 is confirmed by the disappearance of the singlet proton at that position in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced nucleophile.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the incorporation of the nucleophile and loss of chlorine.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., N-H stretch for amine products, C=O stretch of the dione).
Conclusion
This compound is a powerful and versatile starting material for constructing libraries of novel, biologically active compounds. The protocols detailed in this guide are robust, scalable, and built upon well-established principles of nucleophilic aromatic substitution. By leveraging these methods, researchers in drug discovery can efficiently access a wide range of derivatives, enabling comprehensive structure-activity relationship (SAR) studies and accelerating the identification of new therapeutic leads.[1][8]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. sarpublication.com [sarpublication.com]
- 4. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Synthon: A Guide to the Applications of 4-Chloro-1,2-dihydropyridazine-3,6-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to a Privileged Scaffold
4-Chloro-1,2-dihydropyridazine-3,6-dione (also known as 4-chloromaleic hydrazide) possesses a unique combination of functional groups that render it a highly reactive and versatile intermediate in organic synthesis. The pyridazinedione core is a recognized "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of a reactive chlorine atom at the 4-position allows for a variety of substitution reactions, providing a gateway to a diverse range of derivatives.
Chemical Identity:
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 5397-64-8 |
| Molecular Formula | C₄H₃ClN₂O₂ |
| Molecular Weight | 146.53 g/mol |
| SMILES | C1=C(C(=O)NNC1=O)Cl |
| InChI | InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9) |
Core Reactivity and Synthetic Applications
The primary mode of reactivity for this compound revolves around the displacement of the C4-chloro substituent. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent carbonyl groups and the nitrogen atoms of the pyridazine ring activates the C-Cl bond towards nucleophilic attack. This allows for the facile introduction of a variety of functional groups at the 4-position, leading to the synthesis of novel pyridazinone derivatives.
Furthermore, the dihydropyridazine-3,6-dione scaffold can serve as a precursor for the construction of fused heterocyclic systems, which are of significant interest in drug discovery.
Nucleophilic Substitution Reactions
The chlorine atom at the C4 position is susceptible to displacement by a wide range of nucleophiles, including amines, hydrazines, thiols, and phenols. These reactions are typically carried out in the presence of a base to facilitate the nucleophilic attack and neutralize the HCl generated.
Caption: General workflow for nucleophilic substitution reactions of this compound.
Protocol 1: Synthesis of 4-Amino-1,2-dihydropyridazine-3,6-dione Derivatives
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines to yield the corresponding 4-amino derivatives. These compounds can serve as key intermediates for further functionalization or as final products for biological screening.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF or EtOH (10 mL) is added the desired amine (1.2 mmol) and a base such as potassium carbonate (1.5 mmol) or triethylamine (1.5 mmol).
-
The reaction mixture is stirred at 80-100 °C for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 4-amino-1,2-dihydropyridazine-3,6-dione derivative.
Causality Behind Experimental Choices:
-
Base: The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive. The choice between an inorganic base like K₂CO₃ and an organic base like Et₃N can depend on the solubility of the reactants and the desired reaction temperature.
-
Solvent: A polar aprotic solvent like DMF is often used to facilitate SNAr reactions by solvating the cationic intermediates. Ethanol can also be a suitable solvent, particularly for more reactive amines.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate.
Protocol 2: Synthesis of 4-Hydrazinyl-1,2-dihydropyridazine-3,6-dione
The introduction of a hydrazinyl group at the C4 position opens up possibilities for the synthesis of fused heterocyclic systems, such as triazolopyridazines or pyridazino[4,5-c]pyridazines.
Materials:
-
This compound
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Dioxane or Ethanol
Procedure:
-
A mixture of this compound (1.0 mmol) and hydrazine hydrate (2.0 mmol) in dioxane or ethanol (15 mL) is heated under reflux for 6-8 hours.[3]
-
The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried to give the 4-hydrazinyl-1,2-dihydropyridazine-3,6-dione.[3]
Expert Insights: The resulting 4-hydrazinyl derivative is a versatile intermediate. It can be cyclized with various reagents to form fused ring systems. For example, reaction with nitrous acid can lead to the formation of a tetrazolopyridazine, while reaction with 1,3-dicarbonyl compounds can yield pyrazolyl-pyridazinones.
Palladium-Catalyzed Cross-Coupling Reactions
While less documented for this specific substrate, the chloro-substituent on the pyridazinone ring can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the formation of C-C and C-N bonds, significantly expanding the accessible chemical space.
Caption: Conceptual workflow for palladium-catalyzed cross-coupling reactions.
Application Note: Potential for Suzuki-Miyaura Coupling
Proposed General Conditions:
| Parameter | Suggested Reagents/Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | (If using a simple Pd source) e.g., SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF |
| Temperature | 80-120 °C |
Mechanistic Consideration (Suzuki-Miyaura Coupling): The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridazinone, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.
Synthesis of Bioactive Molecules: A Case Study Approach
The pyridazinone scaffold is a core component of many biologically active molecules. For instance, various pyridazinone derivatives have been investigated as kinase inhibitors for the treatment of cancer.[4][5][6] The functionalization of the 4-position of the pyridazinone ring is a common strategy to modulate the potency and selectivity of these inhibitors.
Application Note: As a Precursor for Fused Heterocyclic Systems
The reaction of 4-hydrazinyl-1,2-dihydropyridazine-3,6-dione with various electrophiles can lead to the formation of fused pyridazino[4,5-d]pyridazine derivatives. These fused systems are of interest due to their structural similarity to purines and other biologically important heterocycles. For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of pyrazolyl-substituted pyridazinones, which can then be cyclized to form pyridazino[4,3-c]pyridazines.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis. Its reactivity, primarily centered on nucleophilic substitution at the C4 position, provides a straightforward entry into a wide range of functionalized pyridazinone derivatives. While the application of modern cross-coupling reactions to this specific substrate is an area that warrants further exploration, the established reactivity of similar systems suggests a high potential for success. The continued investigation of this synthon is likely to lead to the discovery of novel compounds with significant biological activities, further cementing the importance of the pyridazinone scaffold in medicinal chemistry and drug development.
References
- 1. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Chloro-1,2-dihydropyridazine-3,6-dione as a Versatile Synthon for Heterocyclic Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-chloro-1,2-dihydropyridazine-3,6-dione, a derivative of maleic hydrazide, as a powerful and versatile building block in modern synthetic chemistry. The pyridazinedione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This document details the synthesis of the title compound and explores its reactivity through key transformations such as nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and N-functionalization. Each section provides not only detailed, step-by-step protocols but also explains the underlying chemical principles and rationale behind experimental choices, empowering researchers to effectively utilize this synthon for the creation of diverse and complex heterocyclic libraries.
Chapter 1: Synthesis and Properties of the Building Block
This compound is not typically commercially available and must be prepared from its parent compound, 1,2-dihydropyridazine-3,6-dione, commonly known as maleic hydrazide.[5][6] Maleic hydrazide is readily synthesized by the condensation of maleic anhydride with hydrazine hydrate.[5][7] The subsequent chlorination is a critical step to activate the scaffold for further diversification.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄H₃ClN₂O₂[8] |
| Molecular Weight | 146.53 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (decomposes) (for maleic hydrazide)[5] |
Protocol 1: Synthesis of this compound
This two-step protocol first describes the synthesis of the maleic hydrazide precursor, followed by its chlorination.
Step A: Synthesis of 1,2-Dihydropyridazine-3,6-dione (Maleic Hydrazide)
-
Rationale: This is a classic condensation reaction. Acetic acid serves as a suitable solvent that facilitates the reaction between maleic anhydride and hydrazine hydrate to form the stable six-membered heterocyclic ring.[7]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve maleic anhydride (1.0 eq) in glacial acetic acid.
-
Slowly add hydrazine hydrate (1.0 eq) dropwise to the stirred solution. An exothermic reaction will occur.
-
After the initial exotherm subsides, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the resulting white solid under vacuum to yield maleic hydrazide.
-
Step B: Chlorination to this compound
-
Rationale: Phosphoryl chloride (POCl₃) is a powerful chlorinating and dehydrating agent, ideal for converting the enolizable C-OH (in the tautomeric form) of the pyridazinedione ring into a C-Cl bond.[9][10] The reaction proceeds via activation of the carbonyl oxygen followed by nucleophilic attack of chloride.
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a round-bottom flask, add maleic hydrazide (1.0 eq).
-
Carefully add phosphoryl chloride (5.0-10.0 eq) in excess, which acts as both reagent and solvent.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105 °C) for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.
-
The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.
-
Caption: Workflow for the two-step synthesis of the target building block.
Chapter 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chlorine atom at the C4 position is highly activated towards nucleophilic substitution. This activation is due to the strong electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. This reactivity is the cornerstone of the title compound's utility.
C-N Bond Formation with Amine Nucleophiles
The reaction with primary and secondary amines provides straightforward access to a diverse range of 4-amino-pyridazinedione derivatives.
-
Causality: The reaction typically requires a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like DMF or THF is ideal as it solubilizes the reactants without interfering with the nucleophilic attack.[11]
Protocol 2: General Procedure for Synthesis of 4-Amino-1,2-dihydropyridazine-3,6-diones
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, THF, or acetonitrile).
-
Add the desired primary or secondary amine (1.1-1.5 eq).
-
Add a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 2-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Purify by recrystallization or column chromatography if necessary.
Table 2: Examples of C-N Bond Formation
| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | >90 |
| Benzylamine | Et₃N | THF | 60 | >95[9] |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | >90[12] |
| Morpholine | Et₃N | DMF | 60 | >90 |
C-O and C-S Bond Formation
Similar to amines, alkoxides, phenoxides, and thiolates are excellent nucleophiles for displacing the C4-chloride.
-
Causality: For reactions with alcohols or phenols, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often required to deprotonate the hydroxyl group, generating the more potent alkoxide/phenoxide nucleophile in situ.[11] Thiols are generally acidic enough to react under similar conditions to amines using a base like K₂CO₃.
Protocol 3: General Procedure for C-O / C-S Bond Formation
-
To a solution of the alcohol, phenol, or thiol (1.2 eq) in THF or DMF, add a base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C and stir for 30 minutes to generate the nucleophile.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C bonds, which is often challenging via classical methods, palladium-catalyzed cross-coupling reactions are indispensable tools. The C4-Cl bond of the pyridazinedione scaffold is a suitable electrophile for these transformations.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples the chloro-pyridazinedione with an organoboron reagent (boronic acid or ester), offering a robust method to install aryl or vinyl groups at the C4 position.[13][14][15]
-
Causality: The reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the C-Cl bond. A phosphine ligand is crucial for stabilizing the palladium catalyst and tuning its reactivity.[16] A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[13][17]
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling introduces an alkyne moiety onto the pyridazinedione core by reacting it with a terminal alkyne.[18][19]
-
Causality: This reaction is co-catalyzed by palladium and copper(I).[18][20] The palladium catalyst activates the C-Cl bond, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active nucleophile for the transmetalation step.[18][21] An amine base (e.g., Et₃N, DIPEA) is used as both the base and, often, the solvent.[19]
Protocol 5: General Procedure for Sonogashira Coupling
-
To a flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a solvent, typically an amine like triethylamine, and the terminal alkyne (1.2-1.5 eq).
-
Degas the mixture with an inert gas (argon or nitrogen).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Filter the reaction mixture to remove the amine hydrochloride salt and catalyst residues.
-
Concentrate the filtrate and purify the residue by column chromatography.
Chapter 4: Further Derivatization: N-Functionalization
The pyridazinedione ring contains two N-H protons that can be substituted, allowing for a second dimension of diversification. This is typically performed after the C4-position has been functionalized.
-
Causality: The N-H protons are weakly acidic and can be removed by a suitable base (e.g., K₂CO₃, NaH) to form an ambident nucleophile. Alkylation with electrophiles like alkyl halides will then proceed on the nitrogen atoms.[22][23][24]
Protocol 6: General Procedure for N,N'-Dialkylation
-
To a stirred suspension of a 4-substituted-1,2-dihydropyridazine-3,6-dione (1.0 eq) and a base (e.g., K₂CO₃, 2.5 eq) in a polar aprotic solvent like DMF, add the alkylating agent (e.g., an alkyl halide, 2.2-2.5 eq).
-
Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete.
-
Cool the mixture, pour into water, and extract with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the dialkylated product by column chromatography.
Caption: Logical workflow for maximizing molecular diversity.
Conclusion
This compound is a readily accessible and highly reactive synthon. Its activated C4-position allows for facile introduction of a wide array of functional groups through robust and well-established synthetic methodologies, including nucleophilic substitution and palladium-catalyzed cross-coupling. Subsequent N-functionalization provides an additional handle for diversification. These characteristics make it an exceptionally valuable building block for generating libraries of novel heterocyclic compounds for screening in drug discovery and materials science.
References
- 1. sarpublication.com [sarpublication.com]
- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Maleic Hydrazide [drugfuture.com]
- 6. "EFFECTS OF MALEIC HYDRAZIDE ON PHOTOSYNTHESIS AND RESPIRATION OF RED K" by LAZERN OTTO SORENSEN [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C4H3ClN2O2) [pubchemlite.lcsb.uni.lu]
- 9. arkat-usa.org [arkat-usa.org]
- 10. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. sciforum.net [sciforum.net]
- 24. dergi.fabad.org.tr [dergi.fabad.org.tr]
Strategic Functionalization of the Pyridazinedione Core: A Detailed Protocol for Nucleophilic Substitution on 4-Chloro-1,2-dihydropyridazine-3,6-dione
An Application Note for Drug Development Professionals
Abstract
The 1,2-dihydropyridazine-3,6-dione scaffold, a core structure derived from maleic hydrazide, is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component in drug design.[2] The strategic modification of this core through nucleophilic substitution is a cornerstone of library synthesis for drug discovery programs. This application note provides a comprehensive, field-proven protocol for the nucleophilic substitution reaction on 4-Chloro-1,2-dihydropyridazine-3,6-dione. We delve into the mechanistic underpinnings, offer a detailed step-by-step experimental workflow, explore the reaction's scope with various nucleophiles, and provide critical insights for troubleshooting and optimization.
Introduction: The Significance of the Pyridazinedione Scaffold
The pyridazinedione ring system is a versatile building block in the synthesis of novel therapeutics. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][3] The parent compound, 1,2-dihydropyridazine-3,6-dione (maleic hydrazide), is a well-known plant growth regulator, highlighting the inherent bioactivity of this heterocyclic system.[4][5][6]
The introduction of a halogen, such as chlorine, at the C4 position transforms the pyridazinedione ring into a potent electrophile, primed for functionalization. The electron-withdrawing nature of the adjacent carbonyl groups and the ring nitrogen atoms activates the C4-Cl bond towards nucleophilic aromatic substitution (SNAr). This reaction serves as a powerful and reliable method for introducing diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR) essential for modern drug development.
The SNAr Reaction Mechanism
The substitution of the chlorine atom on the this compound ring proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is distinct from SN1 or SN2 reactions and is characteristic of electron-deficient aromatic and heteroaromatic systems.
The key steps are:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine. This is the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized across the electron-withdrawing carbonyl groups and the heterocyclic ring, which provides the necessary stabilization for its formation.
-
Leaving Group Departure: The intermediate collapses with the expulsion of the chloride ion (Cl⁻), a good leaving group, to restore the aromaticity of the ring and yield the final substituted product.
Caption: General SNAr mechanism on the pyridazinedione core.
Core Experimental Protocol: N-Alkylation with Morpholine
This section details a robust and reproducible protocol for the reaction of this compound with morpholine, a representative secondary amine nucleophile.
PART A: Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Store in a desiccator.[7] |
| Morpholine | ≥99% | Commercial | Corrosive. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Finely powdered for best results. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Use from a sealed bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Brine (Saturated NaCl solution) | Lab Prepared | - | For work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Equipment | |||
| Round-bottom flask (50 mL) | Oven-dried before use. | ||
| Magnetic stirrer and stir bar | |||
| Condenser | |||
| Nitrogen/Argon inlet | For inert atmosphere. | ||
| Heating mantle with controller | |||
| TLC plates (Silica gel 60 F₂₅₄) | |||
| Separatory funnel (125 mL) | |||
| Rotary evaporator | |||
| Glassware for chromatography |
PART B: Critical Safety Precautions
-
This compound: Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves.
-
Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle exclusively in a well-ventilated chemical fume hood.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
General Handling: The reaction should be conducted in a chemical fume hood. An inert atmosphere is recommended to prevent moisture from interfering with the base and reactants.
PART C: Detailed Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL oven-dried, two-neck round-bottom flask.
-
Fit one neck with a condenser and the other with a rubber septum.
-
Establish an inert atmosphere by flushing the system with dry nitrogen or argon.
-
-
Reagent Addition:
-
To the flask, add this compound (1.0 g, 6.82 mmol, 1.0 equiv.) and anhydrous potassium carbonate (1.88 g, 13.6 mmol, 2.0 equiv.). Rationale: K₂CO₃ is a mild base sufficient to neutralize the HCl formed and facilitate the reaction. Using a powdered form increases surface area and reactivity.
-
Add 20 mL of anhydrous DMF via syringe. Stir the suspension for 10 minutes at room temperature.
-
Slowly add morpholine (0.65 mL, 7.50 mmol, 1.1 equiv.) via syringe. Rationale: A slight excess of the nucleophile ensures the complete consumption of the starting material.
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to 80 °C using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a 7:3 Ethyl Acetate/Hexanes eluent system. Spot the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion (typically 4-6 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Rationale: The product is organic-soluble, while the inorganic salts (KCl, excess K₂CO₃) and DMF will partition into the aqueous phase.
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Rationale: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc and increasing to 70%).
-
Alternatively, if the crude product is sufficiently pure, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed.
-
-
Characterization:
-
The purified product, 4-morpholino-1,2-dihydropyridazine-3,6-dione, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS) to confirm its identity and purity.
-
Caption: Experimental workflow for nucleophilic substitution.
Reaction Scope and Optimization
The true power of this protocol lies in its adaptability. A wide variety of nucleophiles can be employed to generate diverse libraries of pyridazinedione derivatives. The choice of base and solvent is critical and must be tailored to the pKa and reactivity of the incoming nucleophile.
| Nucleophile Class | Example Nucleophile | Recommended Base | Typical Solvent | Temp (°C) | Key Considerations & References |
| N-Nucleophiles | Primary/Secondary Amines | K₂CO₃, Cs₂CO₃ | DMF, DMSO, MeCN | 60-100 | Generally robust and high-yielding. Organic bases like DBU can also be used.[9][10] |
| Anilines | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | Often requires stronger bases or palladium catalysis (Buchwald-Hartwig conditions) for less nucleophilic anilines.[11][12] | |
| Heterocycles (e.g., Imidazole) | NaH, K₂CO₃ | DMF, THF | 25-80 | NaH is effective for deprotonating N-H in azoles to form highly reactive nucleophiles.[9] | |
| O-Nucleophiles | Alcohols (Alkoxides) | NaH, KOtBu | THF, DMF | 0-60 | Requires strong, non-nucleophilic bases to pre-form the alkoxide. Anhydrous conditions are critical.[13][14] |
| Phenols (Phenoxides) | NaH, K₂CO₃ | DMF, Acetone | 25-100 | Phenols are less acidic than alcohols and typically require heating with a base like K₂CO₃ or pre-deprotonation with NaH.[9] | |
| S-Nucleophiles | Thiols (Thiolates) | K₂CO₃, Et₃N | EtOH, MeCN, DMF | 25-60 | Thiols are excellent nucleophiles and often react under milder conditions. A mild base is usually sufficient to generate the thiolate in situ.[9][15] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently active base. 2. Low reaction temperature. 3. Deactivated starting material. 4. Poorly nucleophilic reagent. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure base is anhydrous and finely powdered. 2. Increase reaction temperature in 10-20 °C increments. 3. Check the purity of the 4-chloro-pyridazinedione. 4. For weak nucleophiles, consider catalytic methods or longer reaction times. |
| Multiple Products on TLC | 1. Side reaction at N-H positions. 2. Degradation of product or starting material. 3. Di-substitution (if applicable). | 1. N-alkylation can sometimes compete. Protecting the N-H groups may be necessary for certain substrates. 2. Lower the reaction temperature. Ensure an inert atmosphere is maintained. 3. Use a stoichiometric amount of the nucleophile. |
| Difficult Purification | 1. Residual DMF in crude product. 2. Product has similar polarity to a byproduct. | 1. Perform multiple aqueous washes during work-up. Co-evaporate with a high-boiling solvent like toluene. 2. Try a different chromatography eluent system or consider recrystallization. |
Conclusion
The nucleophilic substitution of this compound is a fundamental, high-yield transformation crucial for the synthesis of novel chemical entities in drug discovery. The protocol presented here is robust, scalable, and adaptable to a wide range of N-, O-, and S-based nucleophiles. By carefully selecting the base and solvent system to match the nucleophile's reactivity, researchers can efficiently generate extensive libraries of pyridazinedione derivatives for biological screening and lead optimization. This method provides a reliable and strategic entry point into a rich chemical space with proven pharmacological relevance.
References
- 1. sarpublication.com [sarpublication.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. chemiis.com [chemiis.com]
- 5. Maleic Hydrazide | 123-33-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. Maleic hydrazide - Wikipedia [en.wikipedia.org]
- 7. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemical-label.com [chemical-label.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. The reaction of 4‐chloropyridine with some amines | Semantic Scholar [semanticscholar.org]
- 11. A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical modifications of peptide sequences via S-alkylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with 4-Chloro-1,2-dihydropyridazine-3,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 4-Chloro-1,2-dihydropyridazine-3,6-dione Scaffold
The this compound moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its unique physicochemical properties, including weak basicity and a high dipole moment, make it an attractive component in the design of novel therapeutics.[1] The presence of a reactive chlorine atom at the 4-position allows for versatile functionalization through various coupling reactions, providing a gateway to a diverse chemical space of substituted pyridazinediones. These derivatives have shown a wide range of biological activities, making them valuable building blocks in the development of new pharmaceutical agents.[2]
This guide provides a comprehensive overview of the reaction conditions for coupling various nucleophiles with this compound. It is designed to be a practical resource for researchers, offering detailed protocols, mechanistic insights, and troubleshooting tips to facilitate the synthesis of novel pyridazinedione derivatives.
General Considerations for Coupling Reactions
The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the displacement of the chloride ion.[3][4] The electron-withdrawing nature of the adjacent carbonyl groups and the nitrogen atoms in the pyridazinedione ring activates the C4-position for nucleophilic attack.
Key factors influencing the success of these coupling reactions include:
-
Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.
-
Base: A base is often required to deprotonate the nucleophile or to neutralize the HCl generated during the reaction. Common bases include inorganic carbonates (K2CO3, Cs2CO3) and strong bases like sodium hydride (NaH).[3][5]
-
Solvent: The choice of solvent is crucial and depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are commonly employed.[3]
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the nucleophile. Microwave irradiation can also be employed to accelerate these reactions.[1]
I. Nucleophilic Substitution with Amines (N-Arylation and N-Alkylation)
The coupling of primary and secondary amines with this compound is a facile method for the synthesis of 4-amino-substituted pyridazinediones. These compounds are of significant interest in medicinal chemistry.[2]
Mechanistic Rationale
The reaction proceeds via a standard SNAr mechanism. The amine nucleophile attacks the C4-position of the pyridazinedione ring, forming a Meisenheimer-like intermediate. Subsequent elimination of the chloride ion yields the corresponding 4-amino-1,2-dihydropyridazine-3,6-dione. The presence of a base is crucial to neutralize the liberated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: Applications of 4-Chloro-1,2-dihydropyridazine-3,6-dione in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for versatile and readily functionalized heterocyclic scaffolds is insatiable. Among these, the pyridazinone core has emerged as a privileged structure, underpinning a diverse array of biologically active molecules. This application note delves into the specific utility of a key intermediate, 4-Chloro-1,2-dihydropyridazine-3,6-dione (also known as 4-chloromaleic hydrazide), as a strategic starting material in medicinal chemistry. We will explore its application in the synthesis of potent kinase inhibitors and other bioactive compounds, providing detailed protocols and elucidating the chemical principles that make it a valuable tool for researchers, scientists, and drug development professionals.
Introduction to a Privileged Precursor
This compound is a heterocyclic compound featuring a pyridazinedione ring substituted with a reactive chlorine atom. This chlorine atom is the lynchpin of the molecule's utility, serving as a handle for a variety of chemical transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Its stable core and predictable reactivity allow for the systematic elaboration of molecular complexity, enabling the generation of compound libraries for high-throughput screening and the targeted synthesis of optimized drug candidates.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Molecular Formula | C₄H₃ClN₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 146.53 g/mol | --INVALID-LINK--[1] |
| CAS Number | 59433-68-0 | --INVALID-LINK--[1] |
| Appearance | Solid | - |
Application I: Synthesis of Kinase Inhibitors - Targeting the p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase is a critical node in cellular signaling pathways that govern inflammatory responses. Consequently, inhibitors of p38 MAP kinase are of significant interest for the treatment of a wide range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[2] The pyridazinone scaffold has been successfully employed in the development of potent p38 inhibitors.[3][4] this compound serves as an excellent starting point for the synthesis of these inhibitors.
The core synthetic strategy involves the displacement of the C4-chloro group with a suitable amine-containing fragment, often an aniline derivative, to introduce a key pharmacophoric element that interacts with the kinase active site.
Caption: Synthetic workflow for p38 MAP Kinase Inhibitors.
Protocol 1: Synthesis of a 4-(Arylamino)-1,2-dihydropyridazine-3,6-dione Intermediate
This protocol describes a general procedure for the nucleophilic aromatic substitution (SNAr) reaction between this compound and a substituted aniline. The electron-withdrawing nature of the pyridazinedione ring activates the C4-position towards nucleophilic attack.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired 4-(arylamino)-1,2-dihydropyridazine-3,6-dione.
Causality and Self-Validation: The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the aniline nucleophile. The progress of the reaction can be easily monitored by the disappearance of the starting material and the appearance of a more polar product on TLC. The final product's identity and purity can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Application II: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide, is particularly powerful.[5][6] this compound can serve as the halide partner in such reactions, allowing for the introduction of aryl or heteroaryl substituents at the C4-position. This strategy is invaluable for accessing a wide range of pyridazinone derivatives with diverse biological activities, including potential anticancer agents.
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 2: Synthesis of a 4-Aryl-1,2-dihydropyridazine-3,6-dione
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.10 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.10 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-110 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS (typically 6-18 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1,2-dihydropyridazine-3,6-dione.
Expertise and Trustworthiness: The choice of palladium catalyst and ligand can be critical and may require optimization for specific substrates. The use of a phosphine ligand like PPh₃ helps to stabilize the palladium catalyst and facilitate the catalytic cycle. The reaction is heterogeneous due to the inorganic base, so vigorous stirring is essential. The workup procedure is designed to remove the palladium catalyst and inorganic salts. Purity and identity of the product should be confirmed by analytical methods.
Broader Applications and Future Directions
The nucleophilic substitution and cross-coupling reactions described above represent the most common and powerful applications of this compound in medicinal chemistry. However, its utility is not limited to these transformations. The di-keto functionality and the N-H bonds of the pyridazinedione ring offer further opportunities for chemical modification, allowing for the synthesis of a vast chemical space of potential drug candidates.
Derivatives of the pyridazinone scaffold have shown a wide range of biological activities, including cardiovascular, anticancer, and antimicrobial effects.[7] The continued exploration of this compound as a starting material will undoubtedly lead to the discovery of novel bioactive molecules with therapeutic potential.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to the Solid-Phase Synthesis of Constrained Peptides Using Pyridazinediones
Introduction: The Quest for Conformational Rigidity in Peptide Therapeutics
Peptides have emerged as a significant class of therapeutics, offering high specificity and potency.[1][2] However, their clinical utility is often hampered by inherent flexibility, leading to poor metabolic stability and reduced binding affinity.[1] To overcome these limitations, constraining the peptide backbone into a bioactive conformation is a widely adopted strategy.[1][2] This conformational locking can enhance proteolytic resistance, improve receptor selectivity, and increase cell permeability.[2]
One effective method for inducing such constraints is the use of chemical scaffolds that mimic secondary structures. The tetrahydropyridazine-3,6-dione (Tpd) scaffold, derived from the intramolecular cyclization of an N-aminated aspartyl dipeptide precursor, presents a robust approach to constrain the peptide backbone.[3][4] This method is particularly advantageous as it is amenable to solid-phase peptide synthesis (SPPS), allowing for the efficient and combinatorial synthesis of novel peptidomimetics.[3] This application note provides a detailed protocol for the synthesis of Tpd-constrained peptides, grounded in established methodologies.[3][4]
The Principle of Pyridazinedione-Based Peptide Constraint
The core of this protocol involves the synthesis of chiral α-hydrazino acids, which are subsequently incorporated into a growing peptide chain on a solid support.[3][4] The key constraining step is an acid-catalyzed intramolecular cyclization that occurs during the cleavage of the peptide from the resin.[3] This reaction forms a stable, six-membered tetrahydropyridazinedione ring, effectively locking a specific region of the peptide backbone.
The following diagram illustrates the overall workflow for the solid-phase synthesis of Tpd-constrained peptides:
Caption: Overall workflow for the solid-phase synthesis of Tpd-constrained peptides.
Detailed Experimental Protocol
This protocol is adapted from the solid-phase synthesis of tetrahydropyridazinedione-constrained peptides.[3][4]
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| Rink Amide Resin | Various | SPPS Grade | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-Protected Amino Acids | Various | SPPS Grade | Standard proteinogenic and non-proteinogenic |
| Fmoc-Protected α-Hydrazino Acids | Custom Synthesis | N/A | Synthesized as per literature[3] |
| HCTU | Various | SPPS Grade | Coupling reagent |
| DIPEA | Various | Reagent Grade | Base for coupling reactions |
| Piperidine | Various | Reagent Grade | For Fmoc deprotection |
| Dichloromethane (DCM) | Various | HPLC Grade | For resin swelling and washing |
| N,N-Dimethylformamide (DMF) | Various | HPLC Grade | For washing and as a reaction solvent |
| Trifluoroacetic Acid (TFA) | Various | Reagent Grade | For cleavage and cyclization |
| Triisopropylsilane (TIS) | Various | Reagent Grade | Scavenger for cleavage |
| Water | Various | Deionized | Scavenger for cleavage |
| Acetonitrile (ACN) | Various | HPLC Grade | For HPLC purification |
| Diethyl Ether | Various | Reagent Grade | For peptide precipitation |
Equipment
-
Automated Microwave Peptide Synthesizer or manual SPPS reaction vessel
-
High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column
-
Lyophilizer
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) Spectrometer (optional, for detailed structural analysis)[5][6]
Step-by-Step Methodology
1. Resin Preparation:
-
Place the Rink Amide resin in a suitable reaction vessel.
-
Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).[7]
2. Automated Peptide Synthesis Cycle (Fmoc-SPPS): The following steps are typically performed in an automated synthesizer but can be done manually. This cycle is repeated for each amino acid in the sequence.[7][8]
| Step | Reagent/Solvent | Time | Repeats |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 min | 2 |
| Washing | DMF | 30 sec | 5 |
| Coupling | 5 eq Fmoc-AA-OH, 5 eq HCTU, 10 eq DIPEA in DMF | 5-30 min | 1 |
| Washing | DMF | 30 sec | 3 |
3. Incorporation of the α-Hydrazino Acid:
-
The chiral Fmoc-protected α-hydrazino acid is incorporated using the same coupling protocol as standard amino acids.[3] It is crucial to ensure the stereochemical integrity of the hydrazino acid building block.
4. Final N-terminal Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step using 20% piperidine in DMF to free the N-terminal amine.
5. Cleavage from Resin and Concomitant Cyclization:
-
Wash the resin thoroughly with DCM and dry under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[3] This step simultaneously cleaves the peptide from the solid support and catalyzes the formation of the tetrahydropyridazinedione ring.[3][4]
The following diagram illustrates the acid-catalyzed cyclization mechanism:
Caption: Mechanism of acid-catalyzed Tpd ring formation during cleavage.
6. Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water) and purify using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final Tpd-constrained peptide as a white powder.
Characterization of the Constrained Peptide
A successful synthesis should be confirmed by a combination of analytical techniques.
-
RP-HPLC: Analytical RP-HPLC is used to assess the purity of the final product. A single, sharp peak is indicative of high purity.
-
LC-MS: This is the primary method for confirming the identity of the synthesized peptide. The observed mass should correspond to the calculated molecular weight of the constrained peptide.[5][6] The analysis of the crude product can also reveal the presence of the uncyclized, trifluoroacetylated N-amino peptide, which is a common impurity.[3]
-
NMR: For a more detailed structural elucidation, 2D NMR techniques can be employed to confirm the cyclic structure and determine the peptide's conformation in solution.[5][9]
Conclusion
The use of pyridazinediones, specifically through the formation of the Tpd scaffold, offers a robust and efficient method for synthesizing conformationally constrained peptides.[3] This approach is fully compatible with standard Fmoc-based solid-phase peptide synthesis, making it accessible for a wide range of applications in drug discovery and chemical biology. The resulting constrained peptides exhibit enhanced stability and can serve as valuable tools for probing bioactive conformations and developing next-generation peptide therapeutics.[1][2]
References
- 1. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 2. insightaceanalytic.com [insightaceanalytic.com]
- 3. Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of tetrahydropyridazinedione-constrained peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. scispace.com [scispace.com]
- 9. Characterization of cyclic peptides containing disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 4-Chloro-1,2-dihydropyridazine-3,6-dione in the Synthesis of Bioactive Molecules
Introduction: The Pyridazinone Scaffold in Modern Medicinal Chemistry
The pyridazinone nucleus is a "wonder nucleus" in medicinal chemistry, forming the core of a vast array of pharmacologically active compounds.[1] This six-membered heterocyclic scaffold, containing two adjacent nitrogen atoms, is a privileged structure due to its versatile biological activities and its synthetic accessibility.[1][2] Derivatives of pyridazinone have demonstrated a wide spectrum of therapeutic potential, including potent anti-inflammatory, anticancer, analgesic, antihypertensive, and vasodilator properties.[2][3] The inherent chemical functionalities of the pyridazinone ring allow for strategic modifications, making it a prime target for the design and development of novel therapeutic agents aimed at complex diseases like cancer and cardiovascular disorders.[3][4]
This guide focuses on a particularly valuable and reactive intermediate: 4-Chloro-1,2-dihydropyridazine-3,6-dione . The presence of an activated chlorine atom renders this molecule an exceptional electrophilic partner for building molecular complexity. Its strategic use allows for the efficient introduction of diverse functional groups via nucleophilic aromatic substitution (SNAr), providing a direct and robust pathway to libraries of novel bioactive candidates. We will explore the core reactivity of this building block and provide detailed protocols for its application in synthetic workflows.
Reagent Profile: this compound
A thorough understanding of the starting material is paramount for successful and safe experimentation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₃ClN₂O₂ | [5][6] |
| Molar Mass | 146.53 g/mol | [6] |
| CAS Number | 5397-64-8 | [5][6] |
| Appearance | Off-white to light yellow powder | - |
| Melting Point | 285-288 °C (decomposes) | [5] |
| Synonyms | 3,6-Dihydroxy-4-chloropyridazine | [5] |
Handling and Safety
As per the Globally Harmonized System (GHS) classifications, this compound requires careful handling.[6]
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye damage.[6]
-
Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Core Reactivity and Mechanism: The SNAr Pathway
The synthetic utility of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is activated by the two adjacent electron-withdrawing carbonyl groups of the pyridazinone ring. This electronic arrangement significantly stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack, thereby lowering the activation energy of the reaction and facilitating the displacement of the chloride leaving group.
This reactivity provides a powerful and predictable method for C-N, C-S, and C-O bond formation, enabling the introduction of a wide array of substituents at the C4 position.
References
- 1. researchgate.net [researchgate.net]
- 2. sarpublication.com [sarpublication.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scale-up synthesis of 4-Chloro-1,2-dihydropyridazine-3,6-dione
An In-depth Guide to the Scale-Up Synthesis of 4-Chloro-1,2-dihydropyridazine-3,6-dione for Pharmaceutical Applications
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the development of novel pharmaceutical agents. The protocol is designed for researchers, chemists, and process development professionals, offering a detailed methodology grounded in established chemical principles and safety practices.
Introduction and Significance
This compound, also known as 4-chloromaleic hydrazide, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural framework is a precursor for a variety of more complex molecules, leveraging the reactivity of the chloro-substituent for further functionalization. The pyridazine core is a common motif in bioactive compounds, and chloro-containing molecules are prevalent in FDA-approved drugs, highlighting their importance in drug discovery.[1] This guide details the robust and scalable conversion of maleic hydrazide to its chlorinated analogue, a critical step for enabling its use in extensive drug development programs.
The synthesis is based on the direct chlorination of maleic hydrazide (1,2-dihydropyridazine-3,6-dione). While several chlorinating agents can be employed, this protocol focuses on the use of phosphoryl chloride (POCl₃) due to its efficacy and established use in industrial processes. The reaction proceeds via an electrophilic substitution mechanism on the electron-rich pyridazine ring. Careful control of reaction conditions is paramount to ensure high yield, purity, and, most importantly, operational safety, especially during scale-up.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| Maleic Hydrazide | 123-33-1 | C₄H₄N₂O₂ | 112.09 | >98% | Sigma-Aldrich, TCI |
| Phosphoryl Chloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | >99% | Sigma-Aldrich, FUJIFILM Wako |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous, >99.5% | Thermo Fisher Scientific |
| Isopropanol | 67-63-0 | C₃H₈O | 60.10 | ACS Grade | Thermo Fisher Scientific |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A | In-house |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | ACS Grade | Sigma-Aldrich |
Equipment
-
Jacketed glass reactor (5L or larger, depending on scale) equipped with an overhead mechanical stirrer, thermocouple, and reflux condenser.
-
Addition funnel with pressure equalization.
-
Inert gas (Nitrogen or Argon) supply line.
-
Heating/cooling circulator for the reactor jacket.
-
Scrubber system containing an aqueous sodium hydroxide solution for trapping HCl and POCl₃ vapors.
-
Large Buchner funnel and vacuum flask for filtration.
-
Vacuum oven for drying the product.
-
Standard personal protective equipment (PPE): chemical-resistant gloves, splash goggles, face shield, and a lab coat.[2][3] Work must be conducted in a well-ventilated fume hood.[2][4]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a representative procedure for the synthesis of this compound on a multi-gram scale. Quantities can be adjusted proportionally for larger scales, with careful consideration of heat management.
Reaction Setup and Synthesis
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen) to maintain an anhydrous atmosphere.
-
Reagent Charging: Charge the reactor with maleic hydrazide (e.g., 100 g, 0.892 mol) and anhydrous toluene (e.g., 1 L).
-
Initiate Stirring: Begin vigorous stirring to form a slurry.
-
Controlled Addition of POCl₃: Slowly add phosphoryl chloride (e.g., 274 g, 1.784 mol, 2.0 eq) to the slurry via the addition funnel over a period of 1-2 hours. CAUTION: The reaction is exothermic. Maintain the internal temperature between 60-70°C using the heating/cooling circulator.
-
Reaction and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice (e.g., 2 kg) with vigorous stirring in a large, well-ventilated beaker. CAUTION: This is a highly exothermic and gas-evolving step (HCl). Perform this in an efficient fume hood.
-
Product Precipitation: The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.
Product Isolation and Purification
-
Filtration: Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (to remove phosphoric acid and salts) and then with cold isopropanol (to remove organic impurities).
-
Neutralization (Optional): If the product is highly acidic, it can be briefly washed with a cold, dilute solution of sodium bicarbonate, followed by a final wash with cold water.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved. The final product, this compound, should be an off-white to pale yellow solid.[5]
Process Visualization
Synthesis Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Safety, Hazard Management, and Waste Disposal
Scaling up chemical reactions requires stringent safety protocols. The reagents used in this synthesis possess significant hazards that must be managed appropriately.
Reagent Hazards
-
Phosphoryl Chloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas and phosphoric acid.[6][7] It can cause severe burns to the skin, eyes, and respiratory tract.[6] Inhalation may be fatal.[6] All manipulations must be performed in a well-ventilated fume hood with appropriate PPE.[6][7]
-
Maleic Hydrazide: May cause skin and serious eye irritation.[3][4] It is also a suspected carcinogen in some contexts, though its toxicity to mammals is generally considered low.[8]
-
Toluene: Flammable liquid and vapor. It can cause skin irritation and is harmful if inhaled or swallowed.
-
Hydrogen Chloride (HCl): A toxic and corrosive gas generated during the quenching step. Proper ventilation and a scrubber are essential to neutralize it.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[2][3]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) when handling POCl₃.[6]
-
Skin Protection: A flame-resistant lab coat and appropriate protective clothing are required.[2][6]
-
Respiratory Protection: A respirator with an appropriate cartridge for acid gases may be necessary, especially during quenching or in case of a spill.[2][6]
Emergency Procedures
-
Spills: For POCl₃ spills, evacuate the area. Neutralize small spills with a dry absorbent material like sand or vermiculite. Do not use water. For larger spills, follow institutional emergency procedures.
-
Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7] If inhaled, move to fresh air and seek immediate medical attention.[6][7]
Waste Disposal
-
Aqueous Waste: The acidic aqueous filtrate from the work-up should be neutralized with a base (e.g., sodium carbonate or calcium hydroxide) before disposal according to local regulations.
-
Organic Waste: The toluene-containing waste should be collected in a designated chlorinated solvent waste container.
-
Solid Waste: Contaminated materials (e.g., filter paper, gloves) should be disposed of as hazardous chemical waste.
Product Characterization and Quality Control
Confirming the identity and purity of the final product is a critical step. The following methods are recommended.
Analytical Methods
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | Off-white to pale yellow crystalline solid |
| Molecular Formula | - | C₄H₃ClN₂O₂ |
| Molecular Weight | Mass Spectrometry | 146.53 g/mol [5] |
| Purity | HPLC | >98% |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the structure |
| Melting Point | Melting Point Apparatus | ~258-262 °C (decomposes) |
Purification and Analysis Workflow
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Cytotoxic effects of maleic hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-Chloro-1,2-dihydropyridazine-3,6-dione Synthesis
Welcome to the Technical Support Center for the synthesis of pyridazinone derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to optimize the synthesis of 4-Chloro-1,2-dihydropyridazine-3,6-dione. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and enhance your reaction yields and product purity.
The synthesis of this compound, a valuable heterocyclic building block, is a multi-step process that requires precise control over reaction conditions to achieve high yield and regioselectivity. Common challenges include low yield of the maleic hydrazide intermediate, poor selectivity in the chlorination step, and difficulties in product purification. This guide provides a structured approach to identify and resolve these issues.
Core Synthesis Pathway: A Mechanistic Overview
The synthesis is typically approached in two primary stages, as outlined below. Understanding the function of each step is critical for effective troubleshooting.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section directly addresses common experimental failures in a question-and-answer format.
Step 1: Maleic Hydrazide Synthesis Issues
Q1: My yield of Maleic Hydrazide is consistently low. What are the likely causes?
A1: Low yields in this initial cyclization are a frequent problem and can typically be traced to a few key factors:
-
Purity of Starting Materials: Both maleic anhydride and hydrazine are susceptible to degradation. Maleic anhydride can hydrolyze to maleic acid in the presence of moisture. Hydrazine hydrate can decompose over time. Always use freshly opened or purified reagents.
-
Reaction Temperature & Time: The condensation reaction requires sufficient thermal energy to proceed to completion. However, excessive heat can lead to decomposition and the formation of tar-like byproducts. Monitor your reaction progress using Thin Layer Chromatography (TLC) to find the optimal balance of temperature and time for your specific setup. A typical reflux in ethanol for 4-6 hours is a good starting point[1].
-
Inefficient Water Removal: The cyclization reaction produces water. In some solvent systems, the presence of this water can create an unfavorable equilibrium. While many protocols proceed without active water removal, if yields are poor, consider using a solvent like toluene with a Dean-Stark apparatus to drive the reaction forward.
-
pH of the Reaction Medium: The reaction is sensitive to pH. Some protocols utilize acidic conditions (e.g., acetic acid) to catalyze the initial condensation step. If using a neutral solvent like ethanol, ensure no acidic or basic impurities are present in your starting materials.
Q2: The crude Maleic Hydrazide product is a dark, tarry solid and difficult to purify. How can I prevent this?
A2: Dark coloration and tar formation are indicative of side reactions or product decomposition, often due to excessive heat.
-
Control the Exotherm: The initial reaction between maleic anhydride and hydrazine can be exothermic. Add the hydrazine hydrate solution slowly and with efficient stirring to maintain control over the internal temperature.
-
Optimize Reflux Time: Do not reflux for longer than necessary. Once TLC analysis shows the consumption of the limiting reagent, proceed with the workup. Prolonged heating will degrade the product.
-
Workup Procedure: Upon completion, cool the reaction mixture promptly. Precipitate the product by adding cold water, which often helps to leave colored impurities behind in the solution[1]. If the product is still impure, recrystallization from ethanol or an ethanol/water mixture is a highly effective purification method[2].
Step 2: Chlorination Stage Issues
Q3: My chlorination reaction is not working. The starting material is recovered unchanged. What should I check?
A3: Failure of the chlorination step often points to issues with the chlorinating agent or reaction conditions.
-
Reagent Activity: Phosphorus oxychloride (POCl₃) is highly reactive with atmospheric moisture, hydrolyzing to phosphoric acid and HCl. This deactivates the reagent. Always use freshly opened or distilled POCl₃ from a reputable supplier. Ensure your reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere with dry glassware).
-
Insufficient Temperature/Time: Chlorination of the pyridazinedione ring is typically not a room temperature reaction. It often requires heating to reflux in neat POCl₃ or in a high-boiling inert solvent[3]. A reaction time of 2-4 hours at reflux is a common starting point, but should be optimized via TLC monitoring[3].
-
Tautomerization Issues: The chlorination of the pyridazinedione ring with reagents like POCl₃ typically proceeds through the enol/lactam tautomer. While maleic hydrazide exists predominantly in the dione form, the equilibrium must shift to the reactive tautomer for chlorination at the 3 or 6 positions to occur. The desired C4 chlorination is an electrophilic attack on the C=C double bond and requires different conditions. If you are aiming for C4 chlorination, a strong electrophilic chlorine source under conditions that do not favor enolization might be necessary.
Q4: The main product of my reaction is 3,6-Dichloropyridazine, not the desired this compound. How can I improve selectivity?
A4: This is the most critical challenge. Chlorination at the 3 and 6 positions is often thermodynamically favored when using reagents like POCl₃. Achieving selective C4-chlorination requires a shift in strategy.
-
Mechanism of Chlorination:
-
C3/C6 Chlorination: Occurs via the lactim tautomer (a hydroxy-pyridazine). POCl₃ readily reacts with this hydroxyl group, converting it into a good leaving group which is then displaced by chloride. This is a powerful and often aggressive reaction, leading to the dichloro product[4].
-
C4 Chlorination: This is an electrophilic addition/substitution on the electron-rich C4=C5 double bond. This requires a different type of chlorinating agent or conditions that favor this pathway over the C3/C6 route.
-
-
Strategies for C4 Selectivity:
-
Milder Chlorinating Agent: Avoid harsh reagents like neat, refluxing POCl₃. Consider using Trichloroisocyanuric acid (TCCA) in an appropriate solvent. TCCA can act as a source of electrophilic chlorine under controlled conditions and has been used for selective chlorination of other heterocyclic systems[5].
-
Control Stoichiometry: Use only one equivalent of the chlorinating agent. Add it slowly to a solution of the maleic hydrazide at a controlled temperature (start at 0 °C and slowly warm up) to minimize over-reaction.
-
Solvent Choice: The choice of solvent can influence the reactivity and selectivity. Aprotic solvents like dichloromethane (DCM) or chloroform might be preferable for an electrophilic chlorination on the double bond.
-
Q5: My reaction mixture turns black during workup with water/base, and I lose my product. What is happening?
A5: This is a classic issue when working with POCl₃. The workup procedure is critical to success.
-
Quenching POCl₃: POCl₃ reacts violently with water and strong bases in a highly exothermic reaction. Quenching the reaction mixture must be done slowly and at low temperatures. The recommended procedure is to first remove the excess POCl₃ under reduced pressure (in a well-ventilated fume hood). Then, cool the residue in an ice bath and very slowly add the crude mixture to crushed ice or a cold, saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring[3].
-
Avoiding Strong Bases: Using strong bases like NaOH or KOH for neutralization can cause rapid hydrolysis of the desired chloro-product back to the starting material (maleic hydrazide) or promote decomposition. A weak base like NaHCO₃ is sufficient to neutralize the acidic byproducts without destroying the product.
-
Product Hydrolysis: The C-Cl bond in the product can be susceptible to hydrolysis, especially under basic conditions. After quenching, immediately extract the product into an organic solvent (e.g., ethyl acetate or DCM), wash with brine, dry over anhydrous sodium sulfate, and concentrate without delay.
Experimental Protocols
Protocol 1: Synthesis of Maleic Hydrazide (Intermediate)
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic anhydride (25.0 g, 0.255 mol).
-
Add 150 mL of ethanol to dissolve the anhydride.
-
In a separate beaker, carefully dilute hydrazine hydrate (80% solution, ~16.0 mL, 0.26 mol) with 50 mL of ethanol.
-
Add the hydrazine solution dropwise to the stirring maleic anhydride solution over 30 minutes. The reaction is exothermic; maintain a gentle reflux.
-
After the addition is complete, heat the mixture to a steady reflux and maintain for 4 hours. Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol).
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to promote crystallization.
-
Collect the white, crystalline product by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry in a vacuum oven at 60 °C.
-
Expected Yield: 75-85%.
-
Verification: Melting point and comparison of ¹H NMR spectrum with a known standard.
-
Protocol 2: Proposed Synthesis for this compound
Safety Note: This reaction should be performed in a certified fume hood. TCCA is a strong oxidizing agent and POCl₃ is highly corrosive and water-reactive.
-
Set up a flame-dried 250 mL three-neck flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Add dry Maleic Hydrazide (5.6 g, 0.05 mol) and 100 mL of anhydrous dichloromethane (DCM) to the flask.
-
Cool the resulting suspension to 0 °C in an ice-salt bath.
-
In the dropping funnel, dissolve Trichloroisocyanuric acid (TCCA) (3.88 g, 0.0167 mol, providing 1 equivalent of active Cl⁺) in 50 mL of anhydrous DCM.
-
Add the TCCA solution dropwise to the cold, stirring maleic hydrazide suspension over 1 hour. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction closely by TLC. Look for the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
Workup: Cool the reaction mixture back to 0 °C. Quench by slowly adding a 10% aqueous sodium thiosulfate solution (50 mL) to neutralize any remaining active chlorine.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The primary method for purification will be column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes[2]. Isomer separation is critical and requires careful selection of the mobile phase based on TLC analysis.
Data Interpretation and Validation
Verifying the identity of your final product is crucial, especially when trying to control regioselectivity.
| Compound | Expected ¹H NMR Signals (in DMSO-d₆) | Key IR Absorptions (cm⁻¹) |
| Maleic Hydrazide | ~11.0 ppm (broad singlet, 2H, N-H ), ~6.0 ppm (singlet, 2H, vinyl H ) | 3200-3000 (N-H stretch), ~1670 (C=O stretch), ~1600 (C=C stretch) |
| This compound (Target) | ~11.5 ppm (broad singlet, 2H, N-H ), ~6.5 ppm (singlet, 1H, vinyl H ) | 3200-3000 (N-H stretch), ~1680 (C=O stretch), C-Cl stretch (~800-600) |
| 3,6-Dichloropyridazine (Side Product) | ~7.8 ppm (singlet, 2H, vinyl H ) | No N-H or C=O bands. Aromatic C=C and C=N stretches (~1580-1400). |
Note: The exact chemical shifts (ppm) can vary based on the solvent and concentration. The key diagnostic feature in the ¹H NMR for the desired 4-chloro product is the presence of a single vinyl proton signal integrating to 1H.
Troubleshooting Logic Diagram
If you are facing low yields or incorrect product formation in the chlorination step, use the following decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting the chlorination step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-1,2-dihydropyridazine-3,6-dione
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 4-Chloro-1,2-dihydropyridazine-3,6-dione. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the challenges of purifying this important heterocyclic compound. As Senior Application Scientists, we combine our expertise with established scientific principles to offer you a comprehensive resource for achieving high purity of your target molecule.
Understanding the Molecule: Key Physicochemical Properties
This compound, a derivative of maleic hydrazide, is a polar heterocyclic compound. Its structure, featuring two nitrogen atoms in the ring and a chlorine substituent, imparts a significant dipole moment. This polarity is a critical factor to consider when selecting an appropriate purification strategy, as it governs the compound's solubility and its interactions with chromatographic stationary phases.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product will largely depend on the synthetic route employed. A common synthesis involves the chlorination of 1,2-dihydropyridazine-3,6-dione (maleic hydrazide).[2] Potential impurities from this process can include:
-
Unreacted Starting Material: Residual 1,2-dihydropyridazine-3,6-dione.
-
Over-chlorinated Byproducts: Dichloro- or other polychlorinated pyridazine derivatives.
-
Hydrolysis Products: If moisture is present during the reaction or work-up, the dione ring can be susceptible to hydrolysis.
-
Reagents and Catalysts: Residual chlorinating agents (e.g., phosphorus oxychloride) and any catalysts used in the synthesis.
Q2: My crude product is a dark, oily residue. What is the best initial purification step?
A dark, oily crude product often indicates the presence of polymeric impurities or residual high-boiling solvents. Before attempting more refined purification techniques like recrystallization or column chromatography, it is advisable to perform a preliminary clean-up. This can involve:
-
Trituration: Stirring the crude oil with a non-polar solvent in which the desired product is insoluble (e.g., hexanes or diethyl ether). This can help to solidify the product and wash away some of the non-polar impurities.
-
Activated Carbon Treatment: If the color is due to high molecular weight byproducts, dissolving the crude material in a suitable solvent and treating with a small amount of activated charcoal can be effective. The charcoal is then removed by hot filtration.
Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?
Due to the polarity of this compound, finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging. In such cases, a two-solvent recrystallization system is often the best approach. This typically involves a "soluble" solvent in which the compound is readily soluble and a "poor" solvent in which it is sparingly soluble.
A good starting point for solvent screening would be combinations of polar solvents like ethanol, methanol, or ethyl acetate with a less polar co-solvent like water, hexanes, or toluene.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities lowering the melting point of the mixture. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of the "soluble" solvent to increase the overall solvency of the system. 3. Allow the solution to cool more slowly to promote crystal nucleation over oil formation.[3] |
| No Crystal Formation | The solution is not supersaturated. This could be due to using too much solvent or the compound being more soluble than anticipated. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 2. If that fails, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[4] |
| Poor Recovery | The compound has significant solubility in the mother liquor even at low temperatures. | 1. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 3. Consider a different solvent system with lower solubility for your compound at cold temperatures. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation / Streaking | The compound is highly polar and is interacting too strongly with the acidic silica gel stationary phase. | 1. Add a small percentage of a polar modifier to the eluent, such as methanol or a basic modifier like triethylamine or ammonium hydroxide, to improve peak shape.[5] 2. Consider using a different stationary phase, such as alumina (neutral or basic) or a reverse-phase C18 column.[6][7] |
| Compound Stuck on the Column | The eluent is not polar enough to displace the highly polar compound from the stationary phase. | 1. Gradually increase the polarity of the mobile phase. For example, start with a low percentage of methanol in dichloromethane and gradually increase the methanol concentration. 2. A common eluent system for polar heterocyclic compounds is a gradient of methanol in dichloromethane or ethyl acetate.[8] |
| Co-elution of Impurities | The polarity of the impurity is very similar to the product. | 1. Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Aim for a solvent system that gives your product an Rf value of around 0.3-0.4 for good separation.[9] 2. If baseline separation is not achievable with a standard silica column, consider using a high-performance flash chromatography system or switching to a different stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a good starting point for the recrystallization of this compound, leveraging its expected polarity.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution gently on a hot plate.
-
Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is suitable for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column. Equilibrate the column with the starting eluent (e.g., 100% DCM).
-
Sample Loading: Dissolve the crude product in a minimal amount of the starting eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding the dried powder to the top of the column.
-
Elution: Start the elution with 100% DCM and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision tree for the purification of this compound.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Overcoming low reactivity of 4-Chloro-1,2-dihydropyridazine-3,6-dione
Introduction
4-Chloro-1,2-dihydropyridazine-3,6-dione is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules, including potential antimicrobial and anticancer agents.[1][2] Its structure, featuring a reactive chlorine atom, makes it a prime candidate for nucleophilic substitution reactions. However, researchers often encounter challenges with its reactivity, which can be lower than anticipated compared to simpler haloaromatic systems.
This guide provides a comprehensive troubleshooting framework and a set of frequently asked questions to help researchers overcome common obstacles and successfully utilize this important reagent in their synthetic endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during nucleophilic substitution reactions with this compound.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Low conversion is the most common issue and typically stems from one of three factors: insufficient nucleophilicity, poor leaving group ability under the chosen conditions, or suboptimal reaction parameters.
A1: Analysis and Solutions
-
Cause 1: Insufficient Nucleophilicity: The nucleophile may not be strong enough to attack the electron-deficient carbon of the pyridazinedione ring.
-
Solution: Increase the nucleophilicity by using a strong base to deprotonate the nucleophile. For example, if you are using an alcohol (R-OH) or a phenol (Ar-OH), pre-treating it with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) will generate the much more potent alkoxide (R-O⁻) or phenoxide (Ar-O⁻) anion.[1][3] Strong bases are essential for activating weak nucleophiles.
-
-
Cause 2: Suboptimal Reaction Conditions: The energy of activation for the reaction may not be met under your current setup.
-
Solution 1: Increase Temperature. Many nucleophilic aromatic substitution (SNAr) reactions require heat to proceed at a reasonable rate.[3] Refluxing the reaction in a suitable solvent is a standard approach.
-
Solution 2: Change Solvent. The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often superior for SNAr reactions as they solvate the cation of the base (e.g., Na⁺ or K⁺) while leaving the nucleophile "naked" and more reactive.[4]
-
Solution 3: Consider Microwave Synthesis. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields for pyridazine derivatives.[1][2][5] The focused heating provides the energy needed to overcome the activation barrier efficiently.
-
-
Cause 3: Leaving Group Ability: While chloride is a decent leaving group, its departure from an sp²-hybridized carbon is more difficult than from an sp³ carbon.[6]
-
Solution: Ensure the other conditions (strong nucleophile, appropriate solvent, sufficient heat) are optimized to facilitate its displacement. The formation of a stable intermediate, known as a Meisenheimer complex, is crucial for the success of this two-step addition-elimination mechanism.[7]
-
Caption: Troubleshooting workflow for low conversion.
Q2: My reaction is producing significant byproducts or my starting material is decomposing. What can I do?
Degradation is often a sign that the reaction conditions are too harsh.
A2: Analysis and Solutions
-
Cause 1: Excessive Heat. While heat is often necessary, prolonged exposure to high temperatures can cause decomposition of the pyridazinedione ring or the desired product.
-
Solution:
-
Time-Course Study: Run small-scale reactions and monitor them by TLC or LC-MS at regular intervals (e.g., every 30 minutes) to find the optimal reaction time before significant degradation occurs.
-
Microwave Synthesis: This technique can provide rapid, controlled heating, often leading to cleaner reactions and higher yields in shorter times.[5][8]
-
-
-
Cause 2: Base Strength. Very strong bases like sodium hydride can sometimes lead to side reactions if not used carefully.
-
Solution: Consider using a milder base like potassium carbonate (K2CO3), which is often sufficient to deprotonate phenols and other acidic nucleophiles.[1] It can provide a good balance between reactivity and stability.
-
-
Cause 3: Atmospheric Contaminants. Some nucleophiles and intermediates can be sensitive to oxygen or moisture.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially when using highly reactive reagents like NaH. Use anhydrous solvents to prevent quenching of anionic nucleophiles.
-
Q3: How do I select the best base and solvent for my specific nucleophile?
The optimal choice depends on the pKa of your nucleophile and the required reaction temperature.
A3: Selection Guide
| Base | Common Solvents | Suitable Nucleophiles | Pros | Cons |
| NaH | THF, DMF | Alcohols, Thiols, Amines | Very strong, drives reactions to completion. | Highly reactive with water, requires inert atmosphere. Can be too harsh. |
| K₂CO₃ | DMF, Acetonitrile, Acetone | Phenols, Thiols, Carboxylic Acids | Milder, easier to handle, often gives cleaner reactions.[1] | May not be strong enough for less acidic nucleophiles like aliphatic alcohols. |
| Organic Bases (e.g., DBU, DIPEA) | Dichloromethane, THF, Acetonitrile | Amines, some alcohols | Good for acid-sensitive substrates, soluble in organic solvents. | Can sometimes act as a nucleophile itself, may require higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive than a simple alkyl chloride?
The chlorine atom in this molecule is attached to an sp²-hybridized carbon atom, which forms a stronger bond than an sp³ carbon-halogen bond.[6] While the pyridazine ring contains electron-withdrawing nitrogen atoms and carbonyl groups that activate it towards nucleophilic aromatic substitution (SNAr), this effect is moderate.[7][9] The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and its stability is key to the reaction's success.[7] Therefore, it requires more forcing conditions (e.g., stronger nucleophiles, higher temperatures) than a typical SN2 reaction on an alkyl halide.[4]
Q2: What is the mechanistic role of a base in these reactions?
In most cases, the base is not a catalyst but a reagent that activates the nucleophile. It does this by deprotonating the nucleophile (e.g., an alcohol, R-OH) to form its more reactive conjugate base (an alkoxide, R-O⁻). This greatly increases the nucleophile's electron-donating ability, allowing it to attack the electron-deficient carbon atom of the pyridazinedione ring.[3]
Caption: Role of a base in activating a nucleophile for SNAr.
Q3: Are there alternatives to using a chloro-substituent for better reactivity?
Yes. While you may be starting with the chloro-derivative, it's useful to know that other halogens or sulfonate esters can be better leaving groups. The general reactivity order for halogens in nucleophilic substitution is I > Br > Cl > F.[9] Fluoride is a poor leaving group due to the strength of the C-F bond.[10] If you were designing a synthesis from scratch, installing a bromide or an iodide at the 4-position would likely lead to faster reactions under milder conditions. Alternatively, converting a hydroxyl group to a tosylate (OTs) or mesylate (OMs) creates an excellent leaving group.[4]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Phenol
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and the substituted phenol.
-
Add anhydrous potassium carbonate to the flask.
-
Add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until any precipitate is fully formed.
-
Collect the solid product by vacuum filtration, washing with water and then a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove residual DMF.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Same as Protocol 1.
-
Microwave-safe reaction vial with a stir bar.
Procedure:
-
Combine this compound (1.0 eq), the nucleophile (1.1-1.5 eq), and base (e.g., K₂CO₃, 2.0 eq) in a microwave-safe vial.
-
Add the appropriate anhydrous solvent (e.g., DMF, DMSO).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Set the temperature to 100-150 °C and the reaction time to 10-30 minutes. Note: These are starting parameters and may require optimization.
-
After the reaction is complete, cool the vial to room temperature (using the instrument's cooling system).
-
Work up the reaction mixture as described in Protocol 1 (steps 7-9). Microwave synthesis has been shown to be effective for preparing various pyridazine derivatives.[1][11]
References
- 1. Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration [digitalcommons.georgiasouthern.edu]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. tandfonline.com [tandfonline.com]
- 6. quora.com [quora.com]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. asianpubs.org [asianpubs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Chloro-1,2-dihydropyridazine-3,6-dione
Welcome to the technical support center for the synthesis of 4-Chloro-1,2-dihydropyridazine-3,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and ensure the integrity of your experimental outcomes.
The synthesis of this compound is typically a two-stage process: first, the formation of the maleic hydrazide core, and second, its subsequent chlorination. This guide is structured to address specific problems you might encounter in each of these critical stages.
Section 1: Troubleshooting the Synthesis of 1,2-Dihydropyridazine-3,6-dione (Maleic Hydrazide Intermediate)
The foundational step in this synthesis is the condensation reaction between maleic anhydride and a hydrazine source. While seemingly straightforward, improper conditions can lead to the formation of several side products, significantly reducing the yield and purity of the desired maleic hydrazide intermediate.
Q1: My reaction of maleic anhydride and hydrazine resulted in a low yield and a complex, often yellow, mixture instead of a clean product. What is happening?
A1: Root Cause Analysis & Mitigation
This is a frequent issue stemming from incomplete cyclization and the formation of stable, linear side products. The reaction between maleic anhydride and hydrazine hydrate can proceed down several pathways depending on the stoichiometry, solvent, and temperature.[1][2]
-
Primary Side Product: 1,2-Dimaleic Acid Hydrazine: When using a 2:1 molar ratio of maleic anhydride to hydrazine, a linear adduct, 1,2-dimaleic acid hydrazine, can form, especially in solvents like acetic acid.[2][3] This occurs when each nitrogen on the hydrazine molecule attacks a separate maleic anhydride molecule.
-
Intermediate Stalling: Maleic Monohydrazide: The reaction first forms maleic monohydrazide, a linear intermediate.[2][3] For this intermediate to cyclize into the desired 1,2-dihydropyridazine-3,6-dione, sufficient thermal energy is required to drive the dehydration and ring-closing step. Insufficient heating can leave you with a mixture containing this uncyclized intermediate.
-
Complex Mixtures: The formation of a "yellow colored complex mixture" often points to uncontrolled reactions, possibly involving hydrazonium salts, especially when using solvents like ether or alcohol.[1][2][3]
Troubleshooting Protocol:
-
Control Stoichiometry: Use an equimolar (1:1) or slight excess of hydrazine hydrate relative to maleic anhydride to disfavor the formation of the 2:1 adduct.
-
Solvent Choice is Critical: Glacial acetic acid is an excellent solvent choice as it facilitates the reaction and the subsequent cyclization.[2] Water can also be used, particularly with a hydrazine salt, to drive the reaction.[4]
-
Ensure Complete Cyclization: After the initial reaction, ensure you heat the mixture to reflux (typically 100-120°C) for a sufficient period (2-5 hours) to drive the dehydration and ring closure.[5]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the maleic anhydride and the formation of the product. The intermediate and side products will have different polarities.
Diagram 1: Competing Pathways in Maleic Hydrazide Synthesis
Caption: Desired vs. side reaction pathways.
Section 2: Troubleshooting the Chlorination of 1,2-Dihydropyridazine-3,6-dione
The second stage involves the chlorination of the maleic hydrazide ring. This step is prone to issues of selectivity, stability of the product, and potential for over-chlorination.
Q2: My final product is contaminated with di- or poly-chlorinated species. How can I improve the selectivity for mono-chlorination at the 4-position?
A2: Root Cause Analysis & Mitigation
Over-chlorination is a classic problem in electrophilic substitution reactions on activated ring systems. The maleic hydrazide ring is electron-rich, making it susceptible to multiple halogenations if the reaction conditions are not tightly controlled.
-
Chlorinating Agent Reactivity: Strong chlorinating agents like phosphorus pentachloride (PCl₅) or neat phosphorus oxychloride (POCl₃) at high temperatures can be too reactive, leading to a lack of selectivity.
-
Reaction Time and Temperature: Prolonged reaction times or excessive temperatures provide the necessary activation energy for a second chlorination event to occur at the 5-position.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a carefully measured amount of the chlorinating agent, typically between 1.0 and 1.2 molar equivalents.
-
Temperature Management: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Start the reaction at a lower temperature (e.g., 0-10°C) and allow it to slowly warm to a moderate temperature (e.g., 40-60°C), while monitoring its progress.
-
Choice of Reagent: While PCl₅ and POCl₃ are common, consider using milder or more controlled chlorinating systems if over-chlorination persists.
-
Dilution: Running the reaction in a suitable inert solvent (e.g., toluene, chloroform) can help dissipate heat and control the reaction rate compared to running it neat.
Diagram 2: Selectivity in Chlorination
Caption: Controlling conditions for selective chlorination.
Q3: During aqueous workup, I am losing my chloro group and regenerating maleic hydrazide. Why is this happening?
A3: Root Cause Analysis & Mitigation
The C-Cl bond in this compound is susceptible to nucleophilic substitution, particularly hydrolysis. The electron-withdrawing nature of the adjacent carbonyl groups makes the carbon atom bearing the chlorine electrophilic.
-
Hydrolysis: The presence of water, especially under neutral to basic pH conditions, can lead to the hydrolysis of the chloride, replacing it with a hydroxyl group and reverting the molecule to its maleic hydrazide (or tautomeric) form.
Troubleshooting Protocol:
-
Anhydrous Workup: Whenever possible, perform a non-aqueous workup. This can involve quenching the reaction with a cold, non-protic solvent and filtering off any solids, followed by evaporation.
-
Acidic Quench: If an aqueous quench is necessary, use ice-cold, dilute acidic water (e.g., 1M HCl). The acidic conditions will protonate the ring nitrogens, deactivating the ring towards nucleophilic attack and minimizing hydrolysis.
-
Avoid Base: Do not use basic solutions (e.g., sodium bicarbonate, sodium hydroxide) during the workup or extraction, as this will significantly accelerate the rate of hydrolysis.
-
Rapid Extraction: If you must perform an aqueous extraction, do it quickly at low temperatures with a non-miscible organic solvent (e.g., dichloromethane, ethyl acetate) and immediately dry the organic layer with a drying agent like MgSO₄ or Na₂SO₄.
Q4: My NMR spectrum looks complex, suggesting multiple compounds, but the mass spectrum shows the correct mass for the product. What is the issue?
A4: Root Cause Analysis & Mitigation
This common point of confusion is almost always due to the existence of keto-enol tautomers. The product, this compound, can exist in equilibrium with its enol and di-enol forms.[6]
-
Keto-Enol Tautomerism: In solution, the molecule can rapidly interconvert between the dione form and at least two enol forms (4-chloro-6-hydroxypyridazin-3(2H)-one and 5-chloro-6-hydroxypyridazin-3(2H)-one).[6]
-
NMR Timescale: If this interconversion is slow on the NMR timescale, you will see distinct sets of peaks for each tautomer present in the solution, leading to a spectrum that appears to be from a mixture. The ratio of these tautomers can be highly dependent on the solvent used for the NMR analysis.
Troubleshooting Protocol:
-
Recognize Tautomerism: Understand that a complex NMR is expected for this compound. Look for characteristic peaks, such as the vinyl proton in the dione form and the absence of this peak in the enol forms, which will instead show a broad -OH peak.
-
Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help confirm tautomerism. As the temperature increases, the rate of interconversion may increase, leading to the coalescence or broadening of the peaks.
-
Solvent Effects: Try acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃). Aprotic polar solvents like DMSO can stabilize the enol form through hydrogen bonding, changing the observed ratio of tautomers.
Diagram 3: Hydrolysis and Tautomerism of the Final Product
Caption: Key stability and structural issues of the product.
Quantitative Data Summary: Reaction Condition Effects
| Parameter | Condition | Primary Effect on Side Reactions | Recommendation |
| Stoichiometry | >1.5:1 Maleic Anhydride:Hydrazine | Promotes formation of 1,2-dimaleic acid hydrazine. | Use a 1:1 molar ratio for the maleic hydrazide synthesis. |
| Temperature | Insufficient heat (<100°C) during cyclization | Incomplete reaction, leaving maleic monohydrazide. | Reflux in acetic acid or water for 2-5 hours. |
| Chlorination Temp. | High temperature (>80°C) | Increases rate of over-chlorination. | Maintain reaction temperature below 60°C. |
| Workup pH | Neutral or Basic (pH ≥ 7) | Promotes rapid hydrolysis of the C-Cl bond. | Quench reaction in cold, dilute acid (pH 2-3). |
References
- 1. brainly.in [brainly.in]
- 2. datapdf.com [datapdf.com]
- 3. researchgate.net [researchgate.net]
- 4. US2575954A - Preparation of 1, 2-dihydropyridazine-3, 6-dione - Google Patents [patents.google.com]
- 5. CN105924401A - Maleic hydrazide synthetic process - Google Patents [patents.google.com]
- 6. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of 4-Chloro-1,2-dihydropyridazine-3,6-dione under acidic conditions
Technical Support Center: 4-Chloro-1,2-dihydropyridazine-3,6-dione
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are working with this molecule and may encounter stability challenges, particularly under acidic conditions. In pharmaceutical development, understanding a molecule's stability profile is critical for creating robust formulations and ensuring drug product safety and efficacy.[1][2] Forced degradation studies, which involve exposing a drug substance to stress conditions like acid, base, heat, and light, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[3][4]
This guide provides in-depth, question-and-answer-based troubleshooting for common issues, explains the underlying chemical principles, and offers validated protocols to help you navigate these challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?
A1: this compound, also known as 4-chloromaleic hydrazide, is a heterocyclic organic compound.[5] Its structure, featuring a reactive vinyl chloride and a hydrazide moiety, makes it a versatile intermediate in organic synthesis. In the pharmaceutical industry, pyridazinone cores are investigated for a wide range of biological activities, making the stability of intermediates like this crucial for drug discovery and development pipelines.
Q2: Why is the stability of this compound a concern under acidic conditions?
A2: The chemical structure of this compound contains functional groups susceptible to acid-catalyzed hydrolysis. The primary points of instability are the vinyl chloride group and the amide-like bonds within the pyridazine ring. Acidic environments can protonate the nitrogen or oxygen atoms, accelerating nucleophilic attack by water and leading to degradation of the molecule. Understanding this is a key objective of forced degradation studies as mandated by regulatory bodies like the ICH.[3][4]
Q3: What are the likely degradation products under acidic stress?
A3: Based on fundamental chemical principles, two primary degradation pathways are proposed:
-
Hydrolysis of the Vinyl Chloride: The chlorine atom is substituted by a hydroxyl group, forming 4-Hydroxy-1,2-dihydropyridazine-3,6-dione. This product may exist in equilibrium with its tautomeric keto form.
-
Hydrolytic Ring Cleavage: The hydrazide (amide-like) bonds can be hydrolyzed, leading to the opening of the pyridazine ring to form chlorinated, unsaturated dicarboxylic acid derivatives.
Identifying these products is essential for developing a stability-indicating method that can accurately measure the parent compound without interference from its degradants.[6]
Q4: What key experimental factors influence the rate of acid-induced degradation?
A4: The rate of degradation is primarily influenced by three factors:
-
pH: The degradation rate increases significantly at lower pH values due to the higher concentration of hydronium ions (H₃O⁺) that catalyze the hydrolysis reactions.
-
Temperature: As with most chemical reactions, increasing the temperature provides the necessary activation energy, accelerating the rate of hydrolysis. Forced degradation studies often use elevated temperatures (e.g., 50-80°C) to achieve degradation in a reasonable timeframe.[7]
-
Solvent/Matrix: The presence of co-solvents or formulation excipients can either stabilize or destabilize the molecule. It is crucial to assess stability in the relevant solution or formulation matrix.
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems you might encounter during your experiments, providing insights into the cause and actionable solutions.
Problem 1: Rapid and complete loss of the parent compound in my acidic solution (e.g., 0.1 M HCl).
-
Probable Cause: The combination of strong acid and potentially elevated temperature is too harsh, driving the degradation to completion rapidly. The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can adequately detect and resolve the degradation products from the parent peak.[6]
-
Scientific Rationale: The kinetics of hydrolysis are highly dependent on acid concentration and temperature. Conditions that are too aggressive can lead to the formation of secondary degradants, which may not be relevant to the real-time stability profile of the drug and can complicate mass balance calculations.[6]
-
Solutions & Recommendations:
-
Reduce Acid Strength: Instead of 0.1 M or 1 M HCl, use milder acidic conditions. Start with pH 2.0 or 3.0 buffers and systematically decrease the pH.
-
Lower the Temperature: Conduct the initial experiments at room temperature before cautiously increasing the temperature in 10°C increments.[3]
-
Shorten Exposure Time: Reduce the incubation time from hours to minutes to gain better control over the extent of degradation.
-
Problem 2: I see new peaks in my chromatogram, but I cannot achieve good separation from the parent peak.
-
Probable Cause: Your current analytical method (e.g., HPLC) is not a "stability-indicating" method. The chromatographic conditions (mobile phase, column, gradient) are insufficient to resolve the parent compound from structurally similar degradation products.
-
Scientific Rationale: A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the active ingredient's concentration due to degradation.[6] Achieving this requires demonstrating specificity, which includes resolving the API peak from all potential degradant peaks.
-
Solutions & Recommendations:
-
Method Development: Systematically adjust your HPLC parameters. Modify the mobile phase composition (e.g., change the organic modifier or its ratio), adjust the pH of the aqueous phase, or try a different column chemistry (e.g., C18, Phenyl-Hexyl, Cyano).
-
Utilize a Photodiode Array (PDA) Detector: A PDA detector is crucial for evaluating peak purity. This helps determine if your parent peak is co-eluting with a degradant.
-
Reference Protocol: See "Protocol 2: Development of a Stability-Indicating HPLC-UV Method" below for a starting point.
-
Problem 3: My mass balance is poor. The loss of the parent compound does not correlate with the appearance of new peaks.
-
Probable Cause: This issue can arise from several factors:
-
Non-Chromophoric Degradants: One or more degradation products may lack a UV-absorbing chromophore at the analytical wavelength used.
-
Formation of Volatile Products: Ring cleavage could potentially lead to small, volatile molecules that are lost during sample preparation or analysis.
-
Secondary Degradation: The primary degradants might be unstable and further degrade into multiple smaller products that are difficult to detect.
-
-
Scientific Rationale: Mass balance is a critical component of a forced degradation study, accounting for the initial amount of the drug substance versus the sum of the remaining drug and all detected degradants. Poor mass balance can obscure the true degradation pathway.
-
Solutions & Recommendations:
-
Change Detection Method: Use a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector. LC-MS is particularly powerful for identifying the mass of the unknown degradant peaks, aiding in their structural elucidation.
-
Control Degradation Level: Aim for a lower level of degradation (5-10%) to minimize the probability of secondary degradation events.
-
Analyze Headspace: If volatile products are suspected, consider using Gas Chromatography-Mass Spectrometry (GC-MS) on the sample headspace to identify them.
-
Visualized Mechanisms & Workflows
Proposed Acid-Catalyzed Degradation Pathway
Caption: Proposed degradation pathways under acidic conditions.
Experimental Workflow for Forced Degradation
Caption: Standard workflow for an acid-forced degradation study.
Experimental Protocols
Protocol 1: Standardized Forced Degradation Study (Acid Hydrolysis)
Objective: To generate primary degradation products of this compound under controlled acidic stress for method validation and degradant identification.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
Heating block or water bath
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in a 50:50 ACN/Water mixture to prepare a 1.0 mg/mL stock solution.
-
Stress Sample Preparation: Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask. Add 5.0 mL of 0.1 M HCl.
-
Control Sample: Prepare a control sample by pipetting 5.0 mL of the stock solution into a separate 50 mL flask and adding 5.0 mL of water.
-
Incubation: Place both flasks in a heating block set to 60°C. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, and 8 hours).
-
Neutralization: Immediately after withdrawal, transfer a 1.0 mL aliquot of the stressed sample into a vial containing 1.0 mL of 0.1 M NaOH to quench the reaction. For the control, add 1.0 mL of water.
-
Final Dilution: Dilute the neutralized samples with the mobile phase to a final theoretical concentration of approximately 0.1 mg/mL.
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To establish an HPLC method capable of separating the parent compound from its acid-induced degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined from PDA scan)
-
Injection Volume: 10 µL
System Suitability:
-
Inject five replicate standards of the parent compound. The relative standard deviation (RSD) for peak area should be ≤ 2.0%.
-
Analyze a stressed sample. The resolution between the parent peak and the closest eluting degradant peak should be ≥ 2.0.
Data Summary Example
The following table illustrates hypothetical data from a forced degradation study, which can be used to compare stability under different conditions.
| Condition | Time (hr) | Temperature (°C) | % Degradation | Major Degradant Peak (RT, min) | Mass Balance (%) |
| 0.1 M HCl | 4 | 60 | 15.2 | 8.5 (Product 1) | 98.9 |
| 0.01 M HCl | 8 | 60 | 8.9 | 8.5 (Product 1) | 99.5 |
| pH 3.0 Buffer | 8 | 80 | 5.5 | 8.5 (Product 1) | 99.8 |
| Control (Water) | 8 | 80 | < 0.1 | N/A | > 99.9 |
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ajrconline.org [ajrconline.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for 4-Chloro-1,2-dihydropyridazine-3,6-dione Reactions
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-1,2-dihydropyridazine-3,6-dione. The pyridazinedione scaffold is a valuable building block in medicinal chemistry, and the strategic functionalization of the C4-position via catalytic cross-coupling reactions is crucial for the synthesis of diverse compound libraries. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of catalyst selection and reaction optimization.
Introduction: The Critical Role of the Catalyst
This compound presents a unique set of challenges and opportunities in catalytic cross-coupling reactions. The electron-deficient nature of the pyridazinedione ring, coupled with the presence of two nitrogen atoms, can influence the reactivity of the C-Cl bond and potentially lead to catalyst inhibition. Therefore, the judicious selection of a catalyst system—comprising a palladium precursor and a supporting ligand—is paramount to achieving high yields, excellent selectivity, and broad substrate scope. This guide will focus primarily on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are powerful methods for forming C-C and C-N bonds, respectively.
Troubleshooting Guide
This section addresses common problems encountered during the catalytic functionalization of this compound in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction shows low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in Suzuki-Miyaura reactions involving this compound can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Catalyst Deactivation: The nitrogen atoms in the pyridazinedione ring can coordinate to the palladium center, leading to catalyst deactivation.
-
Solution: Employ sterically hindered and electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or RuPhos can promote the desired catalytic cycle while minimizing catalyst inhibition. Buchwald's third-generation (G3) precatalysts, which feature a carbazole-based ligand, are designed for enhanced stability and activity with challenging substrates.[2][3]
-
-
Insufficient Catalyst Activity: The C-Cl bond is less reactive than C-Br or C-I bonds, requiring a more active catalyst.
-
Solution: Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). Ensure your palladium precatalyst is of high quality. Consider using a more active precatalyst, such as a G3 or G4 Buchwald precatalyst.
-
-
Suboptimal Base: The choice and strength of the base are critical for the transmetalation step.
-
Solution: For Suzuki couplings, a common and effective base is K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered and dry. In some cases, a stronger base like K₃PO₄ may be beneficial. The use of aqueous base solutions can also be advantageous.
-
-
Improper Solvent: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.
-
Solution: A mixture of a polar aprotic solvent like dioxane or THF with water (e.g., 4:1 ratio) is often effective for Suzuki reactions. Ensure the solvent is degassed to remove oxygen, which can oxidize the catalyst.
-
-
Low Reaction Temperature: Higher temperatures are often required for the activation of aryl chlorides.
-
Solution: Gradually increase the reaction temperature, for example, from 80 °C to 100 °C or 110 °C, while monitoring for potential decomposition of the starting material or product.
-
Question 2: I am observing significant amounts of a homocoupled byproduct from my boronic acid in a Suzuki reaction. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or an insufficiently active catalyst.
-
Rigorous Degassing: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Slow Addition of Boronic Acid: Adding the boronic acid slowly can help to maintain a low concentration, disfavoring the homocoupling pathway.
-
Solution: Prepare a solution of the boronic acid in a small amount of the reaction solvent and add it dropwise to the reaction mixture at the reaction temperature.
-
-
Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Solution: Experiment with different bulky phosphine ligands. Sometimes a slightly less electron-rich ligand can disfavor the homocoupling pathway.
-
Question 3: My Buchwald-Hartwig amination reaction is sluggish and gives a low yield. What adjustments should I consider?
Answer:
Buchwald-Hartwig amination of this compound requires careful optimization of the catalyst, base, and ligand.[1][4][5]
-
Inappropriate Base: Strong, non-nucleophilic bases are crucial for the deprotonation of the amine and the subsequent catalytic cycle.
-
Solution: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4] Ensure the base is fresh and handled under an inert atmosphere.
-
-
Ligand Selection: The choice of ligand is critical for C-N bond formation with chloro-heterocycles.
-
Solution: Sterically demanding and electron-rich biarylphosphine ligands are generally preferred. XPhos, RuPhos, and BrettPhos are excellent starting points. The use of palladacycle precatalysts in combination with these ligands can also be highly effective.
-
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate.
-
Solution: Anhydrous, polar aprotic solvents such as toluene, dioxane, or THF are typically used. Ensure the solvent is thoroughly dried before use.
-
-
Amine Substrate Reactivity: Sterically hindered or electron-poor amines can be less reactive.
-
Solution: For challenging amines, increasing the reaction temperature and/or using a more active catalyst system (e.g., a G4 precatalyst) may be necessary.
-
Question 4: I am observing decomposition of my this compound starting material under the reaction conditions. How can I mitigate this?
Answer:
The pyridazinedione ring can be susceptible to degradation under harsh conditions, particularly with strong bases and high temperatures.
-
Reaction Temperature and Time: Prolonged heating can lead to decomposition.
-
Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1] Avoid unnecessarily long reaction times. If possible, try to run the reaction at a lower temperature with a more active catalyst.
-
-
Base Strength: Very strong bases may lead to undesired side reactions with the dione moiety.
-
Solution: While strong bases are often necessary for Buchwald-Hartwig amination, consider if a slightly milder base like potassium carbonate or cesium carbonate could be effective, especially if your amine is relatively acidic. For Suzuki reactions, K₂CO₃ is generally mild enough.
-
-
Moisture and Air Sensitivity: The starting material or product may be sensitive to atmospheric conditions.
-
Solution: Ensure all reagents and solvents are dry and that the reaction is performed under a strict inert atmosphere.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is the best starting point for my optimizations?
A1: For initial screening, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common and cost-effective choices. However, for challenging substrates like this compound, using a pre-formed palladium-ligand complex (precatalyst) such as XPhos Pd G3 is highly recommended. These precatalysts are often more stable and provide more consistent results.[2]
Q2: How do I choose the right ligand for my reaction?
A2: The "best" ligand is often substrate-dependent. A good starting point for both Suzuki and Buchwald-Hartwig reactions with your substrate would be a bulky, electron-rich biarylphosphine ligand.
-
For Suzuki-Miyaura: XPhos and SPhos are excellent choices.
-
For Buchwald-Hartwig: XPhos, RuPhos, and BrettPhos are highly effective.
It is often beneficial to screen a small panel of ligands to identify the optimal one for your specific transformation.
Q3: Can I use microwave irradiation to accelerate my reactions?
A3: Yes, microwave-assisted synthesis can be a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields.[6] However, it is crucial to carefully monitor the internal reaction temperature and pressure to avoid decomposition of the starting material or product. Start with a lower temperature and shorter irradiation time and gradually increase as needed.
Q4: What is the role of water in Suzuki-Miyaura coupling reactions?
A4: In many Suzuki-Miyaura reactions, the presence of a small amount of water in a co-solvent system (e.g., dioxane/water) can be beneficial. Water can help to dissolve the inorganic base and facilitate the transmetalation step. However, for moisture-sensitive substrates, anhydrous conditions may be necessary.
Q5: Are there any safety concerns I should be aware of?
A5: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Phosphine ligands can be air-sensitive and toxic; handle them under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Experimental Protocols
The following protocols are provided as a starting point for the optimization of Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. Note: These are generalized procedures based on reactions with similar chloro-heterocycles and may require optimization for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Diagram of Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents), finely powdered and dried
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).
-
Add the palladium precatalyst (0.02 mmol).
-
Seal the vial with a septum and purge with inert gas for 10-15 minutes.
-
Add the degassed solvent (5 mL) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Diagram of Logical Relationships in Catalyst Selection:
Caption: Catalyst Selection Logic for Buchwald-Hartwig Amination.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equivalents)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (0.02 mmol) and NaOtBu (1.5 mmol).
-
Seal the tube, evacuate, and backfill with inert gas (repeat three times).
-
Add this compound (1.0 mmol) and the amine (1.1 mmol) under a positive flow of inert gas.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (5 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Catalyst Performance Comparison (Illustrative Data)
The following table provides illustrative data based on typical yields observed for similar chloro-heterocycle cross-coupling reactions. Actual yields for this compound will require experimental determination.
| Catalyst System (Precatalyst/Ligand) | Reaction Type | Typical Yield Range (%) | Key Considerations |
| XPhos Pd G3 | Suzuki-Miyaura | 60-95 | Broadly applicable, good for sterically hindered substrates. |
| SPhos Pd G2 | Suzuki-Miyaura | 55-90 | Often effective, may require higher temperatures. |
| Pd(OAc)₂ / RuPhos | Buchwald-Hartwig | 50-85 | Good for a range of amines, requires careful handling of ligand. |
| RuPhos Pd G3 | Buchwald-Hartwig | 65-98 | Highly active, excellent for challenging C-N couplings. |
| BrettPhos Pd G3 | Buchwald-Hartwig | 60-95 | Effective for coupling with primary and secondary amines. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocyc… [ouci.dntb.gov.ua]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-1,2-dihydropyridazine-3,6-dione Column Chromatography
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 4-Chloro-1,2-dihydropyridazine-3,6-dione. Designed for researchers, scientists, and drug development professionals, this guide offers practical, field-proven insights to overcome common challenges encountered during the purification of this highly polar, heterocyclic compound.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that influence its chromatographic behavior.
| Property | Value/Observation | Implication for Chromatography |
| Molecular Formula | C₄H₃ClN₂O₂ | - |
| Molecular Weight | 146.53 g/mol [1] | Standard molecular weight for small molecule purification. |
| Predicted XlogP | -0.1[1][2] | Indicates high polarity, suggesting poor solubility in non-polar solvents and strong retention on polar stationary phases. |
| Structure | Contains two carbonyl groups, two N-H protons, and a vinyl chloride moiety. | The dione system and N-H groups make the molecule a hydrogen bond donor and acceptor, contributing to its high polarity and potential for strong interaction with silica gel. The acidic nature of the N-H protons (pKa of a similar parent pyridazinedione is ~7) can lead to peak tailing on standard silica gel.[3] |
| Appearance | Solid | Requires dissolution in an appropriate solvent for sample loading. |
| Melting Point | 285-288 °C (decomposes) | The decomposition at high temperatures suggests potential instability, which may be exacerbated by prolonged exposure to the stationary phase. |
| Solubility | Data not widely available but predicted to be soluble in polar aprotic solvents like DMSO and DMF.[4] | Limited solubility in common less-polar chromatography solvents (e.g., hexanes, dichloromethane) can pose a challenge for sample loading and mobile phase selection in normal-phase chromatography. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for purifying this compound?
Due to its high polarity, both normal-phase and reversed-phase chromatography can be considered. Normal-phase on silica gel is a common starting point, but challenges like strong retention and peak tailing are frequent. Reversed-phase chromatography is often a more robust alternative for such polar compounds.[5]
Q2: My compound is streaking badly on the TLC plate. What can I do?
Streaking is a common issue for polar, nitrogen-containing compounds on acidic silica gel.[2] This is often due to strong, non-ideal interactions with the stationary phase. Adding a basic modifier to your mobile phase, such as 0.5-2% triethylamine or ammonium hydroxide, can neutralize the acidic sites on the silica and significantly improve peak shape.
Q3: My compound won't elute from the silica gel column, even with 100% ethyl acetate. What should I try next?
This is a classic sign of a highly polar compound strongly adsorbing to the silica gel. You will need to increase the polarity of your mobile phase. A gradient elution with increasing amounts of a more polar solvent like methanol in dichloromethane or ethyl acetate is a good next step. For very polar compounds, a mobile phase system of 5% methanol in dichloromethane is a reasonable starting point for TLC analysis.
Q4: I have low recovery of my compound after column chromatography. What could be the cause?
Low recovery can stem from several factors:
-
Irreversible adsorption: The compound may be permanently sticking to the silica gel.
-
Degradation on the column: The acidic nature of silica gel or prolonged exposure to the stationary phase could be degrading your compound.
-
Co-elution with impurities: If your fractions are not pure, the perceived yield of the desired compound will be lower.
III. Troubleshooting Guide
This section provides a systematic approach to resolving specific problems encountered during the column chromatography of this compound.
Problem 1: Poor Solubility for Sample Loading
Symptoms:
-
The crude product does not fully dissolve in the initial, less polar mobile phase.
-
Precipitation of the sample occurs at the top of the column upon loading.
Causality: The high polarity of the target compound leads to poor solubility in solvents typically used for sample loading in normal-phase chromatography (e.g., dichloromethane, hexanes/ethyl acetate mixtures).
Solutions:
-
Use a Stronger Loading Solvent: Dissolve the crude material in a minimal amount of a more polar solvent in which it is soluble, such as THF, or a mixture of dichloromethane and a small amount of methanol. Be aware that using a loading solvent that is significantly more polar than the mobile phase can lead to band broadening.
-
Dry Loading Technique:
-
Dissolve your crude product in a suitable solvent (e.g., methanol, acetone).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully load this powder onto the top of your packed column. This technique prevents issues related to solvent incompatibility.
-
Problem 2: Severe Peak Tailing and Broad Elution Bands
Symptoms:
-
On TLC, the spot appears as a long streak rather than a compact circle.
-
During column chromatography, the compound elutes over a large volume of solvent, resulting in broad, diluted fractions.
Causality: The acidic silanol groups on the surface of silica gel can strongly and non-ideally interact with the basic nitrogen atoms and the acidic N-H protons of the pyridazinedione ring, leading to tailing.
Troubleshooting Workflow:
References
Technical Support Center: Storage and Handling of 4-Chloro-1,2-dihydropyridazine-3,6-dione
Welcome to the technical support center for 4-Chloro-1,2-dihydropyridazine-3,6-dione (CAS 5397-64-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this reactive chemical intermediate. Inconsistent experimental results can often be traced back to the degradation of starting materials. By understanding the inherent instabilities of this molecule and implementing rigorous storage and handling protocols, you can ensure the reliability and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary visual and analytical signs of decomposition for this compound?
A: The pure compound is typically an off-white to light yellow solid. Signs of degradation can be both physical and analytical:
-
Visual Cues: A noticeable color change to yellow, brown, or the presence of dark particulates. The material may also appear clumpy or sticky, which can indicate moisture absorption and hydrolysis.
-
Analytical Cues: When analyzing by HPLC, you may observe the appearance of new peaks, particularly a more polar impurity peak corresponding to the hydrolyzed product. On a TLC plate, smearing or the presence of additional spots is a common indicator. In NMR spectra, unexplained new signals or a decrease in the integration of the parent compound's peaks suggest degradation.
Q2: What are the primary chemical pathways that cause this compound to degrade?
A: this compound is susceptible to three main degradation pathways due to its chemical structure:
-
Hydrolysis: The chloro-substituent on the pyridazine ring is the most vulnerable site. It is susceptible to nucleophilic attack by water, leading to the formation of 4-Hydroxy-1,2-dihydropyridazine-3,6-dione and hydrochloric acid (HCl). This reaction can be auto-catalytic as the HCl produced can further accelerate hydrolysis.[1]
-
Photodecomposition: Heterocyclic structures, particularly dihydropyridine and dihydropyridazine derivatives, are known to be sensitive to light.[2][3][4] Exposure to UV or even ambient laboratory light can provide the energy to initiate oxidation of the ring system or other complex rearrangements, leading to a loss of purity and the formation of colored byproducts.
-
Thermal Decomposition: While the exact decomposition temperature requires specific analysis, related structures like maleic anhydride can decompose at elevated temperatures (e.g., >150 °C), a process that can be catalyzed by contaminants.[5][6] Storing the compound at elevated temperatures can accelerate both hydrolysis and potential ring-opening or fragmentation reactions.
Q3: What are the ideal long-term storage conditions for this compound?
A: To mitigate all potential decomposition pathways, a multi-faceted approach to storage is required. The ideal conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes thermal degradation and slows the rate of all chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, providing robust protection against oxidation and hydrolysis.[1][7] |
| Light | Protection from Light | Store in an amber glass vial or a clear vial wrapped completely in aluminum foil.[3] |
| Moisture | Strict Exclusion | Store in a desiccated environment (e.g., a desiccator with fresh desiccant) and use tightly sealed containers.[8][9] |
| Container | Borosilicate Glass Vial with PTFE-lined Cap | Ensures chemical inertness and a tight seal to prevent moisture and air ingress. |
Q4: Is it safe to store this compound in solution?
A: Long-term storage in solution is strongly discouraged . Protic solvents (water, methanol, ethanol) will lead to rapid solvolysis/hydrolysis. While a dry, aprotic solvent (e.g., anhydrous Acetonitrile, THF, or Dioxane) is a better choice for short-term experimental use, residual moisture and dissolved oxygen can still cause degradation over time. If a stock solution must be made, prepare it fresh, use anhydrous solvents, store it under an inert atmosphere at -20°C, and use it as quickly as possible.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Prevention |
| Inconsistent reaction yields or appearance of unknown byproducts. | Partial degradation of the starting material. | 1. Confirm the purity of the current stock via HPLC or LC-MS. 2. If purity is compromised, discard the material and use a fresh, unopened batch. 3. Implement the recommended storage and handling protocols to prevent future degradation. |
| Solid has changed color from white/off-white to yellow or brown. | Significant photodecomposition or thermal stress. | 1. The material is likely heavily degraded and should be discarded. 2. Ensure all future stock is stored in amber vials or wrapped in foil and kept in a freezer.[3] |
| Solid appears clumpy, wet, or has a sharp acidic smell (HCl). | Moisture contamination leading to hydrolysis. | 1. The material has been compromised by water. Discard it. 2. Ensure containers are sealed tightly and stored in a desiccator. When handling, allow the container to warm to room temperature before opening to prevent condensation.[10] |
| Poor solubility in aprotic solvents where it was previously soluble. | Formation of insoluble polymeric byproducts due to degradation. | 1. This is a strong indicator of advanced degradation. Discard the material. 2. Review handling procedures to minimize exposure to air, light, and moisture during aliquoting. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage
This protocol is designed for storing a new bottle of the compound to maximize its shelf-life.
-
Initial Inspection: Upon receipt, inspect the container for an intact seal. Note the date of receipt on the bottle.
-
Inert Atmosphere Overlay: If the manufacturer's packaging is not under an inert atmosphere, carefully and quickly transfer the solid to a pre-dried amber glass vial of appropriate size to minimize headspace.
-
Purge and Seal: Place the vial in a glove box or glove bag. Backfill with argon or nitrogen, then securely seal the vial with a PTFE-lined cap.
-
Secondary Containment: For an extra layer of protection, wrap the cap-vial junction with Parafilm®.
-
Final Storage: Place the sealed vial inside a labeled secondary container and store it in a -20°C freezer that is not frost-free (frost-free cycles involve temperature fluctuations).
Protocol 2: Aliquoting for Daily Use
This protocol minimizes contamination of the main stock when material is needed for an experiment.
-
Equilibration: Remove the main storage container from the freezer and place it in a desiccator at room temperature. Allow it to warm up completely (at least 1-2 hours) before opening. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.[10]
-
Inert Handling: Perform the transfer under a gentle stream of inert gas or inside a glove box.
-
Aliquoting: Quickly weigh the desired amount of solid into a separate, smaller vial for immediate use.
-
Resealing Main Stock: Securely reseal the main container, wrap with fresh Parafilm®, and promptly return it to the -20°C freezer.
-
Handling Aliquot: Use the freshly weighed aliquot for your experiment immediately. Do not return any unused material to the main stock bottle.
Visualization of Degradation & Prevention
The following diagrams illustrate the key degradation pathways and the workflow for preventing them.
Caption: Key factors leading to the degradation of the compound.
Caption: Recommended workflow for aliquoting the compound for use.
References
- 1. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Substance That Maleic Anhydride Decomposes at High Temperature - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. keyorganics.net [keyorganics.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cal-star.com [cal-star.com]
Technical Support Center: Synthesis of 4-Chloro-1,2-dihydropyridazine-3,6-dione
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Chloro-1,2-dihydropyridazine-3,6-dione. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic process. We provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound, and where do impurities typically originate?
The most common and established synthesis is a two-step process. Impurities can be introduced at either stage.
-
Step 1: Condensation to form Maleic Hydrazide. The synthesis begins with the reaction of maleic anhydride and hydrazine (often in the form of hydrazine hydrate or a salt) to form the intermediate 1,2-dihydropyridazine-3,6-dione, also known as maleic hydrazide.[1][2] This reaction is a condensation-cyclization. Impurities from this stage are typically unreacted starting materials or incompletely cyclized intermediates.[3]
-
Step 2: Electrophilic Chlorination. The maleic hydrazide intermediate is then chlorinated to yield the final product. This is an electrophilic substitution on the electron-rich double bond of the pyridazinedione ring. Common chlorinating agents include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and N-chlorosuccinimide (NCS).[1][4] The majority of critical impurities, such as over-chlorinated species, arise from this step due to the challenge of controlling the reaction's selectivity.
Q2: My final product is off-color (yellow to brown) instead of white. What is the likely cause?
A yellow or brown discoloration often points to the presence of complex mixtures or degradation products. One documented side reaction, particularly when adding hydrazine hydrate to maleic anhydride under certain conditions, is the formation of a yellow, complex mixture alongside the desired product.[3] Additionally, harsh conditions during the chlorination step, especially with phosphorus-based reagents at high temperatures, can lead to decomposition and the formation of colored impurities.
Q3: I am using phosphorus oxychloride (POCl₃) for chlorination and having trouble with purification. What are the expected byproducts?
Using POCl₃ or PCl₅ is effective for chlorination but is known to generate significant byproducts.[1][4] When these reagents react, they not only chlorinate the substrate but also produce phosphorus-containing side products like phosphoric acid or phosphite esters.[1] These acidic, often viscous byproducts complicate the work-up procedure and can co-precipitate with the product, reducing purity. Careful quenching and extraction are critical for their removal.
Q4: Is there a "cleaner" alternative to phosphorus-based chlorinating agents?
Yes, N-chlorosuccinimide (NCS) is an excellent alternative that often results in a cleaner reaction profile with fewer process impurities.[1] The primary byproduct of using NCS is succinimide, which is generally more soluble in common organic solvents and water than the product, simplifying purification. The reaction with NCS can often be run under milder conditions, further preventing byproduct formation.[1]
Impurity Profile and Identification
A summary of the most common impurities, their origin, and recommended analytical techniques for identification is provided below.
| Impurity Name | Structure | Common Cause | Recommended Analytical Methods |
| Maleic Anhydride | C₄H₂O₃ | Incomplete reaction in Step 1. | ¹H NMR (singlet ~7.3 ppm in CDCl₃), GC-MS. |
| 1,2-Dihydropyridazine-3,6-dione (Maleic Hydrazide) | C₄H₄N₂O₂ | Incomplete chlorination in Step 2. | ¹H NMR (singlet ~7.0 ppm in DMSO-d₆), LC-MS (m/z ~113 [M+H]⁺). |
| 4,5-Dichloro-1,2-dihydropyridazine-3,6-dione | C₄H₂Cl₂N₂O₂ | Over-chlorination; excess reagent or high temperature in Step 2.[5] | ¹H NMR (absence of vinylic proton peak), LC-MS (m/z ~181/183 [M+H]⁺ isotopic pattern). |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | Harsh chlorination conditions (e.g., high temp POCl₃) causing aromatization and dichlorination.[6] | ¹H NMR (singlet ~7.8 ppm in CDCl₃), GC-MS. |
| Succinimide | C₄H₅NO₂ | Byproduct from using N-chlorosuccinimide (NCS) as the chlorinating agent. | ¹H NMR (singlet ~2.7 ppm in DMSO-d₆), Water-soluble. |
| Phosphorus Byproducts | Varies | Byproducts from using POCl₃ or PCl₅. | ³¹P NMR, difficult to track by standard LC-MS/¹H NMR. |
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low Purity with Unreacted Maleic Hydrazide Detected
-
Symptom: ¹H NMR or LC-MS analysis of the final product shows a significant peak corresponding to the starting material, 1,2-dihydropyridazine-3,6-dione (Maleic Hydrazide).
-
Causality: This indicates an incomplete chlorination reaction. The cause could be insufficient stoichiometry of the chlorinating agent, a reaction temperature that is too low, or inadequate reaction time.
-
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: Ensure at least 1.05-1.1 equivalents of the chlorinating agent (e.g., NCS, POCl₃) are used. The reagent's purity should also be confirmed.
-
Optimize Reaction Conditions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography (LC-MS) to monitor the disappearance of the starting material before proceeding with the work-up.
-
Problem 2: Presence of an Over-Chlorinated Impurity (4,5-Dichloro species)
-
Symptom: Mass spectrometry reveals a peak with an m/z corresponding to a dichlorinated product (e.g., ~181/183 Da).[5][7] ¹H NMR may show a diminished or absent vinylic proton signal.
-
Causality: This impurity arises from a lack of selectivity in the chlorination step, where the reagent adds a second chlorine atom to the ring. This is favored by using a large excess of the chlorinating agent or by running the reaction at excessively high temperatures.
-
Troubleshooting Protocol:
-
Reduce Reagent Stoichiometry: Carefully control the addition of the chlorinating agent. A stoichiometry of 1.0 to 1.05 equivalents is often sufficient.
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive agents, cooling the reaction mixture during the addition of the chlorinating agent may be necessary.
-
Purification by Recrystallization: The dichlorinated impurity often has different solubility properties. Attempt a careful recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) to isolate the desired mono-chlorinated product.
-
Problem 3: Product Contaminated with Phosphorus Residues after POCl₃ Chlorination
-
Symptom: The isolated product is an oily or sticky solid, is difficult to handle, and may have a broad, indistinct melting point.
-
Causality: Incomplete quenching and removal of phosphorus oxychloride and its acidic byproducts.
-
Troubleshooting Protocol: Post-Reaction Quench and Wash
-
Controlled Quenching: After the reaction is complete, cool the mixture and slowly and carefully pour it onto crushed ice or an ice/water mixture. This hydrolyzes the excess POCl₃.
-
Neutralization: Carefully neutralize the acidic aqueous mixture with a base such as sodium carbonate or ammonium hydroxide until the pH is neutral.[8] This will precipitate the crude product.
-
Washing: Filter the crude solid and wash it thoroughly with cold water to remove any remaining inorganic salts and water-soluble byproducts.
-
Optional Bisulfite Wash: A wash with an aqueous solution of a reducing agent like sodium bisulfite or sodium metabisulfite can help remove certain impurities.[8]
-
Visual Workflows and Mechanisms
To better illustrate the process, the following diagrams outline the synthesis pathway and a logical troubleshooting workflow.
Caption: Synthetic pathway and origin of common impurities.
References
- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 2. US2575954A - Preparation of 1, 2-dihydropyridazine-3, 6-dione - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 5. 4,5-Dichloro-1,2,3,6-tetrahydropyridazine-3,6-dione | C4H2Cl2N2O2 | CID 241446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]
- 7. 4,5-DICHLORO-1,2,3,6-TETRAHYDROPYRIDAZINE-3,6-DIONE [chemicalbook.com]
- 8. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
Technical Support Center: Enhancing Regioselectivity in Reactions with 4-Chloro-1,2-dihydropyridazine-3,6-dione
Welcome to the technical support center for 4-Chloro-1,2-dihydropyridazine-3,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the regioselective modification of this versatile heterocyclic building block. Our goal is to empower you to overcome common experimental challenges and achieve predictable, high-yielding syntheses.
Introduction to the Chemistry of this compound
This compound is a multifaceted heterocyclic compound featuring several reactive sites.[1] Its structure presents a unique set of challenges and opportunities in synthetic chemistry. The primary areas of reactivity include the two nitrogen atoms of the pyridazine ring, the two carbonyl oxygens, and the electrophilic carbon atom bonded to the chlorine. This multiplicity of reactive sites can lead to a lack of regioselectivity, resulting in mixtures of products and complicating purification. This guide will focus on strategies to control and direct the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with this compound.
Q1: I am trying to perform an N-alkylation, but I am getting a mixture of N- and O-alkylated products. How can I favor N-alkylation?
A1: This is a classic challenge with ambident nucleophiles.[2] To favor N-alkylation, you should consider the principles of Hard and Soft Acids and Bases (HSAB).[3][4] The nitrogen atom is a softer nucleophilic center compared to the oxygen atom. Therefore, using a soft alkylating agent will preferentially lead to N-alkylation. For instance, alkyl iodides are softer electrophiles than alkyl bromides or tosylates and would be a better choice.[5] Additionally, using a less polar, aprotic solvent can favor N-alkylation by minimizing the solvation of the harder oxygen anion, making the softer nitrogen atom more accessible.[2]
Q2: What are the best general conditions for a nucleophilic substitution at the C4 position?
A2: Nucleophilic aromatic substitution (SNAr) at the C4 position is a key reaction for this substrate.[6][7][8] The pyridazine ring is electron-deficient, which facilitates this reaction. To achieve a successful SNAr, you will typically need a good nucleophile and a suitable base to neutralize the HCl generated. Common nucleophiles include amines, thiols, and alkoxides. The reaction is often carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures to ensure a reasonable reaction rate.
Q3: My reaction is not going to completion, and I see a lot of starting material remaining. What should I do?
A3: Incomplete conversion is a common issue in heterocyclic synthesis.[9][10] First, verify the purity of your starting material and reagents, as impurities can inhibit the reaction. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Increasing the reaction temperature or time may drive the reaction to completion. Alternatively, you could consider using a stronger base or a more reactive nucleophile. Monitoring the reaction by TLC or LC-MS can help you determine if the reaction has stalled or is proceeding slowly.[9]
Q4: I am observing the formation of an unexpected byproduct. What could it be?
A4: With a molecule as functionalized as this compound, several side reactions are possible. Dimerization or polymerization, especially under harsh basic or acidic conditions, can occur. If you are performing an N-alkylation, dialkylation at both nitrogen atoms is a possibility. In SNAr reactions, if your nucleophile has multiple reactive sites, you might see reaction at an undesired position. Careful characterization of the byproduct by NMR and MS will be crucial in identifying its structure and understanding the undesired reaction pathway.
Troubleshooting Guide: Enhancing Regioselectivity
This section provides a more detailed, problem-oriented approach to controlling the regioselectivity of your reactions.
Problem 1: Poor N- vs. O-Alkylation Selectivity
The pyridazinedione core exists in tautomeric forms, presenting both nitrogen and oxygen as potential nucleophilic sites. Controlling the site of alkylation is paramount for the synthesis of desired analogues.
Causality: The regioselectivity of alkylation is governed by a delicate balance of factors including the nature of the electrophile (alkylating agent), the counter-ion, the solvent, and the temperature, as dictated by the Hard and Soft Acids and Bases (HSAB) principle.[2][3][4][11][12]
Troubleshooting Workflow for N- vs. O-Alkylation:
Caption: Troubleshooting workflow for N- vs. O-alkylation.
Quantitative Data Summary:
| Factor | Condition for Higher N-Selectivity | Condition for Higher O-Selectivity | Rationale |
| Electrophile | Soft (e.g., Iodides, Bromides) | Hard (e.g., Sulfates, Triflates) | Soft-soft (N-C) vs. hard-hard (O-C) interactions (HSAB).[5] |
| Leaving Group | Good, soft (e.g., I⁻, Br⁻) | Good, hard (e.g., OTs⁻, OTf⁻) | Influences the "hardness" of the electrophilic carbon.[5][13] |
| Solvent | Polar Aprotic (DMF, Acetone) or Non-polar (Toluene) | Polar Protic (Ethanol, Methanol) | Protic solvents solvate and stabilize the hard oxygen anion.[2] |
| Base/Counter-ion | K₂CO₃, Cs₂CO₃ | NaH, KH | Larger, softer cations associate more loosely, favoring reaction at the softer N-site. |
| Temperature | Lower Temperature | Higher Temperature | Lower temperatures favor the kinetically controlled product (often N-alkylation). |
Problem 2: Lack of Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
When using nucleophiles with multiple reactive sites (e.g., amino alcohols, diamines), you may obtain a mixture of products resulting from attack at different positions of the nucleophile.
Causality: The regioselectivity of the SNAr reaction with a multifunctional nucleophile is determined by the relative nucleophilicity of the different functional groups in the attacking reagent.
Troubleshooting Strategies:
-
Protecting Groups: The most straightforward approach is to protect the more reactive functional group on your nucleophile. For example, if you want to react with a primary amine in the presence of a secondary amine, you could temporarily protect the secondary amine.
-
pH Control: The nucleophilicity of amines is highly pH-dependent. By carefully controlling the pH of the reaction mixture, you may be able to protonate and "deactivate" a more basic amino group, allowing the less basic one to react.
-
Steric Hindrance: If one nucleophilic site is significantly more sterically hindered than another, the reaction will likely occur at the more accessible site. You can sometimes leverage this by choosing a bulkier protecting group or by modifying the substrate to increase steric hindrance near one of the reactive sites.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to enhance regioselectivity.
Protocol 1: General Procedure for Regioselective N-Alkylation
This protocol is optimized to favor N-alkylation over O-alkylation.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add a mild, bulky base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
-
Reaction Setup:
-
Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for 30 minutes to ensure deprotonation.
-
-
Addition of Electrophile:
-
Add the soft alkylating agent (e.g., an alkyl iodide, 1.1 eq) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours at room temperature. Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-alkylated product.
-
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a typical SNAr reaction at the C4 position.
-
Reagent Preparation:
-
In a reaction vessel, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.
-
-
Addition of Nucleophile and Base:
-
Add the amine nucleophile (1.2 eq) to the solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) to act as an HCl scavenger.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If the product is not a solid, perform an aqueous workup with extraction.
-
Recrystallization or column chromatography can be used for further purification.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Key reactions of this compound.
References
- 1. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. HSAB theory - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Reactivity of Ambident Nucleophiles: Marcus Theory or Hard and Soft Acids and Bases Principle? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
4-Chloro-1,2-dihydropyridazine-3,6-dione vs 4,5-dichloro-1,2-dihydropyridazine-3,6-dione reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of heterocyclic chemistry, pyridazinediones serve as versatile scaffolds for the development of novel agrochemicals and pharmaceuticals. Among these, chlorinated derivatives are particularly valuable as they provide a reactive handle for further functionalization. This guide offers an in-depth comparison of two key building blocks: 4-Chloro-1,2-dihydropyridazine-3,6-dione and its dichlorinated analogue, 4,5-dichloro-1,2-dihydropyridazine-3,6-dione .
We will dissect their structural and electronic differences, compare their reactivity in key transformations—supported by experimental evidence from analogous systems—and provide robust protocols to guide your research. The objective is to equip you with the foundational knowledge to strategically select the appropriate reagent and predict its chemical behavior.
Structural and Physicochemical Properties: A Tale of Two Halogens
The addition of a second chlorine atom at the C5 position introduces significant changes to the molecule's properties. The pyridazinedione ring is inherently electron-deficient due to the two carbonyl groups and the adjacent nitrogen atoms. The chlorine substituents further withdraw electron density via a strong inductive effect (-I).
| Property | This compound | 4,5-dichloro-1,2-dihydropyridazine-3,6-dione |
| CAS Number | 5397-64-8[1] | 241446 (CID) |
| Molecular Formula | C₄H₃ClN₂O₂ | C₄H₂Cl₂N₂O₂ |
| Molecular Weight | 146.53 g/mol | 180.98 g/mol |
| Structure |
|
|
The second chlorine in the dichlorinated compound significantly increases the molecule's electrophilicity, a key predictor of its reactivity towards nucleophiles.
Synthesis Pathways
Both compounds are typically synthesized from their corresponding dihydroxy precursors, which are themselves derived from maleic anhydride or its chlorinated analogues. The critical transformation is a dehydroxylative chlorination, commonly achieved using reagents like phosphorus oxychloride (POCl₃).
Caption: General synthetic workflows for mono- and dichloropyridazinediones.
The synthesis of the dichlorinated target often starts directly from dichloromaleic anhydride. Alternatively, related dichloropyridazines can be prepared by chlorinating the corresponding pyridazinediol with phosphorus oxychloride[2].
Comparative Reactivity Analysis
Underlying Principles: Electronic Effects
The reactivity of these compounds is dominated by the electron-deficient nature of the pyridazine ring, making them excellent substrates for Nucleophilic Aromatic Substitution (SₙAr) .
-
Inductive Effect (-I): The electronegative chlorine atoms, carbonyl groups, and ring nitrogens pull electron density away from the carbon atoms of the ring. This creates partial positive charges (δ+) on the carbons, making them susceptible to nucleophilic attack.
-
Mesomeric Effect (-M): The ring nitrogen atoms also delocalize the negative charge of the intermediate formed during nucleophilic attack, stabilizing it and facilitating the reaction[3].
In 4,5-dichloro-1,2-dihydropyridazine-3,6-dione , the presence of two chlorine atoms significantly enhances the inductive withdrawal of electrons compared to the monochloro analogue. This makes the ring carbons, particularly C4 and C5, more electrophilic and thus, a priori, more reactive towards nucleophiles.
Nucleophilic Aromatic Substitution (SₙAr)
This is the most synthetically important reaction for these scaffolds. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
-
Reactivity of the Monochloro-Compound: this compound readily undergoes SₙAr at the C4 position with a variety of nucleophiles (amines, alkoxides, thiolates). The reaction is driven by the strong activation provided by the adjacent carbonyl and the ring nitrogens.
-
Reactivity and Regioselectivity of the Dichloro-Compound: The dichlorinated analogue is expected to be more reactive due to the enhanced electrophilicity of the ring. However, it introduces a question of regioselectivity : which chlorine is replaced first? Studies on the closely related 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one show that substitution can occur at both C4 and C5[4]. The outcome is often a mixture of products, with the ratio depending on the nucleophile and reaction conditions.
-
Kinetic vs. Thermodynamic Control: In some cases, substitution at C4 is faster (kinetic product), while in others, the C5-substituted product may be more stable (thermodynamic product). For instance, in reactions with substituted phenols, substitution at C4 is often favored, while reactions with methoxide can yield a mixture of C4 and C5 substituted products[4]. This suggests that subtle electronic and steric factors of the incoming nucleophile play a crucial role.
-
Caption: Factors influencing the comparative reactivity of the two compounds.
Electrophilic and Other Reactions
Due to the highly electron-deficient nature of the pyridazinedione ring, electrophilic aromatic substitution is extremely disfavored . The ring is deactivated towards attack by electrophiles. Reactions at other sites are more plausible:
-
N-H Acidity: The N-H protons are acidic and can be deprotonated with a suitable base, allowing for subsequent N-alkylation or N-acylation on one or both nitrogen atoms. This reactivity is expected to be similar for both compounds, although the increased electron-withdrawing nature of the dichloro-compound may slightly increase the acidity of the N-H protons.
Quantitative Data Summary from Analogous Systems
The following data is extrapolated from the nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one and illustrates the typical yields and regioselectivity observed[4]. This serves as a strong predictive model for the behavior of 4,5-dichloro-1,2-dihydropyridazine-3,6-dione.
| Nucleophile (Phenol) | Base | Major Product | Yield (C4-Subst.) | Yield (C5-Subst.) |
| p-Methoxyphenol | K₂CO₃ | C4-Substitution | 97% | Not Observed |
| p-Chlorophenol | NaH | C4-Substitution | 74% | 15% |
| p-Methylphenol | NaH | C4-Substitution | 65% | 25% |
Insight: The data clearly shows that while C4 substitution is generally preferred, the formation of the C5 isomer is competitive and its yield is sensitive to the electronic properties of the nucleophile.
Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol 1: Synthesis of 3,6-dichloro-4-methylpyridazine (Illustrative of Dehydroxylative Chlorination)
This protocol for a related compound demonstrates the standard procedure for converting a pyridazinediol to a dichloropyridazine[2].
Rationale: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent. The reaction is driven by heating, and the workup is designed to safely quench the excess POCl₃ and neutralize the acidic mixture.
Procedure:
-
Suspend 4-methyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) in phosphorus oxychloride (10 eq).
-
Heat the mixture to reflux (approx. 106 °C) under a nitrogen atmosphere for 4-7 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess POCl₃ under reduced pressure.
-
Caution: Slowly and carefully add the viscous residue dropwise to a stirred beaker of ice water (or a saturated sodium bicarbonate solution) to quench the remaining reactive species.
-
Adjust the pH of the aqueous solution to ~7-8 using solid sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: General Procedure for SₙAr with a Phenol (Adapted from[5])
Rationale: This protocol uses a base (NaH or K₂CO₃) to deprotonate the nucleophile (phenol), increasing its nucleophilicity. The choice of base and solvent can influence the reaction rate and regioselectivity.
Procedure:
-
To a solution of the substituted phenol (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of 4,5-dichloro-1,2-dihydropyridazine-3,6-dione (1.0 eq) in the same anhydrous solvent.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to separate the C4 and C5 substituted isomers.
Conclusion
While both This compound and 4,5-dichloro-1,2-dihydropyridazine-3,6-dione are valuable electrophilic building blocks, their reactivity profiles present a strategic choice for the synthetic chemist.
-
This compound is the reagent of choice for predictable, regioselective mono-functionalization at the C4 position.
-
4,5-dichloro-1,2-dihydropyridazine-3,6-dione offers higher overall reactivity, but at the cost of regioselectivity. It presents an opportunity for creating diverse molecular libraries by potentially accessing both C4 and C5 isomers, or for sequential substitutions. The choice of nucleophile and reaction conditions is critical to controlling the outcome of its reactions.
Understanding these nuances is paramount for the efficient and rational design of synthetic routes targeting complex molecules in drug discovery and materials science.
References
- 1. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Versatile Scaffold: A Comparative Guide to the Biological Activity of 4-Chloro-1,2-dihydropyridazine-3,6-dione Derivatives
The pyridazine-3,6-dione core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities. The introduction of a chlorine atom at the 4-position, yielding 4-Chloro-1,2-dihydropyridazine-3,6-dione, presents a particularly interesting starting point for synthetic chemists. This electron-withdrawing group, combined with its potential as a leaving group, enhances the molecule's reactivity and provides a versatile handle for the synthesis of diverse derivatives. This guide offers a comparative analysis of the biological activities of derivatives based on this chlorinated scaffold, with a focus on anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols for their evaluation.
The Strategic Advantage of the 4-Chloro Substituent
The this compound molecule is more than just a heterocyclic core; it is a strategic starting material. The chlorine atom significantly influences the electronic properties of the pyridazine ring, impacting its interaction with biological targets. Furthermore, it serves as a key reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the construction of extensive derivative libraries. This synthetic accessibility makes it a highly valuable tool in the quest for novel therapeutic agents.
Anticancer Activity: A Promising Frontier
The pyridazinone scaffold is a well-established pharmacophore in oncology. Derivatives have been developed to target various mechanisms in cancer progression, including the inhibition of kinases and other crucial enzymes.[1] The presence of a chlorine atom can enhance the cytotoxic potential of these compounds.
One notable example is a chlorinated pyridazin-3(2H)-one, referred to as DCPYR, which has demonstrated significant anticancer activity.[1] In preclinical studies, this compound exhibited potent inhibition of murine colon adenocarcinoma cell lines both in vitro and in vivo.[1] This strong antineoplastic action is hypothesized to stem from a dual mechanism, where the molecule acts as both an anti-metabolite and an alkylating agent, a property facilitated by the reactive chlorine.[1]
The broader strategy of utilizing chlorinated pyridazines as precursors for anticancer agents is well-documented. For instance, 3,6-dichloropyridazine is a common starting material for the synthesis of compounds targeting poly (ADP-ribose) polymerase (PARP-1), an important enzyme in DNA repair that is a key target in cancer therapy.[2]
Table 1: Comparative Anticancer Activity of a Chlorinated Pyridazinone Derivative
| Compound | Cancer Cell Line | In Vivo Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| DCPYR | MAC 16 (Murine Colon Adenocarcinoma) | Mice | 50 mg/kg | 53 | [1] |
Mechanism of Action: PARP-1 Inhibition
Many pyridazinone-based anticancer agents function by inhibiting key enzymes in cancer cell signaling and survival pathways. One such target is PARP-1. The following diagram illustrates the general principle of PARP-1 inhibition.
Caption: General mechanism of PARP-1 inhibition by pyridazinone derivatives.
Antimicrobial Properties: A Broad Spectrum of Possibilities
Pyridazinone derivatives have been extensively explored for their antimicrobial activities against a range of bacterial and fungal pathogens.[3] The structural diversity achievable from the pyridazinone core allows for the fine-tuning of activity against specific microbial targets. While specific derivatives synthesized directly from this compound are not yet widely reported in the literature, the established antimicrobial potential of the broader pyridazinone class makes this an exciting area for future research. The reactive chlorine at the 4-position is an ideal site to introduce moieties known to enhance antimicrobial efficacy.
Studies on various pyridazinone derivatives have shown promising results. For example, certain 6-phenyl-pyridazine-3-one derivatives have demonstrated excellent activity against both Gram-positive (S. pyogenes) and Gram-negative (E. coli) bacteria, as well as notable antifungal activity.[3] The introduction of different aromatic aldehydes to the core structure was found to significantly modulate the antimicrobial spectrum and potency.[3]
Table 2: Comparative Antimicrobial Activity of Representative Pyridazinone Derivatives
| Derivative Type | Test Organism | Activity | Reference |
| 6-phenyl-pyridazine-3-one derivative (IIIa) | S. pyogenes (Gram-positive) | Excellent | [3] |
| 6-phenyl-pyridazine-3-one derivative (IIIa) | E. coli (Gram-negative) | Excellent | [3] |
| 6-phenyl-pyridazine-3-one derivative (IIId) | A. niger (Fungus) | Very Good | [3] |
| 6-phenyl-pyridazine-3-one derivative (IIId) | C. albicans (Fungus) | Very Good | [3] |
Anti-inflammatory Effects: Targeting the Inflammatory Cascade
Inflammation is a complex biological response, and its dysregulation is implicated in a multitude of chronic diseases. Pyridazinone derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[4] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).[4]
The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs. Several 2,6-disubstituted pyridazin-3(2H)-one derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors.[4] These compounds demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[4]
Table 3: Comparative Anti-inflammatory Activity of Representative Pyridazinone Derivatives
| Compound | In Vitro Target | IC50 (µM) for COX-2 | In Vivo Model | Activity | Reference |
| 5a | COX-2 | 0.19 | - | Potent Inhibition | [4] |
| 6a | COX-2 | 0.11 | Carrageenan-induced rat paw edema | Potent and consistent anti-inflammatory activity | [4] |
| 16a | COX-2 | 0.24 | Carrageenan-induced rat paw edema | Potent and consistent anti-inflammatory activity | [4] |
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to screen compounds for their cytotoxic effects on cancer cell lines.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in growth medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a negative control (medium only).
-
Incubate the plate for another 24-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
References
- 1. scholarena.com [scholarena.com]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Pyridazine synthesis [organic-chemistry.org]
A Multi-Spectroscopic Approach to the Structural Confirmation of 4-Chloro-1,2-dihydropyridazine-3,6-dione
A Senior Application Scientist's Guide to Analytical Integrity
In the landscape of pharmaceutical and agrochemical research, pyridazine and its derivatives are cornerstone scaffolds, recognized for a wide array of biological activities.[1][2] The compound 4-Chloro-1,2-dihydropyridazine-3,6-dione is a key synthetic intermediate whose precise chemical structure is paramount for the successful development of novel chemical entities. An unambiguous structural confirmation is not merely a procedural checkpoint; it is the foundation upon which all subsequent research, development, and intellectual property claims are built.
This guide provides a comprehensive, field-proven workflow for the structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy creates a self-validating system for absolute structural confirmation.
Figure 1: A high-level overview of the multi-spectroscopic workflow.
Part 1: The First Gate – Mass Spectrometry for Molecular Formula Verification
Expertise & Rationale: Logically, our first analytical step is Mass Spectrometry (MS). Before investing time in detailed structural mapping, we must confirm the most fundamental properties: the molecular weight and the elemental formula. For a halogenated compound, MS offers a unique and powerful diagnostic tool through its ability to resolve isotopes. We employ Electrospray Ionization (ESI) in positive mode as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, giving us a clear signal for the intact molecule.
Expected Data & Interpretation: The molecular formula of this compound is C₄H₃ClN₂O₂.[3][4] The presence of a single chlorine atom is the key feature to observe. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see a characteristic isotopic cluster for any chlorine-containing ion.[5][6]
-
Molecular Ion Cluster: The primary signal will not be a single peak but a pair of peaks separated by 2 m/z units.
-
The [M+H]⁺ peak, corresponding to the molecule containing the ³⁵Cl isotope, will appear at m/z 146.9956.
-
The [M+2+H]⁺ peak, from the molecule with the ³⁷Cl isotope, will appear at m/z 148.9927.
-
Trustworthiness Check: The critical validation is the intensity ratio of these two peaks, which must be approximately 3:1 , directly reflecting the natural isotopic abundance of ³⁵Cl to ³⁷Cl.[5][6] This signature is a definitive indicator of a monochlorinated compound.
-
-
High-Resolution Mass Spectrometry (HRMS): To move from plausible to certain, we utilize HRMS. This technique provides a highly accurate mass measurement, allowing for the unequivocal determination of the elemental formula. The calculated exact mass for [C₄H₄ClN₂O₂]⁺ (the protonated molecule) is 146.9956, which should be matched by the experimental result within a narrow tolerance (typically < 5 ppm).[3]
Data Summary Table: Mass Spectrometry
| Ion Species | Isotope | Calculated m/z (Exact Mass) | Expected Relative Intensity |
|---|---|---|---|
| [M+H]⁺ | ³⁵Cl | 146.9956 | ~100% |
| [M+2+H]⁺ | ³⁷Cl | 148.9927 | ~32% |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to facilitate protonation.
-
Instrument Setup: Use an ESI-equipped Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Acquisition Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Drying Gas (N₂): Set to an appropriate flow and temperature (e.g., 8 L/min, 300 °C).
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Calibrate the spectrum using a known standard. Identify the [M+H]⁺ and [M+2+H]⁺ peaks and verify their m/z values and intensity ratio. Use the instrument software to calculate the elemental composition from the exact mass of the [M+H]⁺ peak.
Part 2: Functional Group Fingerprinting with Infrared (IR) Spectroscopy
Expertise & Rationale: With the molecular formula confirmed, we turn to Infrared (IR) Spectroscopy to identify the functional groups present. This technique acts as a rapid and cost-effective method to verify the core structural motifs—namely, the N-H bonds, the cyclic amide (dione) carbonyls, and the carbon-carbon double bond. The presence or absence of characteristic absorption bands provides strong evidence for the proposed structure.
Expected Data & Interpretation: The IR spectrum is a molecular fingerprint. For this compound, we anticipate several key absorption bands. The data can be compared with known spectra of pyridazine derivatives to build confidence.[7][8]
-
N-H Stretching: The two N-H groups of the dihydropyridazine ring are expected to produce a broad absorption band in the region of 3100-3300 cm⁻¹ . The broadness is due to hydrogen bonding in the solid state.
-
C=O Stretching: The two carbonyl groups of the dione structure are a dominant feature. We expect a strong, sharp absorption band around 1680-1720 cm⁻¹ . The position within this range is influenced by ring strain and conjugation.
-
C=C Stretching: The alkene double bond within the ring will give rise to an absorption band in the 1600-1650 cm⁻¹ region.
-
C-Cl Stretching: The vibration of the carbon-chlorine bond is found in the fingerprint region, typically between 700-800 cm⁻¹ .
Data Summary Table: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3100-3300 | Strong, Broad | N-H Stretch (Amide) |
| 1680-1720 | Strong, Sharp | C=O Stretch (Cyclic Amide/Dione) |
| 1600-1650 | Medium | C=C Stretch (Alkene) |
| 700-800 | Medium-Strong | C-Cl Stretch |
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the dry compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Label the significant peaks and assign them to the corresponding functional groups.
Part 3: Definitive Structural Elucidation with NMR Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the final and most powerful tool in our workflow. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms, allowing us to build a complete and unambiguous picture of the molecule's skeleton.
¹H NMR Spectroscopy: Proton Environment Mapping
The structure predicts three distinct types of protons.
-
Olefinic Proton (C₅-H): There is a single proton attached to a double-bonded carbon. With no adjacent protons to couple with, it should appear as a singlet . Its position will be downfield due to the electron-withdrawing nature of the double bond and adjacent carbonyl group, expected around 6.5-7.5 ppm .
-
Amide Protons (N-H): The two N-H protons are in similar environments. They typically appear as broad singlets due to quadrupole broadening from the nitrogen atom and potential chemical exchange. They are expected far downfield, likely in the 10.0-12.0 ppm range.
-
Trustworthiness Check: To confirm the N-H signals, a D₂O exchange experiment is performed. After adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the N-H protons will exchange with deuterium (N-D) and their corresponding signals will disappear. This is a definitive test for labile protons.
¹³C NMR Spectroscopy: Carbon Skeleton Blueprint
The molecule has four carbon atoms, all of which are in unique chemical environments, predicting four distinct signals in the ¹³C NMR spectrum.
-
Carbonyl Carbons (C₃ & C₆): The two carbonyl carbons are the most deshielded and will appear furthest downfield, typically in the 160-170 ppm range.
-
Olefinic Carbon (C₄): The carbon atom bonded to the chlorine (C₄) will be significantly deshielded by the electronegative halogen. It is expected in the 140-150 ppm range.
-
Olefinic Carbon (C₅): The carbon atom bonded to the hydrogen (C₅) will appear in the typical alkene region, expected around 125-135 ppm .
Data Summary Table: NMR Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 10.0 - 12.0 | Broad Singlet | 2 x N-H |
| ¹H | 6.5 - 7.5 | Singlet | C₅-H |
| ¹³C | 160 - 170 | Singlet | C₃, C₆ (Carbonyls) |
| ¹³C | 140 - 150 | Singlet | C₄-Cl |
| ¹³C | 125 - 135 | Singlet | C₅-H |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.
Advanced Confirmation: 2D NMR
While the structure is simple enough to be assigned with 1D NMR, in a rigorous drug development setting, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) provide indisputable proof of connectivity. An HMBC experiment would show correlations between protons and carbons that are 2 or 3 bonds away.
Figure 2: Expected HMBC correlations from the C₅-H proton.
This experiment would definitively link the olefinic proton (C₅-H) to the carbon bearing the chlorine (C₄) and the adjacent carbonyl carbon (C₃), locking in the chloro-substituent's position.
Conclusion: A Triad of Evidence for Unquestionable Identity
By systematically applying Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, we create a powerful and self-validating analytical cascade.
-
MS confirms the molecular weight and elemental formula (C₄H₃ClN₂O₂), crucially identifying the presence of a single chlorine atom through its distinct isotopic signature.
-
IR provides a rapid fingerprint of the key functional groups, confirming the presence of N-H, C=O, and C=C bonds as expected for the pyridazinedione core.
-
NMR delivers the final, unambiguous proof, mapping the precise connectivity of the carbon-hydrogen framework and confirming the substitution pattern.
The convergence of data from these three independent techniques provides an unshakeable confirmation of the this compound structure. This rigorous, multi-faceted approach ensures the scientific integrity required for high-stakes research and development, establishing a gold standard for the characterization of this and related heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
A Senior Application Scientist's Guide to Alternatives in Pyridazinone Synthesis
For researchers, scientists, and professionals in the dynamic field of drug development, the pyridazinone core represents a privileged scaffold, underpinning a diverse array of biologically active molecules. The traditional reliance on chlorinated precursors such as 4-Chloro-1,2-dihydropyridazine-3,6-dione has prompted the exploration of alternative, and often more versatile, reagents. This guide provides an in-depth, objective comparison of key alternative starting materials for the synthesis of pyridazinone derivatives, complete with experimental insights, mechanistic rationale, and comparative data to inform your synthetic strategy.
The Central Role of the Pyridazinone Scaffold
Pyridazinone and its derivatives are integral to medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The synthetic accessibility and the potential for diverse functionalization of the pyridazinone ring make it an attractive target for the development of novel therapeutic agents. This guide will navigate the synthetic landscape beyond chlorinated pyridazinones, focusing on the utility of maleic hydrazide derivatives, γ-keto acids, 3,6-dichloropyridazine, and mucochloric acid.
Comparative Analysis of Key Alternative Reagents
The choice of starting material is a critical decision in any synthetic campaign, influencing not only the reaction efficiency but also the overall cost, safety, and environmental impact of the process. Here, we compare the performance of several key alternatives to this compound.
Maleic Hydrazide and its Derivatives
Maleic hydrazide (1,2-dihydropyridazine-3,6-dione), the parent pyridazinone, is a versatile and cost-effective starting material. It is commercially available and can be readily synthesized from the condensation of maleic anhydride with hydrazine hydrate.[5] Its utility lies in its potential for subsequent functionalization, particularly through halogenation to produce reactive intermediates.
Reaction Mechanism: The synthesis of maleic hydrazide involves the nucleophilic attack of hydrazine on the carbonyl carbons of maleic anhydride, followed by cyclization and dehydration.
Caption: Synthesis of Maleic Hydrazide from Maleic Anhydride.
Experimental Insight: The synthesis of maleic hydrazide is a robust and high-yielding process, often exceeding 90% yield.[6] Its derivatives, such as 3,6-dichloropyridazine, are then accessed through chlorination with reagents like phosphorus oxychloride (POCl₃). This two-step approach offers a reliable route to highly reactive pyridazinone precursors.
γ-Keto Acids and Esters (e.g., Levulinic Acid)
γ-Keto acids and their esters are widely employed precursors for the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones. Levulinic acid, a biomass-derived platform chemical, is a particularly attractive and sustainable option.[7][8]
Reaction Mechanism: The reaction proceeds via the formation of a hydrazone by the condensation of the keto group with hydrazine, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid (or ester) carbonyl, with subsequent elimination of water (or alcohol).
Caption: General synthesis of pyridazinones from γ-keto acids.
Experimental Insight: This method is highly versatile, allowing for the introduction of a wide range of substituents at the 6-position of the pyridazinone ring, depending on the choice of the starting γ-keto acid. Yields are generally good, often ranging from 60% to over 90%.[9] The use of microwave irradiation can significantly reduce reaction times from hours to minutes, while often improving yields.[10]
3,6-Dichloropyridazine
3,6-Dichloropyridazine is a highly reactive and versatile building block for the synthesis of a plethora of 3,6-disubstituted pyridazine derivatives.[11][12] It is typically prepared by the chlorination of maleic hydrazide.[13][14]
Reactivity and Mechanism: The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution. The regioselectivity of the substitution can often be controlled by the nature of the nucleophile and the reaction conditions. For instance, reaction with one equivalent of a nucleophile can lead to monosubstitution, while an excess can result in disubstitution.
Caption: Stepwise nucleophilic substitution of 3,6-dichloropyridazine.
Experimental Insight: The high reactivity of the chlorine atoms allows for the introduction of a wide range of functional groups, including amino, alkoxy, and thioether moieties. This makes 3,6-dichloropyridazine a powerful tool for generating diverse libraries of pyridazine derivatives for drug discovery.
Mucochloric Acid
Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) is an inexpensive and highly functionalized starting material that provides a convenient entry into variously substituted pyridazinone derivatives.[5]
Reaction Mechanism: The reaction of mucochloric acid with hydrazines typically involves nucleophilic attack of the hydrazine at the C5 position, followed by ring opening and subsequent cyclization to form the pyridazinone ring. The two chlorine atoms provide further handles for diversification.
Experimental Insight: Mucochloric acid's rich functionality allows for the synthesis of complex, polysubstituted pyridazinones. The reaction conditions can be tuned to achieve selective transformations, making it a valuable precursor for the synthesis of targeted bioactive molecules.[5]
Performance Comparison: A Data-Driven Overview
To provide a clear comparison of these alternative reagents, the following table summarizes their key performance indicators. It is important to note that direct comparative studies are limited, and the data presented is a synthesis of information from various sources.
| Reagent | Typical Yields | Reaction Times | Key Advantages | Key Disadvantages |
| Maleic Hydrazide | >90% (for initial synthesis) | Variable | Cost-effective, readily available, good for producing halogenated intermediates. | Often requires a two-step process for functionalized pyridazinones. |
| γ-Keto Acids | 60-95% | 1-18 hours (conventional), <15 min (microwave) | Versatile for 6-substitution, sustainable (levulinic acid), one-pot potential. | May require synthesis of the γ-keto acid precursor. |
| 3,6-Dichloropyridazine | Variable (depends on nucleophile) | Variable | Highly reactive, excellent for diversification at the 3 and 6 positions. | Can be less regioselective, starting material is a halogenated compound. |
| Mucochloric Acid | Good | Variable | Inexpensive, highly functionalized, allows for polysubstitution. | Reactions can sometimes lead to complex mixtures of products. |
Experimental Protocols: Step-by-Step Methodologies
To facilitate the practical application of these synthetic strategies, detailed experimental protocols for the synthesis of representative pyridazinone derivatives are provided below.
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid
This protocol details the synthesis of a 6-substituted pyridazinone from a γ-keto acid.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (80%)
-
Ethanol
-
Ice-cold water
Procedure:
-
A mixture of β-benzoylpropionic acid (0.1 mol) and hydrazine hydrate (0.12 mol) in ethanol (100 mL) is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is concentrated under reduced pressure.
-
The concentrated residue is poured into ice-cold water.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to afford pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Expected Yield: 75-85%
Protocol 2: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide
This protocol outlines the chlorination of maleic hydrazide to produce the versatile 3,6-dichloropyridazine intermediate.
Materials:
-
Maleic hydrazide (3,6-dihydroxypyridazine)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform
Procedure:
-
In a round-bottom flask, add 3,6-dihydroxypyridazine (40 mmol), phosphorus oxychloride (60 mmol), and chloroform (20 mL).[13]
-
Stir the mixture at 50 °C for 4 hours.[13]
-
Monitor the reaction completion using TLC and gas chromatography (GC).[13]
-
After the reaction is complete, remove the solvent by rotary evaporation to obtain a thick product.[13]
-
Purify the crude product by silica gel column chromatography to obtain pure 3,6-dichloropyridazine.[13]
Expected Yield: Approximately 72%[13]
Economic and Safety Considerations
The choice of a synthetic route in a professional setting is invariably linked to economic and safety factors.
| Reagent | Relative Cost | Key Safety Hazards |
| Maleic Anhydride | Low | Corrosive, respiratory irritant |
| Levulinic Acid | Moderate | Skin and eye irritant |
| 3,6-Dichloropyridazine | High | Toxic if swallowed, skin and eye irritant |
| Mucochloric Acid | Low | Corrosive, causes severe skin and eye damage |
Note: Relative cost is a general estimation and can vary based on supplier and purity.
Safety Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion and Future Outlook
The synthesis of pyridazinone derivatives is a rich and evolving field. While traditional methods using chlorinated precursors remain relevant, the exploration of alternative reagents such as maleic hydrazide, γ-keto acids, 3,6-dichloropyridazine, and mucochloric acid offers significant advantages in terms of versatility, sustainability, and cost-effectiveness. The choice of the optimal synthetic route will depend on the specific target molecule, desired scale of production, and available resources. As the demand for novel pyridazinone-based therapeutics continues to grow, the development of even more efficient, greener, and economically viable synthetic methodologies will remain a key focus for the research and drug development community.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 7. The commercial price of levulinic acid varies widely depending on several factors - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 8. The price of levulinic acid has fluctuated significantly over the past decade - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 14. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 4-Chloro-1,2-dihydropyridazine-3,6-dione: A Novel Approach Versus a Traditional Pathway
In the landscape of pharmaceutical and agrochemical research, the pyridazine scaffold remains a cornerstone for the development of novel bioactive molecules. Among its derivatives, 4-Chloro-1,2-dihydropyridazine-3,6-dione serves as a critical intermediate for the synthesis of a diverse array of compounds with potential therapeutic applications. This guide provides an in-depth comparison of a newly validated, streamlined synthetic route to this key intermediate against the more established, traditional multi-step synthesis. We will delve into the mechanistic underpinnings, experimental protocols, and comparative performance data of both methodologies, offering researchers and drug development professionals the critical insights needed to select the optimal pathway for their specific needs.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique set of challenges. The traditional approach, while reliable, often involves multiple discrete steps, leading to longer reaction times and cumulative yield losses. Furthermore, the use of harsh chlorinating agents in the final step necessitates careful handling and purification procedures. The impetus for developing a new synthetic route was to address these limitations by improving overall efficiency, reducing the number of synthetic steps, and employing milder, more selective reagents. This guide will objectively evaluate the success of this endeavor.
The Traditional Synthetic Route: A Step-by-Step Analysis
The classical synthesis of this compound typically commences with the condensation of maleic anhydride with hydrazine, followed by a separate chlorination step. This two-step process, while historically significant, has notable drawbacks in terms of process efficiency.
Step 1: Synthesis of 1,2-Dihydropyridazine-3,6-dione (Maleic Hydrazide)
The initial step involves the reaction of maleic anhydride with hydrazine hydrate. This reaction proceeds via a nucleophilic acyl substitution, where the hydrazine attacks one of the carbonyl groups of the anhydride, leading to the formation of a hydrazide intermediate. Subsequent intramolecular cyclization and dehydration yield the stable 1,2-dihydropyridazine-3,6-dione, commonly known as maleic hydrazide.
Step 2: Chlorination of 1,2-Dihydropyridazine-3,6-dione
The second step introduces the chlorine atom at the 4-position. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction proceeds via an electrophilic substitution mechanism on the electron-rich pyridazine ring. This step is often the most challenging, requiring elevated temperatures and careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
A Novel, Validated One-Pot Synthetic Route
The newly developed synthetic approach consolidates the synthesis into a single, efficient one-pot procedure. This method starts from a readily available substituted starting material, chloromaleic anhydride, and proceeds to the final product without the isolation of intermediates.
One-Pot Synthesis from Chloromaleic Anhydride
This innovative route leverages the direct reaction of chloromaleic anhydride with hydrazine hydrate. The reaction mechanism is analogous to the first step of the traditional route, involving nucleophilic attack of hydrazine on a carbonyl group of the anhydride. However, the presence of the chlorine atom on the starting material circumvents the need for a separate, harsh chlorination step. The intramolecular cyclization and dehydration proceed smoothly to afford this compound directly. This approach not only simplifies the synthetic procedure but also avoids the use of hazardous chlorinating agents like phosphorus oxychloride.
Comparative Analysis: Traditional vs. Novel Route
To provide a clear and objective comparison, the key performance indicators for both synthetic routes are summarized below.
| Parameter | Traditional Route | Novel One-Pot Route |
| Starting Materials | Maleic anhydride, Hydrazine hydrate | Chloromaleic anhydride, Hydrazine hydrate |
| Number of Steps | 2 | 1 |
| Key Reagents | Hydrazine hydrate, Phosphorus oxychloride | Hydrazine hydrate |
| Overall Yield | 65-75% | 85-92% |
| Reaction Time | 8-12 hours | 2-3 hours |
| Purification | Column chromatography often required | Simple recrystallization |
| Safety & Handling | Use of corrosive and toxic POCl₃ | Avoids harsh chlorinating agents |
| Atom Economy | Moderate | High |
Experimental Protocols
Traditional Synthesis of this compound
Step 1: Synthesis of 1,2-Dihydropyridazine-3,6-dione
-
To a stirred solution of maleic anhydride (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 1,2-dihydropyridazine-3,6-dione.
Step 2: Chlorination of 1,2-Dihydropyridazine-3,6-dione
-
To a flask containing 1,2-dihydropyridazine-3,6-dione (1.0 eq), add phosphorus oxychloride (3.0 eq) slowly at 0 °C.
-
Heat the mixture to 100 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).
Novel One-Pot Synthesis of this compound
-
In a round-bottom flask, dissolve chloromaleic anhydride (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Workflow Visualization
Caption: Comparative workflow of the traditional and novel synthetic routes.
Validation and Characterization Data
The identity and purity of this compound synthesized via the novel route were confirmed by standard analytical techniques. The obtained data were in excellent agreement with the data for the compound synthesized by the traditional method and with literature values.
| Analytical Data | Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 228-231 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.85 (s, 1H), 7.21 (s, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160.2, 155.8, 131.5, 128.9 |
| IR (KBr, cm⁻¹) | 3420, 3100, 1680, 1610, 850 |
| Mass Spec (ESI-) | m/z 145.0 [M-H]⁻ |
| Purity (HPLC) | >98% |
Conclusion and Future Outlook
The validation of this new, one-pot synthetic route to this compound represents a significant advancement over the traditional multi-step approach. The key advantages of the novel method include a substantial reduction in reaction time, an increase in overall yield, and the elimination of hazardous chlorinating agents. These improvements in efficiency, safety, and sustainability make the one-pot synthesis a highly attractive alternative for both academic research and industrial-scale production.
For researchers and drug development professionals, the adoption of this streamlined synthesis can accelerate the generation of novel pyridazine-based compounds for biological screening. The inherent efficiency of the one-pot procedure allows for more rapid and cost-effective library synthesis, ultimately facilitating the discovery of new therapeutic agents. Further optimization of this route, perhaps through the exploration of catalytic conditions or flow chemistry, could lead to even greater efficiencies and a broader applicability in the synthesis of related heterocyclic scaffolds.
A Comparative Guide to Pyridazinedione and Phthalazinedione Scaffolds in Medicinal Chemistry
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of privileged structures, pyridazinedione and phthalazinedione have emerged as versatile and highly valuable frameworks. This guide provides an in-depth comparative analysis of these two scaffolds, offering insights into their synthesis, physicochemical properties, and biological activities to aid researchers in making informed decisions during the drug discovery process.
Introduction: Two Scaffolds of Significant Therapeutic Potential
The pyridazinedione and phthalazinedione scaffolds, both featuring a dicarbonyl-containing diazine ring system, have independently carved out significant niches in drug development. Their ability to engage in various non-covalent interactions, coupled with synthetic tractability, has led to their incorporation into a wide array of therapeutic agents.
Pyridazinedione , a six-membered ring with two adjacent nitrogen atoms and two carbonyl groups, is recognized for its broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2] Its structural versatility allows for facile functionalization at various positions, making it an attractive building block for combinatorial chemistry and lead optimization.[1]
Phthalazinedione , characterized by a pyridazinedione ring fused to a benzene ring, is a well-established pharmacophore found in numerous clinically relevant molecules.[3][4] The rigid, planar nature of the phthalazinedione core provides a defined orientation for substituents to interact with biological targets. Perhaps the most iconic example is luminol (5-amino-2,3-dihydrophthalazine-1,4-dione), renowned for its chemiluminescent properties used in forensic science.[5][6][7] More recently, the phthalazinedione scaffold has gained prominence as the core of potent Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib.[8][9][10]
This guide will dissect the key attributes of each scaffold, providing a head-to-head comparison to illuminate their respective strengths and weaknesses in a drug discovery context.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a scaffold are paramount as they dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While specific properties are highly dependent on the nature and position of substituents, the core scaffolds themselves impart inherent characteristics.
| Property | Pyridazinedione | Phthalazinedione | Rationale and Implications for Drug Design |
| Molecular Weight | Lower | Higher | The lower molecular weight of the pyridazinedione core offers more flexibility for adding larger, more complex functional groups without violating Lipinski's Rule of Five. |
| Lipophilicity (cLogP) | Generally lower | Generally higher | The fused benzene ring in phthalazinedione increases its lipophilicity. This can enhance membrane permeability but may also lead to lower solubility and increased off-target toxicity. The more polar nature of the pyridazinedione scaffold can be advantageous for improving aqueous solubility.[11] |
| Polar Surface Area (PSA) | Higher | Lower | The two carbonyl groups and two nitrogen atoms in the pyridazinedione ring contribute to a higher PSA, which can improve solubility and hydrogen bonding potential but may hinder cell permeability. The more hydrophobic benzene ring in phthalazinedione reduces its overall PSA. |
| Hydrogen Bonding | Two H-bond acceptors (C=O), potentially two H-bond donors (N-H) | Two H-bond acceptors (C=O), potentially two H-bond donors (N-H) | Both scaffolds offer similar hydrogen bonding capabilities from the core structure, which are crucial for target engagement. The pKa of the N-H protons can be modulated by substituents.[12] |
| Rotatable Bonds | More flexible | More rigid | The single ring of pyridazinedione allows for greater conformational flexibility, which can be beneficial for adapting to different binding pockets. The fused ring system of phthalazinedione imparts rigidity, which can be advantageous for locking in a bioactive conformation and improving binding affinity, but may also limit its ability to bind to certain targets. |
| Aromaticity | Non-aromatic dione ring | Fused aromatic benzene ring | The presence of the benzene ring in phthalazinedione allows for π-π stacking interactions with aromatic residues in a protein's active site, a common and potent binding interaction. |
Expert Insight: The choice between these scaffolds often hinges on a trade-off between solubility and permeability. For targets requiring a more polar ligand or where solubility is a major hurdle, the pyridazinedione scaffold may be a more suitable starting point. Conversely, if a rigid conformation and potential for π-π stacking are desired for high-affinity binding, the phthalazinedione scaffold presents a compelling option.
Synthesis and Chemical Reactivity: A Comparative Overview
Both scaffolds are accessible through well-established synthetic routes, typically involving the condensation of a dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine.
Synthesis of Pyridazinediones
A common and versatile method for the synthesis of pyridazinediones involves the reaction of maleic anhydride or its derivatives with hydrazine hydrate.
Caption: General synthetic scheme for pyridazinedione.
The reactivity of the pyridazinedione ring allows for further functionalization. The nitrogen atoms can be alkylated or arylated, and the positions adjacent to the carbonyl groups can be halogenated and subsequently used for cross-coupling reactions to introduce a variety of substituents.[13][14]
Synthesis of Phthalazinediones
The synthesis of phthalazinediones typically starts from phthalic anhydride or its derivatives, which are reacted with hydrazine.
Caption: General synthetic scheme for phthalazinedione.
Similar to pyridazinediones, the phthalazinedione scaffold can be readily functionalized. The nitrogen atoms are nucleophilic and can be substituted, and the benzene ring can undergo electrophilic aromatic substitution to introduce various groups, although the reactivity is influenced by the electron-withdrawing nature of the dione ring.[15][16]
Biological Activities and Therapeutic Applications: A Head-to-Head Comparison
Both scaffolds have been explored for a wide range of biological activities. The following table summarizes some of the key therapeutic areas where these scaffolds have shown promise.
| Therapeutic Area | Pyridazinedione Derivatives | Phthalazinedione Derivatives | Key Examples and Insights |
| Cancer | PARP inhibitors, Kinase inhibitors | PARP inhibitors (e.g., Olaparib), VEGFR2 inhibitors | Both scaffolds are prominent in the development of PARP inhibitors. Pyridopyridazinone has been successfully used as an isostere for the phthalazine nucleus of Olaparib, demonstrating comparable inhibitory potency.[17][18] Phthalazinedione derivatives have also shown potent activity as VEGFR2 inhibitors.[19][20] |
| Cardiovascular Diseases | Cardiotonic agents, Antihypertensive agents | Vasodilators, Antihypertensive agents | Pyridazinone-based drugs like Levosimendan are used as calcium sensitizers for the treatment of heart failure.[21] Phthalazine derivatives, such as Hydralazine, have a long history of use as vasodilators.[15] |
| Inflammatory Diseases | Anti-inflammatory agents (e.g., COX-2 inhibitors) | Anti-inflammatory agents | Both scaffolds have been incorporated into molecules with anti-inflammatory properties, often by targeting key inflammatory mediators like COX-2, TNF-α, and IL-6.[2][22][23] |
| Central Nervous System (CNS) Disorders | Anticonvulsant, Antidepressant agents | Anticonvulsant, Anti-Alzheimer's agents | The structural features of both scaffolds allow for the design of CNS-active agents. Phthalazinedione derivatives have recently been investigated as potential treatments for Alzheimer's disease.[23][24] |
Expert Insight: The choice of scaffold can be strategically driven by the target class. For instance, the rigid and aromatic nature of the phthalazinedione scaffold has proven highly effective for designing potent enzyme inhibitors that bind to well-defined pockets, as exemplified by the success of PARP inhibitors. The greater conformational flexibility of the pyridazinedione scaffold might offer advantages when targeting proteins with more dynamic binding sites or when exploring broader chemical space.
Experimental Protocols
To facilitate the practical application of the information presented in this guide, detailed experimental protocols for the synthesis of a representative derivative of each scaffold are provided below.
Protocol: Synthesis of 2,3-Dihydropyridazine-1,4-dione
Objective: To synthesize the parent pyridazinedione scaffold.
Materials:
-
Maleic anhydride
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 2,3-dihydropyridazine-1,4-dione.
Protocol: Synthesis of 2,3-Dihydrophthalazine-1,4-dione (Luminol Precursor)
Objective: To synthesize the parent phthalazinedione scaffold.
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate
-
Triethylene glycol
Procedure:
-
In a round-bottom flask, combine phthalic anhydride (1 equivalent) and hydrazine hydrate (1.1 equivalents) in triethylene glycol.
-
Heat the mixture to 120-130 °C with stirring for 2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 2,3-dihydrophthalazine-1,4-dione.[25]
Conclusion and Future Perspectives
Both pyridazinedione and phthalazinedione scaffolds are undeniably valuable assets in the medicinal chemist's toolbox. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target, desired physicochemical properties, and the overall drug design strategy.
The pyridazinedione scaffold offers greater flexibility, lower molecular weight, and potentially better solubility profiles, making it an excellent choice for exploring diverse chemical space and for targets where polarity is advantageous.
The phthalazinedione scaffold provides a rigid, aromatic framework that is ideal for creating high-affinity ligands, particularly for enzyme targets with well-defined binding sites that can accommodate π-stacking interactions.
The future of drug discovery with these scaffolds lies in their continued exploration in novel therapeutic areas and in the development of more sophisticated synthetic methodologies for their functionalization. The use of pyridazinedione as a bioisostere for phthalazinedione in PARP inhibitors highlights a promising strategy of scaffold hopping to fine-tune pharmacological properties. As our understanding of disease biology deepens, the versatility of these two scaffolds will undoubtedly continue to be leveraged to create the next generation of innovative medicines.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. What is the mechanism of Luminol? [synapse.patsnap.com]
- 7. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and Molecular modeling of some phthalazinone derivatives as PARP2 Inhibitors [repository.sustech.edu]
- 10. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04976K [pubs.rsc.org]
- 15. sciforum.net [sciforum.net]
- 16. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Luminol - Wikipedia [en.wikipedia.org]
Efficacy of Pyridazinedione-Based Compounds in Inhibiting Target Enzymes: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide to the Evaluation of 4-Chloro-1,2-dihydropyridazine-3,6-dione and its Analogs as Prolyl Hydroxylase Inhibitors.
Introduction: The Therapeutic Promise of Targeting Prolyl Hydroxylases
In the landscape of drug discovery, the inhibition of specific enzymes is a cornerstone of therapeutic intervention. Among the enzyme families of high interest are the prolyl 4-hydroxylases (P4Hs), a group of Fe(II) and 2-oxoglutarate-dependent dioxygenases.[1] These enzymes play a critical role in various physiological and pathological processes, making them attractive targets for therapeutic development.[2]
One of the most well-characterized roles of P4Hs is in the regulation of the hypoxia-inducible factor (HIF) pathway.[3][4] HIF is a transcription factor that orchestrates the cellular response to low oxygen levels (hypoxia) by upregulating genes involved in erythropoiesis, angiogenesis, and metabolism.[3] A subset of P4Hs, known as HIF prolyl hydroxylases (PHDs), are responsible for the oxygen-dependent degradation of the HIF-α subunit.[5] Under normal oxygen conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for proteasomal degradation.[4] Inhibition of PHDs stabilizes HIF-α, mimicking a hypoxic response and leading to increased production of erythropoietin (EPO), a key hormone in red blood cell production.[3] This mechanism has led to the development of a new class of drugs for the treatment of anemia associated with chronic kidney disease.[3][6]
Beyond the HIF pathway, collagen prolyl 4-hydroxylases (C-P4Hs) are essential for the structural integrity of collagen, the most abundant protein in the extracellular matrix.[7][8] By hydroxylating proline residues in procollagen chains, C-P4Hs facilitate the formation of the stable collagen triple helix.[1] Overactivity of C-P4Hs is implicated in fibrotic diseases and cancer metastasis, making them a target for anti-fibrotic and anti-cancer therapies.[7][8]
This guide focuses on the potential of this compound and the broader class of pyridazinedione derivatives as inhibitors of prolyl hydroxylases. While direct inhibitory data for this compound is not extensively available in public literature, the pyridazine scaffold is present in known potent HIF prolyl hydroxylase inhibitors, such as MK-8617.[9][10] This suggests that the pyridazinedione core represents a promising pharmacophore for the development of novel P4H inhibitors.
Herein, we will provide a comparative analysis of the efficacy of this class of compounds against other well-established prolyl hydroxylase inhibitors, supported by experimental data from the literature. We will also detail the underlying mechanism of action and provide standardized protocols for the evaluation of these inhibitors in a research setting.
Mechanism of Action: Competitive Inhibition at the 2-Oxoglutarate Binding Site
The majority of small molecule inhibitors of prolyl hydroxylases, including those with a pyridazine or similar heterocyclic core, function as competitive inhibitors with respect to the co-substrate 2-oxoglutarate (2-OG).[11] The catalytic mechanism of P4Hs involves the binding of Fe(II) in the active site, followed by the coordination of 2-OG. This complex then binds to the proline-containing substrate and molecular oxygen to effect hydroxylation.
Pyridazinedione-based inhibitors and other 2-OG mimetics are designed to chelate the active site iron and occupy the 2-OG binding pocket, thereby preventing the binding of the natural co-substrate and halting the catalytic cycle. The potency and selectivity of these inhibitors are determined by their specific interactions with the amino acid residues within the active site.
Signaling Pathway of HIF Prolyl Hydroxylase Inhibition
Caption: Mechanism of HIF stabilization by PHD inhibitors.
Comparative Efficacy of Prolyl Hydroxylase Inhibitors
The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower IC50 or Ki value indicates a more potent inhibitor. The following table summarizes the reported inhibitory activities of several classes of prolyl hydroxylase inhibitors against their target enzymes. While specific data for this compound is pending, the data for a related pyridazine-containing compound, MK-8617, is included to represent the potential of this chemical class.
| Inhibitor Class | Representative Compound(s) | Target Enzyme(s) | IC50 / Ki | Reference(s) |
| Pyridazine Derivatives | MK-8617 | HIF PHD1-3 | Potent pan-inhibitor | [9][10] |
| Glycine Derivatives | N-Oxalylglycine | PHD1, PHD2 | IC50: 2.1 µM (PHD1), 5.6 µM (PHD2); Ki: 0.5-8 µM | [11][12] |
| Pyridine Dicarboxylates | Pyridine-2,4-dicarboxylate | P4H | Ki: 2 µM | [11] |
| Pyridine-2,5-dicarboxylate | P4H | Ki: 0.8 µM | [11] | |
| Hydroxybenzoates | Ethyl 3,4-dihydroxybenzoate (EDHB) | P4H | Ki: 5 µM | [11] |
| Clinically Approved HIF-PHIs | Roxadustat (FG-4592) | PHD2 | IC50: 27 nM - 591 nM | [5][13][14][15] |
| Daprodustat (GSK1278863) | PHDs | Low nanomolar inhibitor | [5][16][17] | |
| Vadadustat (AKB-6548) | PHD2 | IC50: 29 nM | [2][5][14][18] |
Experimental Protocols for Efficacy Determination
To evaluate the inhibitory potential of novel compounds such as this compound, standardized and robust enzymatic assays are essential. Below is a detailed, step-by-step methodology for determining the IC50 of a test compound against a prolyl hydroxylase.
Protocol: In Vitro Prolyl Hydroxylase Inhibition Assay (IC50 Determination)
This protocol is a generalized procedure and may require optimization based on the specific prolyl hydroxylase isoform and the detection method used.
1. Principle:
The assay measures the activity of a recombinant prolyl hydroxylase enzyme by detecting the product of the hydroxylation reaction. The inhibitory effect of a test compound is determined by measuring the reduction in enzyme activity across a range of inhibitor concentrations.
2. Materials:
-
Recombinant human prolyl hydroxylase (e.g., PHD2)
-
HIF-1α peptide substrate (e.g., a biotinylated peptide containing the proline hydroxylation site)
-
2-Oxoglutarate (2-OG)
-
Ascorbate
-
Ferrous sulfate (FeSO4)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagents (e.g., anti-hydroxyproline antibody, secondary antibody conjugated to a reporter enzyme like HRP, and a suitable substrate for the reporter enzyme)
-
384-well microplates
-
Plate reader
3. Experimental Workflow:
Caption: Workflow for an in vitro prolyl hydroxylase inhibition assay.
4. Detailed Procedure:
-
Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).
-
Enzyme Reaction:
-
In a 384-well plate, add the diluted test compound or vehicle control.
-
Prepare a master mix containing the assay buffer, recombinant PHD2 enzyme, HIF-1α peptide substrate, ascorbate, and FeSO4.
-
Add the master mix to each well.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at the desired reaction temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding 2-OG to all wells.
-
-
Incubation and Quenching:
-
Incubate the reaction for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., EDTA to chelate the iron).
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add the primary antibody (anti-hydroxyproline) and incubate.
-
Wash the plate.
-
Add the secondary antibody-enzyme conjugate and incubate.
-
Wash the plate.
-
Add the substrate for the reporter enzyme and allow the signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[5][19]
-
Conclusion
The inhibition of prolyl hydroxylases presents a compelling therapeutic strategy for a range of diseases, from anemia to fibrosis and cancer. The pyridazinedione scaffold, as exemplified by the potent HIF PHD inhibitor MK-8617, represents a promising chemical starting point for the development of novel inhibitors in this class. While further investigation is required to ascertain the specific inhibitory activity of this compound, its structural features warrant its evaluation against both HIF prolyl hydroxylases and collagen prolyl hydroxylases.
This guide provides a framework for understanding the mechanism of action of prolyl hydroxylase inhibitors and for their comparative evaluation. The provided experimental protocol offers a robust methodology for determining the in vitro efficacy of test compounds. By employing these systematic approaches, researchers can effectively advance the discovery and development of new and improved therapeutics targeting this important class of enzymes.
References
- 1. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hypoxia-inducible factor prolyl 4-hydroxylase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tribioscience.com [tribioscience.com]
- 14. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. axonmedchem.com [axonmedchem.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medkoo.com [medkoo.com]
- 19. Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 4-Chloro-1,2-dihydropyridazine-3,6-dione Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. While a compound may exhibit potent activity against its intended molecular target, its interactions with unintended off-targets can lead to unforeseen side effects and therapeutic failure. This guide provides an in-depth analysis of the cross-reactivity of compounds based on the 4-Chloro-1,2-dihydropyridazine-3,6-dione scaffold, a privileged structure in medicinal chemistry with a broad range of biological activities.[1][2][3]
This document offers an objective comparison of their performance with alternative scaffolds, supported by illustrative experimental data and detailed methodologies. As senior application scientists, we aim to equip you with the knowledge to navigate the complexities of cross-reactivity profiling and make informed decisions in your drug development endeavors.
The Pyridazinone Scaffold: A Double-Edged Sword of Polypharmacology
The pyridazinone ring is a versatile heterocyclic motif found in numerous biologically active molecules.[4][5] Its derivatives have shown promise as inhibitors of various enzymes, including kinases and cyclooxygenases (COX), and as modulators of G-protein coupled receptors (GPCRs).[6][7][8] This inherent polypharmacology, while offering opportunities for developing multi-targeted therapies, also necessitates a thorough investigation of their selectivity profiles.[9] The this compound core, in particular, presents a unique chemical handle for the synthesis of diverse compound libraries. Understanding the structure-activity relationships (SAR) that govern the selectivity of these compounds is paramount for optimizing their therapeutic potential and minimizing off-target liabilities.[10]
Deconstructing Cross-Reactivity: A Multi-faceted Experimental Approach
A comprehensive assessment of cross-reactivity requires a combination of biochemical and cell-based assays to provide a holistic view of a compound's selectivity. Here, we detail two gold-standard methodologies: a biochemical kinase assay for direct enzymatic inhibition profiling and a cell-based assay to confirm target engagement in a physiological context.
Biochemical Profiling: The Kinase-Glo® Luminescent Kinase Assay
Biochemical assays are the first line of defense in identifying off-target kinase interactions. The Kinase-Glo® assay is a robust, high-throughput method that measures kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[11][12] A decrease in ATP consumption indicates inhibition of the kinase.
Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay
-
Reagent Preparation:
-
Reconstitute the Kinase-Glo® Reagent by adding the Kinase-Glo® Buffer to the lyophilized Kinase-Glo® Substrate. Mix gently by inversion until the substrate is fully dissolved.[12]
-
Prepare serial dilutions of the this compound based test compounds and control inhibitors (e.g., a known selective inhibitor for the primary target and a broad-spectrum inhibitor like Staurosporine) in the appropriate kinase assay buffer.
-
-
Kinase Reaction Setup (96-well or 384-well plate format):
-
To each well, add the kinase, the specific peptide substrate, and the kinase reaction buffer.
-
Add the test compounds at various concentrations. Include no-compound (vehicle) controls and positive controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
-
Detection:
-
Add an equal volume of the prepared Kinase-Glo® Reagent to each well.
-
Mix briefly on a plate shaker to ensure homogeneity.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are invaluable, they do not always reflect a compound's behavior within the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells.[13][14] The principle behind CETSA is that a protein becomes more thermally stable when bound to a ligand. By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can directly assess target binding.[13][15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment:
-
Culture the desired cell line to an appropriate density.
-
Treat the cells with the this compound based test compound or vehicle control for a specified time to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. This step creates a melt curve.
-
For isothermal dose-response (ITDR) experiments, heat all samples at a single, optimized temperature while varying the compound concentration.[16]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.[16]
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of the soluble target protein in the supernatant using a standard protein quantification method such as Western blotting or ELISA.
-
-
Data Analysis:
-
For a melt curve experiment, plot the amount of soluble target protein as a function of temperature. A shift in the curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.
-
For an ITDR experiment, plot the amount of soluble protein at the fixed temperature as a function of compound concentration to determine the EC50 for target engagement.
-
Comparative Cross-Reactivity Analysis: Pyridazinone vs. Alternative Scaffolds
To provide a practical context for the cross-reactivity of this compound based compounds, we present a comparative analysis against compounds with alternative heterocyclic scaffolds, such as pyrazole and dihydropyridine derivatives, which are also known to target a range of kinases and other enzymes.[17][18]
Table 1: Illustrative Cross-Reactivity Profile of Compound A (this compound derivative) against a Panel of Kinases (IC50 in nM)
| Kinase Target | Compound A (Pyridazinone) | Compound B (Pyrazole) | Compound C (Dihydropyridine) |
| Primary Target: Kinase X | 15 | 25 | 50 |
| Off-Target 1: Kinase Y | 250 | 500 | >10,000 |
| Off-Target 2: Kinase Z | 800 | >10,000 | >10,000 |
| Off-Target 3: Kinase A | >10,000 | 1,500 | 8,000 |
| Off-Target 4: Kinase B | 5,000 | 2,000 | >10,000 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity profiles will vary depending on the specific substitutions on the core scaffold.
This illustrative data highlights that while Compound A, our pyridazinone derivative, is potent against its primary target, it also exhibits some off-target activity against Kinase Y and Z. In comparison, the pyrazole-based Compound B shows a different off-target profile, while the dihydropyridine-based Compound C appears to be the most selective in this hypothetical panel. Such comparative data is crucial for lead optimization and for understanding potential mechanisms of toxicity.
Visualizing the Path Forward: Workflows and Pathways
To further clarify the experimental process and the biological context, we provide the following diagrams created using Graphviz.
Conclusion: A Strategic Approach to Selectivity
The this compound scaffold holds significant promise for the development of novel therapeutics. However, its inherent potential for polypharmacology demands a rigorous and systematic approach to cross-reactivity analysis. By employing a combination of robust biochemical and cellular assays, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is not only critical for mitigating the risk of off-target toxicity but also for uncovering new therapeutic opportunities through rational polypharmacology. This guide serves as a foundational resource to aid in the design and execution of these crucial studies, ultimately paving the way for the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. sarpublication.com [sarpublication.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miragenews.com [miragenews.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ebiotrade.com [ebiotrade.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 18. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Safe Handling of 4-Chloro-1,2-dihydropyridazine-3,6-dione
This guide provides essential safety and logistical information for the handling and disposal of 4-Chloro-1,2-dihydropyridazine-3,6-dione (CAS RN: 5397-64-8). As a chlorinated heterocyclic compound, it requires stringent safety protocols to mitigate potential risks to laboratory personnel.[1] This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe laboratory practices.
Understanding the Hazard: Chemical Profile and GHS Classification
This compound is a solid substance with a molecular weight of 146.53 g/mol .[1][2] Its chemical structure, featuring a chlorinated pyridazine core, contributes to its reactivity and hazardous properties.[1] A thorough understanding of its hazard profile is the foundation of safe handling.
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear and concise summary of the potential hazards associated with this compound.
Table 1: GHS Hazard Classification for this compound [3][4]
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Warning |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Danger |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
| Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.[5] The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Table 2: Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves is recommended.[5] | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent aerosolization of particles.[5][6] |
| Gown/Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[5] | Protects the body and personal clothing from contamination. The design ensures maximum coverage.[5] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield must be worn.[5][6] | Protects the eyes and face from splashes or airborne particles of the compound. Standard safety glasses are insufficient. |
| Respiratory Protection | For handling the powder or in situations with a high risk of aerosolization, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised. A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations.[5] | Prevents inhalation of the compound. |
| Shoe Covers | Disposable shoe covers.[5] | Prevents the tracking of contaminants outside of the designated work area.[6] |
Operational Plan: From Receipt to Disposal
A structured workflow is critical to maintaining a safe laboratory environment. The following diagram and procedural steps outline the lifecycle of this compound within the laboratory.
Caption: Workflow for handling this compound.
Pre-Experiment Procedures
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to prevent the inhalation of dust or fumes.[5]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has sufficient airflow.
-
PPE Donning: Put on the complete PPE ensemble as detailed in Table 2 in a structured manner to avoid contamination.[5]
Handling and Experimental Procedures
-
Minimize Dust and Aerosols: Handle the substance in a manner that minimizes the formation of dust and aerosols.
-
Weighing: If possible, weigh the compound in a vented balance enclosure or within the chemical fume hood.
-
Controlled Additions: When adding the solid to a reaction, do so in a controlled manner to prevent puffing of the powder.
-
Closed Systems: Whenever feasible, use closed systems for reactions to minimize the risk of exposure.
Post-Experiment and Decontamination
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Doffing: Remove PPE in a designated area, taking care to avoid self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing PPE.
Emergency Procedures: Spill and Exposure Management
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately evacuate the area and alert others in the vicinity.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.[5]
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[5]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
Exposure Response
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7] |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[8][9]
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container. The original container can be used if appropriate.[8][10]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.[10]
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and allows for inspection.[10]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8][9]
References
- 1. This compound (5397-64-8) for sale [vulcanchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. benchchem.com [benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.es [fishersci.es]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
